Technical Documentation Center

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
  • CAS: 221559-22-4

Core Science & Biosynthesis

Foundational

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine This document provides a comprehensive technical overview of the synthetic pathways leading to 6-Fluoro-3-methylbenzo[d]isoxazol-5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

This document provides a comprehensive technical overview of the synthetic pathways leading to 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This compound is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Paliperidone, an atypical antipsychotic agent.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering insights into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis.

The 1,2-benzisoxazole scaffold is a privileged heterocycle in pharmacology due to its presence in a wide range of biologically active compounds.[2][3] Its synthesis is typically achieved through the construction of the five-membered isoxazole ring fused to a benzene core. The classical and most prevalent strategies involve intramolecular cyclization, primarily proceeding through either C-O or N-O bond formation.

  • C-O Bond Formation: This approach generally starts from o-substituted aryl oximes, where a leaving group ortho to the oxime is displaced by the oxime oxygen under basic conditions.

  • N-O Bond Formation: This pathway utilizes o-hydroxyaryl oximes or imines as precursors. The cyclization is an intramolecular dehydration or oxidative coupling that forms the crucial N-O bond.

  • [3+2] Cycloaddition: Modern methods also include the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes, offering a versatile route to variously substituted benzisoxazoles.[4]

cluster_0 General Benzisoxazole Synthesis Strategies A o-Substituted Aryl Oxime C Benzisoxazole Core A->C C-O Bond Formation (e.g., Base-catalyzed Cyclization) B o-Hydroxyaryl Oxime/Imine B->C N-O Bond Formation (e.g., Dehydration/Oxidation) D Aryne + Nitrile Oxide D->C [3+2] Cycloaddition G A 2,4-Difluoro-5-nitroacetophenone B Oxime Intermediate A->B Step 1: Oximation NH2OH·HCl, Base C 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole B->C Step 2: Cyclization (SNAr) Base (e.g., K2CO3) D 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (Target Compound) C->D Step 3: Nitro Reduction H2, Pd/C or SnCl2

Caption: Proposed synthesis pathway for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Step 1: Oximation of 2,4-Difluoro-5-nitroacetophenone

Principle & Rationale: The synthesis begins with the conversion of the ketone functionality of the starting material into an oxime. This is a classical condensation reaction. The oxime group is essential as its hydroxyl moiety will act as the intramolecular nucleophile in the subsequent cyclization step to form the isoxazole ring. The choice of a mild base is crucial to facilitate the reaction without promoting side reactions.

Experimental Protocol:

  • To a stirred solution of 2,4-difluoro-5-nitroacetophenone (1.0 equiv) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1-1.5 equiv).

  • Add a base, such as sodium acetate or potassium carbonate (2.0-3.0 equiv), to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the crude oxime intermediate. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Intramolecular Cyclization to form the Benzisoxazole Ring

Principle & Rationale: This is the key ring-forming step. The reaction proceeds via an intramolecular Nucleophilic Aromatic Substitution (SNAr). The oxime's hydroxyl group, upon deprotonation by a base, becomes a potent nucleophile. It attacks the carbon atom bearing the fluorine at the ortho position. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, thereby facilitating this cyclization. A non-nucleophilic base like potassium carbonate is ideal to prevent competing side reactions.

Experimental Protocol:

  • Suspend the oxime intermediate (1.0 equiv) and anhydrous potassium carbonate (2.0-2.5 equiv) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heat the mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or HPLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to ambient temperature.

  • Quench the reaction by pouring the mixture into a large volume of cold water.

  • The product, 6-fluoro-3-methyl-5-nitrobenzo[d]isoxazole, will precipitate as a solid.

  • Collect the solid by filtration, wash with water to remove inorganic salts, and dry. The crude product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Step 3: Reduction of the Nitro Group

Principle & Rationale: The final step involves the reduction of the nitro group at the C5 position to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A palladium on carbon (Pd/C) catalyst is commonly used. The reaction is carried out under a hydrogen atmosphere. Alternatively, metal-acid systems like tin(II) chloride (SnCl2) in hydrochloric acid can be employed, which is a classic method for nitro group reduction.

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a hydrogenation vessel with 6-fluoro-3-methyl-5-nitrobenzo[d]isoxazole (1.0 equiv) and a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-fluoro-3-methylbenzo[d]isoxazol-5-amine.

  • The product can be purified by recrystallization or column chromatography to achieve high purity.

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 1: Summary of Key Reaction Components

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12,4-Difluoro-5-nitroacetophenoneNH₂OH·HCl, K₂CO₃Oxime Intermediate90-95%
2Oxime IntermediateK₂CO₃, DMF6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole85-90%
36-Fluoro-3-methyl-5-nitrobenzo[d]isoxazoleH₂, 10% Pd/C6-Fluoro-3-methylbenzo[d]isoxazol-5-amine90-98%

Note: Yields are representative and can vary based on reaction scale and optimization.

Safety and Handling Considerations

  • Nitroaromatic Compounds: The starting material and the nitro-intermediate are potentially energetic. Avoid excessive heat and shock.

  • Solvents: DMF and DMSO are skin-permeable. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). It must be conducted in a properly designed and grounded hydrogenation apparatus by trained personnel. Ensure the catalyst is never allowed to dry in the air.

Conclusion

The synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a multi-step process that relies on fundamental organic reactions. The proposed pathway, centered on a robust SNAr cyclization and a clean nitro group reduction, represents an efficient and logical approach for obtaining this valuable pharmaceutical intermediate. Careful control of reaction conditions and rigorous purification of intermediates are essential for achieving a high overall yield and purity of the final product. This guide provides a solid framework for researchers to develop and optimize this synthesis for laboratory and potential scale-up applications.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Palermo, M. G., et al. (Year not specified).
  • Various Authors. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research.
  • Mąkosza, M., et al. (Year not specified). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC - NIH.
  • Uno, H., et al. (Year not specified). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of Medicinal Chemistry.
  • Various Authors. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate.
  • Various Authors. (2025). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ResearchGate.
  • Dubrovskiy, A. V., et al. (Year not specified). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH.
  • Various Authors. (Year not specified). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre.

Sources

Exploratory

An In-depth Technical Guide to 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (CAS No. 1243313-45-2)

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, identified by CAS number 1243313-45-2, is a fluorinated aminobenzisoxazole derivative that has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, identified by CAS number 1243313-45-2, is a fluorinated aminobenzisoxazole derivative that has emerged as a significant building block in contemporary medicinal chemistry. The benzisoxazole motif is a "privileged structure," frequently appearing in centrally active compounds and oncology agents. This guide provides a comprehensive overview of the chemical properties, potential synthesis, and, most importantly, the scientific rationale and applications of this compound in drug discovery. We will delve into its role as a versatile scaffold for developing novel therapeutics targeting a range of challenging diseases, including neuropsychiatric disorders and cancer. This document is intended to serve as a technical resource, offering insights into the causality behind its use in specific research areas and providing a foundation for its application in the laboratory.

Core Molecular Attributes and Physicochemical Properties

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a heterocyclic aromatic amine. The strategic placement of the fluorine atom, the amine group, and the methyl group on the benzisoxazole core dictates its chemical reactivity and biological activity. The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine group and modulate the overall electronic properties of the molecule, which in turn can affect its binding to biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1243313-45-2[1][2]
Molecular Formula C₈H₇FN₂OCalculated
Molecular Weight 166.15 g/mol Calculated
Appearance Typically supplied as a hydrochloride salt[3]
Solubility Soluble in organic solvents such as ethanol[3]

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would involve the formation of the isoxazole ring from a fluorinated and nitrated aromatic precursor, followed by the reduction of the nitro group to the desired amine.

G target 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine step1 Nitro Group Reduction target->step1 precursor1 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole step1->precursor1 step2 Isoxazole Ring Formation precursor1->step2 precursor2 Substituted Fluoronitrophenol step2->precursor2 step3 Acetophenone Formation precursor2->step3 precursor3 Fluoronitrophenol step3->precursor3

Figure 1: A conceptual retrosynthetic pathway for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

General Reactivity

The amine group of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a key functional handle for further chemical modifications. It can readily undergo a variety of chemical transformations, making it a valuable intermediate for library synthesis.

  • Acylation and Sulfonylation: The amine can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide range of substituents. This is a common strategy for probing the structure-activity relationship (SAR) of a compound series.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the heterocyclic ring, may be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups.[3]

  • Oxidation and Reduction: The molecule can undergo oxidation or reduction reactions, although these are less commonly employed for derivatization compared to reactions at the amine group.[3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine lies in its application as a scaffold for the development of potent and selective modulators of various biological targets. The benzisoxazole core is a well-established pharmacophore found in several approved drugs.

Central Nervous System (CNS) Disorders

The benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotics. Structurally related compounds have shown promise as multifunctional ligands for treating the behavioral and psychological symptoms of dementia (BPSD).[3] The mechanism often involves antagonism at key neurotransmitter receptors.

  • Serotonin and Dopamine Receptor Antagonism: The benzisoxazole moiety can be elaborated to create potent antagonists of serotonin (5-HT2A, 5-HT6, 5-HT7) and dopamine (D₂) receptors.[3] This multi-target approach is believed to contribute to antipsychotic efficacy with a reduced side-effect profile compared to older medications.

G compound Benzisoxazole Derivative receptor1 5-HT2A Receptor compound->receptor1 Antagonism receptor2 D2 Receptor compound->receptor2 Antagonism receptor3 Other 5-HT Receptors compound->receptor3 Antagonism effect Modulation of Neurotransmission (Antipsychotic/Anxiolytic Effects) receptor1->effect receptor2->effect receptor3->effect G cluster_nucleus Cell Nucleus BRD4 BRD4 Chromatin Chromatin (acetylated histones) BRD4->Chromatin Binds to Oncogenes Oncogenes (c-Myc, CDK6) Chromatin->Oncogenes Activates transcription of Transcription Transcription Oncogenes->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation Inhibitor Benzisoxazole-based BRD4 Inhibitor Inhibitor->BRD4 Binds and displaces

Figure 3: Mechanism of action of benzisoxazole-based BRD4 inhibitors in cancer.

Cognitive Enhancement and Neuropathic Pain

Derivatives of benzo[d]isoxazole are also being investigated as inhibitors of D-amino acid oxidase (DAAO). [3]DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor which is crucial for synaptic plasticity and memory.

  • Therapeutic Rationale: By inhibiting DAAO, benzisoxazole-based compounds can increase the levels of D-serine in the brain. [3]This enhancement of NMDA receptor function is a novel therapeutic strategy for mitigating cognitive deficits in schizophrenia and Alzheimer's disease, as well as for treating neuropathic pain. [3]

Experimental Protocols: A General Framework

The following are generalized, step-by-step methodologies for common experiments involving 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. Researchers should adapt these protocols to their specific needs and consult relevant safety data sheets.

Protocol: Amide Coupling for Library Synthesis

This protocol describes a standard procedure for creating a library of amide derivatives from the title compound.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Hydrochloride Salt Formation

For improved solubility and handling, the free base is often converted to its hydrochloride salt.

  • Dissolution: Dissolve the purified 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in a dry solvent such as ethanol or diethyl ether. [3]2. Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether), until the pH is less than 2. [3]3. Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold, dry solvent and dry under vacuum to obtain the final hydrochloride salt. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to improve purity. [3]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine and its derivatives.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is more than just a chemical intermediate; it is a key that unlocks access to a diverse range of potentially therapeutic molecules. Its structural features make it an ideal starting point for projects in neuropharmacology and oncology. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this versatile compound in their drug discovery endeavors. The continued exploration of derivatives built from this scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity. Available from: [Link]

  • NIH National Library of Medicine. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]

  • PubMed. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Available from: [Link]

  • PubChem. 3-Amino-5-methylisoxazole. Available from: [Link]

  • MDPI. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Available from: [Link]

Sources

Foundational

A Comprehensive Guide to the Structure Elucidation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Preamble: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is the bedrock upon whic...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is the bedrock upon which all subsequent investigations are built. For a molecule like 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, a versatile chemical scaffold found in compounds targeting critical neurological and oncological pathways, absolute structural certainty is non-negotiable.[1] Misinterpretation of atomic connectivity or substituent placement can invalidate years of research, confound structure-activity relationship (SAR) studies, and create insurmountable intellectual property challenges.

This technical guide provides a comprehensive, multi-technique workflow for the unequivocal structure elucidation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. We will proceed not by a rigid checklist, but by a logical and self-validating cascade of analytical experiments. Each step is designed to build upon the last, weaving together a cohesive and irrefutable body of evidence. We will move from foundational data regarding elemental composition to the intricate details of the molecular framework, culminating in the definitive proof offered by single-crystal X-ray analysis.

Part 1: Foundational Analysis and Hypothesis Generation

Before embarking on complex spectroscopic analysis, the first step is to establish the fundamental properties of the molecule.

1.1. Elemental Composition and Degree of Unsaturation

The proposed identity of the compound provides a molecular formula of C₈H₇FN₂O .[2] This is the primary hypothesis to be tested.

  • Molecular Weight: 166.15 g/mol [2]

  • Degree of Unsaturation (DoU): A calculation based on the molecular formula provides a DoU of 6.

    • DoU = C + 1 - (H/2) - (X/2) + (N/2) = 8 + 1 - (7/2) - (1/2) + (2/2) = 6

  • Expert Interpretation: A DoU of 6 is highly indicative of an aromatic system. A benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). The remaining 2 degrees suggest the presence of an additional ring and a double bond, which is perfectly consistent with the fused benzo[d]isoxazole bicyclic system.

1.2. Proposed Structure and Atom Numbering

Based on its chemical name and foundational data, we can propose a preliminary structure. For clarity in the subsequent spectroscopic assignments, a standardized atom numbering system is established.

Caption: Proposed structure of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine with IUPAC numbering.

Part 2: Spectroscopic Verification of the Molecular Framework

With a working hypothesis, we employ a suite of spectroscopic techniques to confirm the molecular formula, identify functional groups, and map the atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Rationale: The first and most critical test of the proposed molecular formula is HRMS. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. We utilize Electrospray Ionization (ESI) in positive ion mode, as the amine group is readily protonated to form the [M+H]⁺ ion.

  • Experimental Protocol: ESI-HRMS

    • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) via direct injection at a flow rate of 5-10 µL/min.

    • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Presentation & Trustworthiness: The protocol's validity is confirmed by comparing the experimentally measured mass to the theoretically calculated mass.

ParameterValue
Molecular FormulaC₈H₇FN₂O
Ion Species[M+H]⁺
Calculated Exact Mass167.06185 Da
Expected Experimental Mass (±5 ppm) 167.06102 - 167.06268 Da
  • Authoritative Grounding: An observed mass within this range provides definitive confirmation of the elemental formula, C₈H₇FN₂O, and validates the initial hypothesis.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds. This serves as a quick qualitative check for expected functionalities like amines, aromatic rings, and C-F bonds.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Presentation & Interpretation: The presence of characteristic absorption bands in the FTIR spectrum provides strong evidence for the key functional groups.

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale for Assignment
Primary AmineN-H Stretch~3450 and ~3350 (two bands)Asymmetric and symmetric stretching of the -NH₂ group.
Aromatic/Methyl C-HC-H Stretch3100-2850Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are just below 3000 cm⁻¹.
Aromatic/Isoxazole RingsC=N / C=C Stretch1650-1500Multiple sharp bands characteristic of the conjugated bicyclic system.
FluoroaromaticC-F Stretch1250-1100Strong, characteristic absorption for the aryl C-F bond.
  • Authoritative Grounding: The combination of these signals strongly supports the presence of a primary aromatic amine fused to a fluoro-substituted heterocyclic ring system.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the cornerstone of structure elucidation, providing an atomic-level map of the entire molecule.[3] A suite of 1D and 2D experiments is required for an unambiguous assignment.

  • Experimental Protocol: General NMR

    • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the compound well and allows for the observation of exchangeable protons (like -NH₂).

    • Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

    • Data Acquisition: Standard pulse programs are used for all experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC).

2.3.1. 1D NMR: ¹H and ¹³C/DEPT-135

  • Expertise & Rationale: ¹H NMR provides information on the number and type of proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. ¹³C NMR and DEPT-135 reveal the number and type (CH₃, CH₂, CH, or Cq) of carbon atoms.

  • Data Presentation & Interpretation:

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
δ (ppm) Integration
~7.2-7.51H
~6.8-7.11H
~5.52H
~2.43H
  • Authoritative Grounding: The ¹H spectrum should show two distinct aromatic protons, a methyl singlet, and a broad amine signal, matching the expected structure. The ¹³C and DEPT-135 spectra should confirm the presence of 8 unique carbons: one CH₃, two CH, and five quaternary carbons (Cq), which is a critical count for verifying the structure. The large one-bond C-F coupling (¹J_CF) and smaller two-bond C-F couplings (²J_CF) are characteristic and aid in assignment.[5]

2.3.2. 2D NMR: Mapping the Connections

  • Expertise & Rationale: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they fit together.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH).

    • HMBC (Heteronuclear Multiple Bond Correlation): The most powerful experiment for mapping the carbon skeleton. It reveals correlations between protons and carbons over 2 and 3 bonds, allowing for the connection of isolated spin systems across quaternary carbons.[6]

Caption: Workflow illustrating the synergy between 1D and 2D NMR experiments for structure elucidation.

  • HMBC Data Interpretation: The HMBC spectrum is the key to assembling the final structure. The following correlations are critical:

    • Methyl Protons (3-CH₃): Will show correlations to the isoxazole carbons C-3 (²J) and C-3a (³J). This definitively places the methyl group at the C-3 position.

    • Aromatic Proton (H-4): Will correlate to carbons C-5 (²J), C-3a (²J), and C-7a (³J).

    • Aromatic Proton (H-7): Will correlate to carbons C-5 (³J), C-6 (²J), and C-3a (³J).

    • Amine Protons (5-NH₂): Will show correlations to the benzene ring carbons C-5 (²J), C-4 (³J), and C-6 (³J). This confirms the position of the amine group at C-5.

Caption: Key HMBC correlations confirming the molecular skeleton and substituent positions.

Part 3: Absolute Confirmation via X-ray Crystallography

  • Expertise & Rationale: While the collective spectroscopic data provides overwhelming evidence, X-ray crystallography offers the ultimate, irrefutable proof of structure. By diffracting X-rays off a single, well-ordered crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[7]

  • Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystal Growth: High-quality single crystals must be grown. A common method is slow evaporation.[8]

      • Dissolve the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate) to near-saturation in a clean vial.

      • Loosely cap the vial and leave it in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

    • Mounting and Data Collection:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[9]

      • Place the goniometer on the diffractometer and cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations.

      • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data by rotating the crystal through a series of angles.

    • Structure Solution and Refinement:

      • Process the diffraction data to determine the unit cell dimensions and space group.

      • Solve the structure using direct methods or Patterson methods to obtain an initial model.

      • Refine the model against the experimental data until the calculated and observed diffraction patterns converge, yielding the final atomic coordinates.

  • Data Presentation & Interpretation: The output is a definitive 3D model of the molecule. Key bond lengths and angles can be measured, and the connectivity established by NMR is visually and quantitatively confirmed. The resulting crystallographic information file (CIF) can be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC). The refined structure would confirm the planarity of the bicyclic system and the precise positions of the fluoro, methyl, and amine substituents, leaving no room for ambiguity.

Conclusion: A Convergence of Evidence

The structure elucidation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is achieved not by a single technique, but by the logical and systematic integration of multiple analytical methods. HRMS confirms the elemental formula. FTIR identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advanced research and development.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information for "amine and N-(pyrimidin-2-yl)benzo[d]thiazo". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). HMBC. Retrieved from [Link]

  • Engh, R. A., & Bossemeyer, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Hydrochloride

Abstract Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical examinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical examination of the solubility characteristics of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride, a heterocyclic amine salt of significant interest in medicinal chemistry. The benzisoxazole core is a privileged structure in drug discovery, appearing in compounds targeting a variety of neurological and oncological pathways.[1] This document delineates the theoretical principles governing its solubility, provides detailed, field-proven experimental protocols for its accurate measurement, and discusses the critical factors that modulate its dissolution. It is intended for researchers, formulation scientists, and analytical chemists working to advance new chemical entities from the bench to the clinic.

Introduction: The Criticality of Solubility Profiling

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical hurdles. Poor solubility can lead to low and erratic oral bioavailability, hinder the development of intravenous formulations, and create significant manufacturing challenges.[2]

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride belongs to the benzisoxazole class of compounds. This scaffold is a key pharmacophore in the design of molecules targeting a range of biological pathways, including serotonin and dopamine receptors for neurological disorders and BRD4 bromodomain inhibitors for oncology.[1] As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to the pH of its environment. A thorough understanding and precise quantification of its solubility profile are therefore not merely academic exercises; they are prerequisites for successful formulation development, toxicological assessment, and ultimately, clinical success.

This guide moves beyond simple data reporting. It aims to provide the causality behind the experimental design, grounding every protocol in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

Physicochemical & Structural Analysis

To understand the solubility of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride, one must first appreciate its molecular structure and the interplay of its functional groups.

  • Core Structure: A bicyclic benzisoxazole ring system. Isoxazole heterocycles are common motifs in bioactive compounds.[7]

  • Key Functional Groups:

    • 5-amino group (-NH2): This is a basic functional group. In the hydrochloride salt form, it exists as the protonated ammonium cation (-NH3+), which dramatically enhances its interaction with polar solvents like water compared to the neutral free base. The pKa of this group is the single most important predictor of its pH-dependent solubility.

    • 6-fluoro group (-F): The electronegative fluorine atom can influence the electronic properties of the aromatic system and the pKa of the nearby amino group. It can also participate in hydrogen bonding and alter crystal lattice energy, thereby affecting intrinsic solubility.

    • 3-methyl group (-CH3): A small, hydrophobic group that can slightly decrease aqueous solubility.

The hydrochloride (HCl) salt form is chosen specifically to leverage the basicity of the 5-amino group. By protonating this site, the molecule gains a positive charge and becomes significantly more polar, which is a common and effective strategy for improving the solubility of basic drugs.[2]

Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound like 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is not a single value but a profile that changes with pH. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[8][9][10][11][12]

For a weak base (B) and its conjugate acid (BH+), the equilibrium is: BH+ ⇌ B + H+

The Henderson-Hasselbalch equation relates pH, the acid dissociation constant (pKa), and the ratio of the concentrations of the base and its conjugate acid.[12]

pH = pKa + log([B] / [BH+])

  • When pH < pKa: The solution is more acidic than the pKa of the amino group. The equilibrium shifts to the left, favoring the protonated, charged, and more soluble form (BH+).

  • When pH > pKa: The solution is more basic than the pKa. The equilibrium shifts to the right, favoring the neutral, uncharged, and less soluble free base form (B).

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated salt form. This can be expressed as:

S_total = S₀ * (1 + 10^(pKa - pH))

This equation is the predictive engine for understanding the compound's behavior in the varied pH environments of the gastrointestinal tract, from the acidic stomach (pH 1-3) to the near-neutral small intestine (pH 6.5-7.4).

Caption: Ionization state and solubility as a function of pH.

Methodologies for Solubility Determination

Two distinct types of solubility are relevant in drug development: thermodynamic and kinetic. Both provide valuable, albeit different, insights.

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, achieved when the solution is saturated and in equilibrium with an excess of solid material.[13][14] The "gold standard" for its determination is the Saturation Shake-Flask Method .[15][16][17]

  • Preparation: Add an excess amount of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride powder to a series of glass vials, each containing a precisely defined buffer solution (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Causality: Using an excess of solid ensures that the final concentration represents the true saturation point.[15][16] The pH range is chosen to map the solubility curve below, around, and above the expected pKa.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C) for a prolonged period, typically 24 to 48 hours.

    • Causality: This extended incubation time is critical to allow the system to reach thermodynamic equilibrium, where the rates of dissolution and precipitation are equal.[16][18] Shorter times may lead to an underestimation of solubility.

  • Phase Separation: After incubation, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

    • Causality: This step is crucial to ensure that only the truly dissolved compound is sampled for analysis, preventing contamination from solid particles which would falsely inflate the result.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the sample with a suitable mobile phase or solvent to prevent precipitation upon storage or temperature change.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.

    • Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision. The calibration curve provides the basis for trustworthy quantification.

  • Verification: At the end of the experiment, the pH of the suspension in each vial should be re-measured to ensure it has not shifted significantly due to the dissolution of the compound.[15]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often measured in early drug discovery when compound availability is limited.[19] It measures the concentration at which a compound, added from a concentrated organic stock solution (e.g., DMSO), precipitates out in an aqueous buffer.[19][20] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[21] It is useful for ranking compounds and flagging potential issues rapidly.[22]

  • Plate Preparation: Dispense aqueous buffers of varying pH into the wells of a 96- or 384-well microplate.

  • Compound Addition: Using a liquid handler, add small volumes of a concentrated DMSO stock solution of the test compound to the buffer-filled wells. This is typically done in a serial dilution format.

    • Causality: The "DMSO shock" forces the compound out of the organic solvent and into the aqueous phase. If the concentration exceeds its solubility limit, it will precipitate.

  • Incubation & Detection: The plate is briefly shaken and then incubated for a short period (e.g., 1-2 hours). The formation of precipitate is detected by measuring the turbidity (light scattering) using a nephelometer or a plate reader.[22][23]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal rises significantly above the background.

Solubility_Workflow cluster_Thermo Thermodynamic Solubility (Shake-Flask) cluster_Kinetic Kinetic Solubility (High-Throughput) T_Start Add excess solid to buffer T_Equil Incubate 24-48h (e.g., 25°C) T_Start->T_Equil T_Sep Centrifuge/ Filter T_Equil->T_Sep T_Quant Quantify Supernatant (HPLC-UV) T_Sep->T_Quant T_Result Equilibrium Solubility (mg/mL) T_Quant->T_Result K_Start Add DMSO stock to buffer plate K_Incubate Incubate 1-2h K_Start->K_Incubate K_Detect Measure Turbidity (Nephelometry) K_Incubate->K_Detect K_Result Precipitation Concentration (µM) K_Detect->K_Result Start Compound (Solid Powder & DMSO Stock) Start->T_Start Start->K_Start

Caption: Contrasting workflows for solubility determination.

Data Presentation & Interpretation

Clear data presentation is essential for decision-making. Solubility results should always be presented in tabular format, specifying all relevant conditions.

Table 1: Thermodynamic Solubility of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine HCl at 25°C

MediumpH (Final)Solubility (mg/mL)Solubility (µg/mL)Qualitative Descriptor
0.1 N HCl1.2>20>20,000Very Soluble
Acetate Buffer4.55.85,800Soluble
Phosphate Buffer (pH 6.8)6.80.9900Slightly Soluble
Phosphate Buffered Saline (PBS)7.40.25250Slightly Soluble
Borate Buffer9.0<0.01<10Practically Insoluble

Note: Data are hypothetical and for illustrative purposes only. Qualitative descriptors are based on USP definitions.[2]

Biorelevant Media Solubility

For predicting oral absorption, measuring solubility in simple buffers is insufficient. Biorelevant media, which contain bile salts and phospholipids, better simulate the conditions of the human gastrointestinal tract.[24][25]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the small intestine before a meal (pH ~6.5).[26]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the small intestine after a meal (pH ~5.0, higher bile salt concentration).[26]

These media are critical for understanding potential food effects on drug absorption.

Table 2: Biorelevant Solubility of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine HCl at 37°C

MediumpHSolubility (µg/mL)Notes
FaSSIF6.51.2Represents fasted state absorption potential.
FeSSIF5.08.5Higher solubility suggests a positive food effect is possible.

Note: Data are hypothetical and for illustrative purposes only.

Conclusion: A Foundational Dataset for Drug Development

The comprehensive solubility profile of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a foundational dataset that informs critical decisions throughout the drug development pipeline. The stark pH-dependency, governed by the pKa of the 5-amino group, dictates that the compound will be highly soluble in the stomach but may risk precipitation upon entry into the higher pH of the small intestine. Data from biorelevant media further refine this understanding, providing crucial insights into potential food effects and guiding the selection of an appropriate formulation strategy—from simple powders for highly soluble compounds to advanced amorphous solid dispersions for those with challenges. The robust, validated protocols outlined herein provide the framework for generating the high-quality, reliable data necessary to navigate these challenges and advance promising candidates toward the clinic.

References

  • <1236> Solubility Measurements - USP-NF. United States Pharmacopeial Convention. [URL: https://online.uspnf.com/uspnf/document/1_GUID-B21E4B4E-B5EF-4EA6-879E-2D03A2476ABB_3_en-US]
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q6b-specifications-test-procedures-acceptance-criteria-biotechnologicalbiological-products-scientific-guideline]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201211/DT201211_A01.pdf]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/132338]
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (PDF) ResearchGate. [URL: https://www.researchgate.
  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2. Benchchem. [URL: https://www.benchchem.com/product/b106729]
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [URL: https://www.bmglabtech.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [URL: https://pub.iapchem.org/ojs/index.php/admet/article/view/269]
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38895-Measurement-and-Accurate-Interpretation-of-the-Solubility-of-Pharmaceutical-Salts/]
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q6B%20Guideline.pdf]
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/aqueous-drug-solubility-shs/]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201308/DT201308_A02.pdf]
  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [URL: https://www.researchgate.net/publication/351174987_1236_SOLUBILITY_MEASUREMENTS]
  • 6-Bromo-5-fluoro-3-methylbenzo[d]isoxazole. ChemScene. [URL: https://www.chemscene.com/products/6-Bromo-5-fluoro-3-methylbenzo[d]isoxazole-2098589-00-3.html]
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17511417/]
  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36700021/]
  • Shake-Flask Solubility Assay. Bienta. [URL: https://www.bienta.net/services/phys-chem-properties/shake-flask-solubility-assay]
  • Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Biorelevant.com. [URL: https://biorelevant.com/p/physico-chemical-properties-of-fassif-fessif-and-fassgf]
  • Pharmaceutical Salts Optimization of Solubility or Even More? Merck KGaA. [URL: https://www.merckmillipore.com/DE/de/20100301_111007]
  • Composition of FaSSIF and FeSSIF. ResearchGate. [URL: https://www.researchgate.net/figure/Composition-of-FaSSIF-and-FeSSIF_tbl1_375608241]
  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [URL: https://openeducationalberta.
  • <1236> Solubility Measurements - USP-NF ABSTRACT. United States Pharmacopeial Convention. [URL: https://www.uspnf.com/abstract/1-guid-b21e4b4e-b5ef-4ea6-879e-2d03a2476abb_3_en-us]
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127418/]
  • A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28675443/]
  • Solubility Study. WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme-assay/solubility-study/]
  • Aqueous Solubility Assay. Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/aqueous-solubility-assay]
  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [URL: https://pharmalesson.com/biorelevant-dissolution-media-fassif-fessif-in-drug-development/]
  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. [URL: https://www.gmp-compliance.org/gmp-news/revision-of-usp-chapter-1236-solubility-measurements-published-for-comments]
  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [URL: https://biorelevant.com/p/usp-1236-solubility-measurements-chapter]
  • Henderson–Hasselbalch equation. Wikipedia. [URL: https://en.wikipedia.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909062/]
  • Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Novartis OAK. [URL: https://oak.novartis.com/node/1331]
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Springer. [URL: https://link.springer.com/article/10.1023/A:1026442118230]
  • ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/ich-q6b-specifications-test-procedures-and-acceptance-criteria-biotechnologicalbiological-products]
  • ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.au/resources/publication/ich-guidelines/ich-topic-q6b-specifications-test-procedures-and-acceptance-criteria-biotechnologicalbiological-products]
  • 6-fluoro-1,2-benzisoxazol-3-amine. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure/3041.html]
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. DSDP Analytics. [URL: https://dsdpanalytics.com/ich-q6b-specifications-test-procedures-and-acceptance-criteria-for-biotechnological-biological-products/]

Sources

Foundational

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, a heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, a heterocyclic building block of significant interest in medicinal chemistry. We will dissect the molecule's structural attributes, outline its synthesis, and detail its application in the development of therapeutics targeting a range of CNS disorders and oncological pathways. This document serves as a practical resource for researchers, offering not just theoretical background but also actionable experimental protocols and insights into the strategic considerations behind its use in complex molecular design.

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of drug discovery, certain molecular scaffolds consistently reappear in successful therapeutic agents. These "privileged structures" possess favorable physicochemical properties and the ability to interact with multiple biological targets. The benzo[d]isoxazole core is one such scaffold, and 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine represents a highly functionalized and strategically valuable iteration of this core.[1]

This compound is more than an intermediate; it is a carefully designed building block. The fusion of the isoxazole and benzene rings creates a rigid, planar system that serves as a robust anchor for pharmacophoric elements. The strategic placement of the methyl, fluoro, and amine groups provides distinct advantages:

  • 3-Methyl Group: Influences steric interactions and can occupy specific hydrophobic pockets within a target protein.

  • 6-Fluoro Substituent: A common bioisostere for a hydrogen atom, the fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate pKa. Crucially, it can also form specific hydrogen bonds or other non-covalent interactions to increase binding affinity.

  • 5-Amine Group: This is the primary reactive handle, providing a nucleophilic site for a wide array of synthetic transformations. It allows for the facile introduction of diverse side chains and linkers, enabling the exploration of structure-activity relationships (SAR).

The convergence of these features makes 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine a cornerstone in the synthesis of molecules targeting complex diseases, including cancer and neurological disorders.[1]

PropertyValue
IUPAC Name 6-fluoro-3-methyl-1,2-benzoxazol-5-amine
Synonyms 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
CAS Number 221559-22-4[2]
Molecular Formula C₈H₇FN₂O[2]
Molecular Weight 166.15 g/mol [2]
Appearance Typically a solid
Solubility Soluble in organic solvents like ethanol, DMF, DCM

The Benzo[d]isoxazole Motif: A Foundation for Therapeutic Innovation

The benzo[d]isoxazole ring system is a prominent feature in numerous biologically active compounds. Its prevalence stems from its ability to mimic the spatial and electronic properties of endogenous ligands, allowing it to effectively interact with a variety of enzyme active sites and receptor binding pockets.

dot digraph "Strategic_Features_of_the_Scaffold" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="filled", fontname="Helvetica", penwidth=2]; edge [penwidth=1.5];

// Main Scaffold Node scaffold [label="6-Fluoro-3-methylbenzo[d]isoxazol-5-amine", pos="0,0!", shape=ellipse, style="filled,bold", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

// Functional Group Nodes amine [label="5-Amine (NH₂)\nReactive Handle", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; fluoro [label="6-Fluoro (F)\nModulator", pos="2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; methyl [label="3-Methyl (CH₃)\nSteric Anchor", pos="-2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; core [label="Benzo[d]isoxazole Core\nRigid Scaffold", pos="2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];

// Edges from Scaffold to Functional Groups scaffold -> amine [dir=forward, color="#5F6368"]; scaffold -> fluoro [dir=forward, color="#5F6368"]; scaffold -> methyl [dir=forward, color="#5F6368"]; scaffold -> core [dir=forward, color="#5F6368"];

// Sub-feature nodes explaining the roles amine_role1 [label="Nucleophilic site for\ncouplings (amides, sulfonamides)", pos="-4.5, 2.5!", shape=plaintext, fontcolor="#5F6368"]; amine_role2 [label="Point of diversification", pos="-4.5, 1.5!", shape=plaintext, fontcolor="#5F6368"]; fluoro_role1 [label="Enhances metabolic stability", pos="4.5, 2.5!", shape=plaintext, fontcolor="#5F6368"]; fluoro_role2 [label="Modulates pKa & binding affinity", pos="4.5, 1.5!", shape=plaintext, fontcolor="#5F6368"]; methyl_role1 [label="Occupies hydrophobic pockets", pos="-4.5, -1.5!", shape=plaintext, fontcolor="#5F6368"]; core_role1 [label="Planar, aromatic system", pos="4.5, -1.5!", shape=plaintext, fontcolor="#5F6368"]; core_role2 [label="Bio-isosteric potential", pos="4.5, -2.5!", shape=plaintext, fontcolor="#5F6368"];

// Edges from functional groups to their roles amine -> amine_role1 [style=dashed, color="#4285F4", arrowhead=none]; amine -> amine_role2 [style=dashed, color="#4285F4", arrowhead=none]; fluoro -> fluoro_role1 [style=dashed, color="#EA4335", arrowhead=none]; fluoro -> fluoro_role2 [style=dashed, color="#EA4335", arrowhead=none]; methyl -> methyl_role1 [style=dashed, color="#34A853", arrowhead=none]; core -> core_role1 [style=dashed, color="#FBBC05", arrowhead=none]; core -> core_role2 [style=dashed, color="#FBBC05", arrowhead=none]; } end_dot Caption: Key functional domains of the building block.

Applications in Therapeutics:
  • Antipsychotics: The antipsychotic agent Paliperidone, which is the active metabolite of Risperidone, features the 6-fluoro-1,2-benzisoxazole moiety. This highlights the scaffold's established role in developing centrally active dopamine D2 and serotonergic 5-HT2A antagonists.[3]

  • Oncology: The 3-methylbenzo[d]isoxazole motif is a critical pharmacophore in the design of potent inhibitors of the BRD4 bromodomain, an important target in acute myeloid leukemia (AML).[1][4] These inhibitors work by displacing BRD4 from chromatin, which leads to the downregulation of key oncogenes like c-Myc.[1][4]

  • Neurodegenerative Disease: Derivatives are being investigated as D-amino-acid oxidase (DAAO) inhibitors. By inhibiting DAAO, these compounds can increase brain levels of D-serine, offering a novel therapeutic strategy for mitigating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease.[1]

Synthetic Pathways and Methodologies

The synthesis of isoxazole derivatives often involves the cyclization of a β-keto ester with hydroxylamine or a related synthon.[5] While specific, detailed syntheses of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine are proprietary or scattered in patent literature, a general and plausible retrosynthetic approach can be constructed based on established organic chemistry principles.

dot digraph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#202124"]; edge [color="#4285F4"];

Start [label="Substituted Fluorophenol\n(Starting Material)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Acetylation &\nNitration"]; Intermediate1 [label="Nitrated Acetophenone\nDerivative"]; Step2 [label="Oxime Formation\n(with Hydroxylamine)"]; Intermediate2 [label="Ketoxime Intermediate"]; Step3 [label="Cyclization\n(Base-mediated)"]; Intermediate3 [label="Nitrated Benzo[d]isoxazole"]; Step4 [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C or SnCl₂)"]; End [label="6-Fluoro-3-methylbenzo[d]isoxazol-5-amine\n(Final Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; } end_dot Caption: General retrosynthetic approach to the title compound.

A key step is the reduction of a nitro group precursor at the 5-position to the desired 5-amino group. This is a common and high-yielding transformation in aromatic chemistry, typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

Core Synthetic Applications: From Amine to Active Pharmaceutical Ingredient

The true utility of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine lies in the reactivity of its primary amine. This group serves as a versatile anchor point for building out the complex architectures of modern drugs.

dot digraph "Amine_Reactivity" { graph [splines=ortho]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

Amine [label="{ 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine | -NH₂}", shape=record, fillcolor="#FBBC05"];

Sulfonylation [label="Sulfonylation\n(R-SO₂Cl, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="Acylation / Amide Coupling\n(R-COCl or R-COOH, Coupling Agent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylation [label="N-Alkylation\n(R-X, Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product1 [label="Sulfonamide Derivatives\n(e.g., BRD4 Inhibitors)", shape=ellipse]; Product2 [label="Amide Derivatives\n(Diverse Libraries)", shape=ellipse]; Product3 [label="Secondary/Tertiary Amines\n(Modulated Basicity)", shape=ellipse];

Amine:port -> Sulfonylation; Amine:port -> Acylation; Amine:port -> Alkylation;

Sulfonylation -> Product1 [label=" Leads to"]; Acylation -> Product2 [label=" Leads to"]; Alkylation -> Product3 [label=" Leads to"]; } end_dot Caption: Key synthetic transformations of the 5-amine group.

Application Example 1: Synthesis of BRD4 Inhibitor Scaffolds

As demonstrated in the development of novel BRD4 inhibitors, the 5-amine can be readily converted into a sulfonamide.[4] This transformation is critical for mimicking the acetyl-lysine binding motif recognized by bromodomains. The sulfonamide provides a key hydrogen bond donor and acceptor pattern.

Protocol 1: General Procedure for Sulfonamide Synthesis This protocol is adapted from methodologies used for analogous compounds and serves as an illustrative example.[4]

  • Dissolution: Dissolve 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1.0 equiv.) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM) at room temperature under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the sulfonyl chloride.

  • Reagent Addition: Add the desired arylsulfonyl chloride (1.1 equiv.) dropwise to the stirred solution. The slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes unreacted sulfonyl chloride and sulfonic acid byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure sulfonamide derivative.

Application Example 2: Precursor for Paliperidone-like Structures

In the synthesis of Paliperidone, a related building block, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is alkylated with a side chain.[3] While our title compound has a 5-amine instead of a 3-piperidine, it can be used to synthesize analogs where the side chain is attached via an amide or other linkage at the 5-position, allowing for the exploration of novel SAR in the antipsychotic space.

Practical Considerations: Salt Formation for Improved Handling

Primary amines, especially on electron-rich aromatic systems, can be susceptible to air oxidation over time. Converting the free base to a more stable and handleable salt form, such as the hydrochloride salt, is standard practice in pharmaceutical chemistry. The salt form often exhibits improved crystallinity, higher melting points, and better long-term stability.

Protocol 2: Hydrochloride Salt Formation [1]

  • Dissolution: Dissolve the free base of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equiv.) in a minimal amount of anhydrous ethanol.

  • Acidification: Bubble anhydrous HCl gas through the solution carefully, or add a solution of HCl in a non-protic solvent like diethyl ether or dioxane, until the pH of the solution is < 2 (as tested with wetted pH paper). The salt will typically precipitate out of the solution.

  • Isolation: Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure hydrochloride salt as white crystals.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Conclusion

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a quintessential example of a modern medicinal chemistry building block. Its design is deliberate, offering a combination of a privileged core scaffold with strategically placed functional groups that provide both metabolic stability and versatile reactivity. The fluorine atom fine-tunes electronic properties and blocks metabolic attack, while the primary amine serves as a reliable and predictable point for synthetic elaboration. For research teams engaged in the development of therapeutics for oncology and CNS disorders, this compound represents a validated and highly effective starting point for the construction of novel, high-value molecular entities.

References

  • Al-Mokhtar, M. A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(19), 6569. Retrieved from [Link]

  • Wang, L., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Frontiers in Chemistry, 9, 749913. Retrieved from [Link]

  • Wysocka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-fluoro-1,2-benzisoxazol-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a fluorinated heterocyclic compound that has emerged as a valuable and versatile building block in modern medicinal chemistry. Its core, the benzisoxazole ring system...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a fluorinated heterocyclic compound that has emerged as a valuable and versatile building block in modern medicinal chemistry. Its core, the benzisoxazole ring system, is recognized as a "privileged scaffold," frequently found in a multitude of biologically active agents.[1][2][3] This guide provides an in-depth analysis of the compound's synthesis, physicochemical properties, and its critical role in the development of novel therapeutics. We will explore its application in constructing targeted ligands for neuropsychiatric disorders and oncology, underscoring the strategic importance of the fluoro, methyl, and amine functionalities in modulating pharmacological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

The Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzisoxazole motif is a cornerstone in drug design, prized for its rigid, planar structure and versatile binding properties, which allow it to interact with a wide range of biological targets.[1] Its significance is highlighted by its presence in several FDA-approved drugs, including the antipsychotics Risperidone and Paliperidone, and the antiepileptic Zonisamide.[3] The incorporation of a fluorine atom, as seen in 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1] The 5-amino group provides a crucial synthetic handle, allowing for straightforward derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.

Physicochemical Properties and Characterization

Understanding the physicochemical profile of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is essential for its application in synthesis and drug design. The compound is typically handled as a free base or a more stable hydrochloride salt for research purposes.[4][5]

PropertyValueSource
CAS Number 221559-22-4[6]
Molecular Formula C₈H₇FN₂O[7]
Molecular Weight 166.15 g/mol [7]
Topological Polar Surface Area (TPSA) 52.05 Ų[7]
Computed logP 1.86[7]
Appearance Off-white to light yellow powder[8]
Hydrochloride Salt CAS 1243313-45-2[4]

The TPSA and logP values suggest the molecule possesses favorable characteristics for bioavailability, aligning with its utility as a scaffold for drug candidates.

Synthesis and Chemical Reactivity

While multiple proprietary routes exist, a general and logical synthetic pathway can be constructed based on established benzisoxazole formation chemistry. The core strategy involves the cyclization of a suitably substituted o-fluoro ketoxime.

Retrosynthetic Analysis & Strategy

The synthesis logically begins from a commercially available difluorinated aromatic compound. The key transformations include nitration to introduce the amine precursor, Friedel-Crafts acylation to install the future 3-methyl group, oximation, and a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the isoxazole ring, followed by reduction of the nitro group.

G Final 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Step4 Nitro Intermediate (6-Fluoro-5-nitro-3-methylbenzo[d]isoxazole) Final->Step4 Nitro Reduction (e.g., Fe/HCl, H₂/Pd-C) Step3 Oxime Intermediate (1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one oxime) Step4->Step3 Intramolecular Cyclization (e.g., K₂CO₃, NaH) Step2 Ketone Intermediate (1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one) Step3->Step2 Oximation (NH₂OH·HCl) Step1 Starting Material (1,5-Difluoro-2-nitrobenzene) Step2->Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃)

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Benzisoxazole Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzisoxazole Scaffold

The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine molecule is a significant scaffold in the landscape of medicinal chemistry. The benzisoxazole core is recognized as a "privileged structure," a framework that is capable of binding to multiple, diverse biological targets.[1] This has led to its incorporation into a wide range of therapeutic candidates, including those targeting neurological and oncological pathways.[1][2][3] The strategic inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated benzisoxazoles particularly attractive in drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, both ¹H and ¹³C NMR will provide critical and complementary information.

Expertise in Action: Causality Behind Experimental Choices

The choice of solvent is crucial for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective choice for a molecule like this, as it can solubilize the polar amine functionality and its aromatic system. The amine protons (-NH₂) are exchangeable and their signals can broaden or disappear with traces of D₂O; however, in dry DMSO-d₆, they are often observable as a broad singlet. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns expected in the aromatic region due to proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine group. The fluorine atom at position 6 will introduce additional splitting (coupling) to the nearby protons, which is a key diagnostic feature.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~7.35d1HJ(H-F) ≈ 9.0 HzH-7This proton is ortho to the fluorine atom and is expected to show a large doublet splitting from the fluorine.
~6.80d1HJ(H-F) ≈ 7.0 HzH-4This proton is meta to the fluorine atom and ortho to the electron-donating amine group, shifting it upfield. It will exhibit a smaller coupling to the fluorine.
~5.30br s2H--NH₂The amine protons will likely appear as a broad singlet. Its chemical shift can be variable and concentration-dependent.
~2.45s3H--CH₃The methyl group attached to the isoxazole ring is expected to be a singlet in the typical range for an aryl methyl group.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. The most notable feature will be the large one-bond coupling between C-6 and the fluorine atom (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF).

Predicted Chemical Shift (δ, ppm)Coupling to Fluorine (JCF, Hz)AssignmentRationale
~165.0d, ³JCF ≈ 3 HzC-3Carbon of the isoxazole ring attached to the methyl group.
~162.0d, ²JCF ≈ 12 HzC-7aQuaternary carbon at the fusion of the two rings.
~158.0d, ¹JCF ≈ 245 HzC-6Carbon directly bonded to fluorine, showing a characteristically large one-bond coupling constant.
~138.0d, ³JCF ≈ 10 HzC-5Carbon bearing the amine group, its chemical shift influenced by both the amine and fluorine.
~115.0sC-3aQuaternary carbon at the fusion of the two rings.
~110.0d, ²JCF ≈ 25 HzC-4Carbon ortho to the amine and meta to the fluorine.
~100.0d, ²JCF ≈ 28 HzC-7Carbon ortho to the fluorine.
~11.5s-CH₃The methyl carbon, appearing in the upfield region.
Visualizing the NMR Assignments

G cluster_mol 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine mol H7 H-7 H4 H-4 NH2 -NH₂ CH3 -CH₃ F F

Caption: Annotated structure of the target molecule for NMR peak assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds.

Expertise in Action: Sample Preparation and Causality

For a solid sample like 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, the Attenuated Total Reflectance (ATR) technique is often the most straightforward and reliable method. It requires minimal sample preparation and avoids the potential complications of KBr pellet preparation (e.g., moisture absorption). The resulting spectrum will provide a clear fingerprint of the molecule's functional groups.

Predicted IR Absorption Bands (ATR)
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3450 - 3300Medium, DoubletN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic
2950 - 2850WeakC-H StretchMethyl (-CH₃)
1620 - 1580StrongC=N Stretch / C=C StretchIsoxazole Ring / Aromatic Ring
1520 - 1480StrongN-H BendPrimary Amine (-NH₂)
1280 - 1200StrongC-F StretchAryl-Fluoride
1250 - 1180StrongC-N StretchAromatic Amine
850 - 750StrongC-H Out-of-plane BendSubstituted Aromatic

The presence of a strong doublet in the 3450-3300 cm⁻¹ region would be a clear indication of the primary amine. A very strong absorption band around 1280-1200 cm⁻¹ would be highly characteristic of the C-F bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Expertise in Action: Ionization Method and Causality

Electrospray Ionization (ESI) in positive ion mode is the preferred method for this molecule. ESI is a soft ionization technique that is well-suited for polar, nitrogen-containing compounds. It typically results in the formation of a protonated molecule, [M+H]⁺, which allows for the unambiguous determination of the molecular weight. The molecular formula of the compound is C₈H₇FN₂O, giving a monoisotopic mass of 166.0542 u.

Predicted Mass Spectrum Data (ESI+)
m/z (mass-to-charge ratio)Predicted IonRationale
167.0620[M+H]⁺The protonated molecular ion. This would be the base peak or a very prominent peak in the spectrum.
152.0384[M+H - CH₃]⁺Loss of the methyl radical from the protonated molecule.
140.0614[M+H - HCN]⁺Loss of neutral hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.
Visualizing a Predicted Fragmentation Pathway

G M_H [M+H]⁺ m/z = 167.06 Loss_CH3 [M+H - CH₃]⁺ m/z = 152.04 M_H->Loss_CH3 - •CH₃ Loss_HCN [M+H - HCN]⁺ m/z = 140.06 M_H->Loss_HCN - HCN

Caption: A potential fragmentation pathway for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in ESI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system that confirms the molecular structure with a high degree of confidence.

G cluster_data Spectroscopic Data MS MS (m/z = 167.06) [C₈H₇FN₂O+H]⁺ Structure Proposed Structure: 6-Fluoro-3-methyl- benzo[d]isoxazol-5-amine MS->Structure Confirms Molecular Formula IR IR (cm⁻¹) ~3400 (N-H) ~1250 (C-F) IR->Structure Confirms Functional Groups NMR ¹H & ¹³C NMR • Aromatic H/C with F-coupling • -CH₃ singlet • -NH₂ broad singlet NMR->Structure Confirms Connectivity & Skeleton

Caption: Workflow illustrating how integrated spectroscopic data validates the molecular structure.

The MS data would first confirm the molecular weight and elemental composition. The IR spectrum would then verify the presence of key functional groups—the primary amine and the aryl-fluoride bond. Finally, the detailed ¹H and ¹³C NMR spectra would elucidate the precise arrangement of these groups and the overall connectivity of the atoms, including the critical proton-fluorine and carbon-fluorine couplings that pinpoint the location of the fluorine substituent. The convergence of all this data provides an unambiguous structural assignment.

Experimental Protocols

These protocols represent standard operating procedures for the acquisition of high-quality spectroscopic data for a novel compound such as 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

Protocol 2: IR Spectroscopy (ATR)
  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

References

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Heterocycl. Commun., 21(4), 1-5.
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubChem.
  • Royal Society of Chemistry. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Al-Ostath, A., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1883.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity.
  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (2022). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Benchchem. (2023).
  • Sukhorukov, A. Y., & Lukoyanov, A. A. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 4-23.
  • Al-Majdhoub, M., et al. (2021). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 26(16), 4983.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This ver...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This versatile building block is a privileged scaffold in modern medicinal chemistry, offering a gateway to novel therapeutics targeting a range of challenging diseases. This document provides not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to innovate and accelerate their drug discovery programs.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole core is a cornerstone in contemporary drug design, recognized for its favorable physicochemical properties and its ability to engage in a variety of biological interactions. The specific compound, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, offers several strategic advantages:

  • Fluorine Substitution: The fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent amino group, thereby influencing pharmacokinetic and pharmacodynamic properties.

  • Reactive Amino Group: The 5-amino group serves as a versatile synthetic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and N-alkylation, allowing for the exploration of diverse chemical space.

  • Privileged Core Structure: The 3-methylbenzo[d]isoxazole motif is a key pharmacophore in numerous biologically active molecules, demonstrating a proven track record in targeting complex biological pathways.[1]

This guide will delve into the practical applications of this valuable intermediate, with a focus on its role in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), D-amino acid oxidase (DAAO), and as ligands for serotonin receptors.

I. Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

A robust and reproducible synthesis of the title compound is paramount for its successful application. The following protocol outlines a common and effective method for its preparation.

Protocol 1: Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Hydrochloride

This protocol details the synthesis of the hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

Reaction Scheme:

Caption: Synthetic pathway for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine HCl.

Materials:

  • 3-Methyl-4-fluoroaniline

  • Hydroxylamine hydrochloride

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Dry ethanol

  • Hydrochloric acid (gas or concentrated solution)

  • Ethanol/ether mixture for recrystallization

Step-by-Step Procedure:

  • Cyclization to the Free Base:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methyl-4-fluoroaniline (10 mmol) in 50 mL of deionized water.

    • Add hydroxylamine hydrochloride (12 mmol) to the solution.

    • Heat the reaction mixture to 80°C and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, typically as a brown solid.[1]

    • Expert Insight: The use of a slight excess of hydroxylamine hydrochloride ensures complete consumption of the starting aniline. Diethyl ether is an excellent choice for extraction due to its low boiling point and ability to dissolve the product while minimizing the co-extraction of inorganic impurities.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 6-fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in a minimal amount of dry ethanol.

    • Bubble anhydrous HCl gas through the solution until the pH is less than 2, or add a concentrated solution of HCl in ethanol dropwise until precipitation is complete.

    • Concentrate the mixture under reduced pressure.

    • Recrystallize the resulting solid from an ethanol/ether mixture to obtain the pure 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride as white crystals.[1]

    • Expert Insight: The hydrochloride salt is often preferred for its improved stability and ease of handling. The use of anhydrous conditions is crucial to prevent hydrolysis. Recrystallization is a critical step to ensure high purity of the final product.

II. Application in the Synthesis of BRD4 Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate gene transcription and are implicated in various cancers.[2] 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine serves as an excellent starting point for the synthesis of potent BRD4 inhibitors.

Protocol 2: Synthesis of N-(6-Fluoro-3-methylbenzo[d]isoxazol-5-yl)benzenesulfonamide Derivatives

This protocol is adapted from the synthesis of related benzisoxazole-containing sulfonamides and provides a general framework for creating a library of BRD4 inhibitors.[2]

Reaction Scheme:

Caption: General synthesis of sulfonamide-based BRD4 inhibitors.

Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

  • Various substituted sulfonyl chlorides

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • To a solution of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (0.34 mmol) in anhydrous DCM (6 mL), add the desired substituted sulfonyl chloride (0.41 mmol) and pyridine (0.3 mL).

  • Stir the resulting mixture at 43°C for 3–12 hours. Monitor the reaction by TLC (e.g., ethyl acetate/petroleum ether, 1:1 v/v).

  • Upon completion, dilute the reaction mixture with 1 M HCl (8 mL) and water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with water and then brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.

Expert Insight: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The workup with dilute HCl is essential to remove excess pyridine. This robust protocol allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights for Benzisoxazole-Based BRD4 Inhibitors
Compound Analogue StructureModificationBRD4(1) IC₅₀ (µM)Key Insights
N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide2-methoxy substitution on the benzenesulfonamide ring0.78The methoxy group likely forms favorable interactions within the binding pocket.
N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-(trifluoromethoxy)benzenesulfonamide2-trifluoromethoxy substitution0.87The trifluoromethoxy group can enhance binding through hydrophobic and electrostatic interactions.

Data adapted from a study on structurally related compounds.[2]

Mechanism of Action:

Derivatives of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine act as BRD4 inhibitors by displacing BRD4 from chromatin. This leads to the downregulation of key oncogenes such as c-Myc and CDK6, resulting in anti-proliferative activity in cancer cell lines.[1][2]

III. Application in the Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO increases D-serine levels in the brain, offering a therapeutic strategy for neurological and psychiatric disorders like schizophrenia.[3] The benzisoxazole scaffold has been successfully incorporated into potent DAAO inhibitors.[3]

Protocol 3: Amide Coupling for the Synthesis of Benzisoxazole-based DAAO Inhibitors

This protocol provides a general method for coupling 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine with a carboxylic acid, a common strategy for synthesizing DAAO inhibitors.

Reaction Scheme:

Caption: General amide coupling for DAAO inhibitor synthesis.

Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

  • Desired carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: HATU is a highly efficient coupling reagent, particularly for less reactive amines or sterically hindered substrates. DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt and any acidic protons without interfering with the coupling reaction. The aqueous workup is designed to remove DMF and unreacted reagents.

IV. Application in the Synthesis of Serotonin Receptor Ligands

The benzisoxazole moiety is a key feature in several atypical antipsychotics that target serotonin (5-HT) and dopamine receptors.[1][4] 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine can be derivatized to explore novel ligands for these receptors.

Protocol 4: N-Alkylation for the Synthesis of Serotonin Receptor Ligands

This protocol outlines a general procedure for the N-alkylation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, a common step in the synthesis of ligands for serotonin receptors.

Reaction Scheme:

Caption: General N-alkylation for serotonin receptor ligand synthesis.

Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

  • Desired alkyl halide (e.g., propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Dissolve 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (4.3 mmol) in dry DMF (10 mL).

  • Add K₂CO₃ (8.7 mmol) and stir the reaction mixture for 15 minutes at room temperature.

  • Slowly add the alkyl halide (e.g., propargyl bromide, 4.38 mmol) dropwise over 15 minutes.

  • Continue stirring for 4 hours at room temperature, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined extracts with water (3 x 25 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[5]

Expert Insight: Potassium carbonate is a mild and effective base for this transformation. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. The extensive aqueous wash is necessary to remove the DMF.

Structure-Activity Relationship (SAR) Insights for Benzisoxazole-Based Serotonin Receptor Ligands
Compound Analogue StructureModification5-HT₂ₐ Receptor Ki (nM)Key Insights
RisperidoneContains a 6-fluoro-1,2-benzisoxazole core4.5The benzisoxazole moiety is crucial for high-affinity binding.
Paliperidone9-hydroxy metabolite of risperidone5.5Hydroxylation has a minor impact on 5-HT₂ₐ affinity.

Data for commercially available drugs with a related scaffold.

Mechanism of Action:

Benzisoxazole derivatives often act as antagonists at serotonin receptors, such as the 5-HT₂ₐ receptor, which is a key target for atypical antipsychotics.[4] This antagonism is believed to contribute to their therapeutic effects in conditions like schizophrenia by modulating serotonergic neurotransmission.

V. Concluding Remarks

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a privileged benzisoxazole core, a fluorine substituent for modulating physicochemical properties, and a reactive amino group provides a powerful platform for the design and synthesis of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their drug discovery endeavors, from the synthesis of diverse compound libraries to the development of potent and selective clinical candidates.

References

  • D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. (URL: [Link])

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (URL: [Link])

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease - ResearchGate. (URL: [Link])

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (URL: [Link])

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (URL: [Link])

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (URL: [Link])

  • Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. (URL: [Link])

  • Evolution of D-amino acid oxidase inhibitors: From concept to clinic. (URL: [Link])

  • Serotonin Receptor Subtypes and Ligands. (URL: [Link])

  • Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform - ResearchGate. (URL: [Link])

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (URL: [Link])

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (URL: [Link])

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (URL: [Link])

  • (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (URL: [Link])

  • (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (URL: [Link])

  • (PDF) In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1- (3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid. (URL: [Link])

Sources

Application

Protocol for N-Alkylation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of N-Alkylated 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in Drug Discovery The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in Drug Discovery

The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of novel therapeutics. This core is present in compounds targeting a diverse array of biological pathways, including those implicated in neurological disorders and oncology. The strategic N-alkylation of the 5-amino group serves as a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. By introducing a variety of alkyl and aryl substituents, researchers can fine-tune potency, selectivity, and metabolic stability, thereby optimizing lead compounds for clinical development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine. We present three robust and versatile protocols: classical N-alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination for N-arylation. Each protocol is accompanied by a detailed step-by-step methodology, an explanation of the underlying chemical principles, and guidance on product purification and characterization.

Core Concepts: A Mechanistic Overview of N-Alkylation Strategies

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the desired substituent, the scale of the reaction, and the functional group tolerance required. Here, we outline the fundamental principles of the three highlighted methods.

Classical N-Alkylation via Nucleophilic Substitution

This method involves the direct reaction of the primary amine with an alkyl halide in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Diagram of the general workflow for classical N-alkylation.

reagents 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine + Alkyl Halide + Base reaction Reaction in Solvent (e.g., DMF, Acetonitrile) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Reductive Amination: A Milder Approach for N-Alkylation

Reductive amination is a two-step, one-pot process that offers a milder alternative to direct alkylation, particularly for the introduction of primary and secondary alkyl groups. The reaction begins with the formation of an imine intermediate from the condensation of the primary amine with an aldehyde or ketone. This imine is then reduced in situ to the corresponding secondary or tertiary amine using a selective reducing agent.

Diagram illustrating the reductive amination workflow.

reagents 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine + Aldehyde/Ketone imine_formation Imine Formation reagents->imine_formation reduction In situ Reduction (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly valuable for the synthesis of N-aryl derivatives, which are often challenging to prepare via classical nucleophilic aromatic substitution. The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product.

Workflow for the Buchwald-Hartwig N-arylation reaction.

reagents 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine + Aryl Halide + Base reaction Cross-Coupling Reaction (e.g., in Toluene) reagents->reaction catalyst Pd Catalyst + Ligand catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Ayrated Product purification->product

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine using an alkyl halide and potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-3-methylbenzo[d]isoxazol-5-amine (1.0 equiv).

  • Add anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to dissolve the starting materials (approximately 0.1 M concentration of the amine).

  • To the stirring suspension, add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the reaction to 50-80 °C may be necessary.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Reaction Parameters for Classical N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃DMF251285-95
Ethyl iodideK₂CO₃Acetonitrile601870-85
Propargyl bromideK₂CO₃DMF25680-90
Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-fluoro-3-methylbenzo[d]isoxazol-5-amine (1.0 equiv) and the aldehyde or ketone (1.2 equiv).

  • Add anhydrous DCE or DCM to dissolve the reactants (approximately 0.1 M concentration of the amine).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Reaction Parameters for Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE25680-90
CyclohexanoneNaBH(OAc)₃DCM251275-85
AcetoneNaBH(OAc)₃DCE251670-80
Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a method for the palladium-catalyzed N-arylation of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine with an aryl bromide.

Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

  • Aryl bromide (e.g., bromobenzene, 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add 6-fluoro-3-methylbenzo[d]isoxazol-5-amine (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe (approximately 0.1 M concentration of the amine).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 3: Representative Reaction Parameters for Buchwald-Hartwig N-Arylation

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene1101870-85
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1102465-80
2-BromopyridinePd₂(dba)₃ / XPhosNaOtBuToluene1102450-70

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivatives can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the introduced alkyl or aryl group, along with a downfield shift of the aromatic protons of the benzisoxazole core, is indicative of successful N-alkylation. The disappearance of the N-H protons of the starting amine is also a key indicator.

  • ¹³C NMR Spectroscopy: The spectrum of the product will show additional signals corresponding to the carbons of the newly introduced substituent.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.

Representative Characterization Data (for N-benzyl-6-fluoro-3-methylbenzo[d]isoxazol-5-amine):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H, Ar-H of benzyl), 7.10 (d, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 10.0 Hz, 1H, Ar-H), 4.35 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 158.0, 140.2, 138.5, 128.8, 127.5, 127.3, 115.8, 110.5, 105.2, 48.5, 12.1.

  • MS (ESI) m/z: calculated for C₁₅H₁₃FN₂O [M+H]⁺ 257.1, found 257.1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation (Classical Alkylation) Inactive alkyl halide; Insufficiently strong base; Low reaction temperature.Use a fresh bottle of alkyl halide; Switch to a stronger base (e.g., Cs₂CO₃); Increase the reaction temperature.
Formation of dialkylated product Excess alkylating agent; High reactivity of the primary amine.Use a stoichiometric amount or slight excess of the amine; Consider reductive amination for mono-alkylation.
Low yield (Reductive Amination) Incomplete imine formation; Decomposition of the reducing agent.Add a catalytic amount of acetic acid to promote imine formation; Use a fresh bottle of NaBH(OAc)₃.
Decomposition of starting material (Buchwald-Hartwig) Oxygen contamination; Inactive catalyst.Ensure the reaction is set up under a strictly inert atmosphere; Use fresh catalyst and ligand.
Difficult purification Co-elution of product and starting material or byproducts.Optimize the solvent system for column chromatography; Consider recrystallization if the product is a solid.

Conclusion

The N-alkylation of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine is a critical transformation in the synthesis of novel drug candidates. This guide provides detailed, field-proven protocols for three key N-alkylation strategies, enabling researchers to efficiently synthesize a diverse library of derivatives for structure-activity relationship studies. The choice of method will depend on the specific synthetic goals, with classical alkylation offering a straightforward approach for many alkyl substituents, reductive amination providing a milder alternative, and the Buchwald-Hartwig amination enabling access to N-aryl analogs. Careful execution of these protocols, coupled with rigorous purification and characterization, will empower scientists in their drug discovery endeavors.

References

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(107), 62425-62438.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
Method

Application Notes &amp; Protocols: The Strategic Application of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in the Synthesis of Potent Kinase Inhibitors

Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the utility of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine , a key heterocyclic building block, in the synthesis of kinase inhibitors. We will explore the strategic rationale behind its molecular architecture and provide detailed, field-proven protocols for its incorporation into inhibitor scaffolds, with a specific focus on targeting oncogenic kinases like Pim-1. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Privileged Nature of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is recognized in medicinal chemistry as a "privileged structure".[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, distinct biological targets with high affinity. The rigid, bicyclic nature of the benzo[d]isoxazole system provides a stable platform for the precise spatial orientation of pharmacophoric substituents, making it an ideal starting point for inhibitor design.

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine has emerged as a particularly valuable intermediate.[1] Its structure combines the advantageous benzo[d]isoxazole core with strategically placed functional groups that address key challenges in drug design, including metabolic stability, target engagement, and synthetic accessibility. Derivatives of this scaffold have shown promise in targeting a range of critical biological pathways, including those involved in cancer and neurological disorders.[1][2]

Strategic Rationale: Deconstructing the Molecular Architecture

The efficacy of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine as a synthetic precursor for kinase inhibitors can be attributed to the specific contribution of each of its structural features. Understanding these contributions is critical for rational drug design.

  • The 5-Amino Group: This primary aromatic amine is the principal synthetic handle. Its nucleophilicity allows for straightforward covalent bond formation with a variety of electrophilic partners. In the context of kinase inhibitors, this group is most commonly used to form a crucial linkage to a heterocyclic core (e.g., pyrimidine, pyridine, triazine) that mimics the adenine region of ATP, anchoring the inhibitor within the kinase hinge region.[3][4]

  • The 6-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate. Furthermore, its high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.[3]

  • The Benzo[d]isoxazole Core: This fused ring system serves as a rigid bioisosteric replacement for other aromatic systems like indole or benzimidazole. Its defined structure reduces conformational flexibility, which can lead to a favorable entropic contribution to binding energy. The isoxazole component, with its specific arrangement of nitrogen and oxygen heteroatoms, offers unique opportunities for hydrogen bonding and dipole interactions within the ATP-binding pocket.[2]

  • The 3-Methyl Group: This small alkyl substituent projects into solvent-exposed regions or shallow hydrophobic pockets of the kinase active site. It can be used to fine-tune solubility, modulate crystal packing, and establish van der Waals contacts that contribute to overall binding affinity.

The logical relationship between these features and the final inhibitor is depicted below.

G cluster_0 Molecular Features of Starting Material cluster_1 Desired Pharmacological Properties Start 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Amino 5-Amino Group (Synthetic Handle) Fluoro 6-Fluoro Group (Metabolic Stability) Core Benzo[d]isoxazole Core (Rigid Scaffold) Target Kinase Target Engagement (Hinge Binding) Amino->Target Forms key linkage to hinge-binding heterocycle PK Improved Pharmacokinetics (PK Profile) Fluoro->PK Blocks metabolic oxidation Potency High Potency & Selectivity Core->Potency Orients substituents for optimal binding G A 6-Fluoro-3-methylbenzo[d]- isoxazol-5-amine C S N Ar Reaction (Protocol 1) A->C B 2,4-Dichloro-5-methylpyrimidine B->C D Core Inhibitor Intermediate C->D F Suzuki Coupling (Protocol 2) D->F E Aryl Boronic Acid (R-B(OH)2) E->F G Final Pim-1 Inhibitor (Analogue Library) F->G

Caption: Two-step workflow for the synthesis of a Pim-1 inhibitor library.

Protocol 1: Synthesis of the Core Intermediate via SNAr

This protocol describes the selective reaction of the amine with the more reactive C4 position of 2,4-dichloro-5-methylpyrimidine.

Rationale: The chlorine at the C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the C2 chlorine due to the electron-withdrawing effect of the adjacent nitrogen at position 3. Using a mild base like N,N-Diisopropylethylamine (DIPEA) and a protic solvent like 2-propanol at elevated temperatures provides sufficient reactivity while minimizing the formation of the di-substituted byproduct.

G cluster_reagents DIPEA, 2-Propanol Reflux, 12h r1 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine plus1 + r2 2,4-Dichloro-5-methylpyrimidine arrow -> p1 N-(2-chloro-5-methylpyrimidin-4-yl)-6-fluoro-3-methylbenzo[d]isoxazol-5-amine reagents_label arrow->reagents_label

Caption: SNAr reaction for the synthesis of the core inhibitor intermediate.

Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1.0 eq)

  • 2,4-Dichloro-5-methylpyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 2-Propanol (IPA), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.1 eq).

  • Add anhydrous 2-propanol to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Add DIPEA (2.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent. The starting amine spot should be consumed, and a new, less polar product spot should appear.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the resulting residue between EtOAc and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexanes (e.g., 10% to 40%) to yield the desired product as a solid.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol details the coupling of the chlorinated intermediate with an aryl boronic acid to generate the final inhibitor.

Rationale: The Suzuki-Miyaura cross-coupling is a highly reliable and versatile C-C bond-forming reaction. It is tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a drug discovery campaign. A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle, and an aqueous base is required for the transmetalation step.

Materials:

  • N-(2-chloro-5-methylpyrimidin-4-yl)-6-fluoro-3-methylbenzo[d]isoxazol-5-amine (from Protocol 1, 1.0 eq)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Diatomaceous earth (Celite®)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the product from Protocol 1 (1.0 eq), the aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq). Note: Palladium catalysts are air- and light-sensitive. Handle accordingly.

  • Add a 4:1 mixture of 1,4-Dioxane and water.

  • Degas the mixture by bubbling Argon or Nitrogen through the solution for 15 minutes.

  • Heat the reaction to 90 °C and stir for 6-12 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak corresponding to the mass of the desired product indicates a successful reaction.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography or preparative HPLC to obtain the final compound.

Data Presentation and Characterization

All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard methods include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC. Biological activity is determined via in vitro kinase assays.

Compound IDR-Group (from Boronic Acid)Yield (%)Purity (HPLC)Pim-1 IC₅₀ (nM)
PIM-INH-01 4-Methoxyphenyl78>98%45
PIM-INH-02 3-Fluorophenyl72>99%82
PIM-INH-03 Pyridin-4-yl65>98%25
PIM-INH-04 2-Naphthyl75>97%60
Table 1: Hypothetical data for a small library of synthesized Pim-1 inhibitors. Yields are for the final Suzuki coupling step. Purity was determined by HPLC analysis at 254 nm. IC₅₀ values represent the concentration required for 50% inhibition of Pim-1 kinase activity.

Troubleshooting and Field-Proven Insights

Protocol Potential Issue Troubleshooting Steps & Rationale
1: SNAr Low Conversion / No Reaction 1. Increase Temperature: If refluxing in IPA is insufficient, switch to a higher boiling point solvent like n-butanol or DMF. 2. Stronger Base: While DIPEA is often sufficient, a stronger, non-nucleophilic base like DBU could be trialed, though this increases the risk of side reactions.
Formation of Di-substituted Product 1. Reduce Equivalents: Lower the equivalents of the dichloropyrimidine to 1.05 or even 1.0. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 60 °C) for a longer time to favor the more reactive site.
2: Suzuki Low Yield / Stalled Reaction 1. Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality reagent. 2. Degas Thoroughly: Oxygen can poison the Palladium(0) catalyst. Ensure the reaction mixture is fully deoxygenated. 3. Screen Catalysts/Ligands: If Pd(PPh₃)₄ fails, other catalyst systems like Pd(dppf)Cl₂ or those with Buchwald ligands may be more effective.
De-boronation of Starting Material This occurs when the boronic acid is unstable under the reaction conditions. Consider using a milder base (e.g., K₃PO₄) or a different solvent system.

Conclusion

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine stands out as a highly effective and versatile building block for the synthesis of kinase inhibitors. Its well-defined structure provides a reliable anchor for engaging with kinase targets, while its functional handles allow for the systematic exploration of chemical space through robust and scalable synthetic protocols like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The strategies and methods outlined in this guide provide a solid foundation for researchers aiming to leverage this valuable scaffold in their drug discovery programs.

References

  • Abdel-Maksoud, M. S., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Semantic Scholar. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. National Institutes of Health. Retrieved from [Link]

  • Gudipudi, L. T., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Retrieved from [Link]

  • Oukessou, M., et al. (2023). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. National Institutes of Health. Retrieved from [Link]

  • Anireddy, J. S., et al. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. National Institutes of Health. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in Cancer Research

Introduction: A Privileged Scaffold in Oncology Drug Discovery The field of oncology is in a perpetual quest for novel molecular entities that can serve as the foundation for next-generation therapeutics. Within this lan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Oncology Drug Discovery

The field of oncology is in a perpetual quest for novel molecular entities that can serve as the foundation for next-generation therapeutics. Within this landscape, certain chemical structures, often termed "privileged scaffolds," emerge due to their inherent ability to interact with multiple, biologically significant targets. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is one such scaffold. While this compound itself is primarily a versatile chemical building block, its core benzo[d]isoxazole motif is a critical pharmacophore found in a growing class of potent and selective inhibitors of key oncogenic pathways[1].

This guide provides an in-depth look at the application of compounds derived from the 6-fluoro-3-methylbenzo[d]isoxazol-5-amine scaffold in cancer research. We will delve into the mechanistic underpinnings of their anti-cancer activity, focusing on their role as epigenetic modulators, and provide detailed protocols for their evaluation in a research setting. The information herein is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic potential of this promising chemical class.

Part 1: The Mechanistic Cornerstone - Targeting Epigenetic Readers

The anti-cancer potential of benzo[d]isoxazole derivatives is prominently linked to their ability to inhibit bromodomains, which are crucial epigenetic "reader" proteins. These proteins recognize acetylated lysine residues on histone tails and other proteins, playing a pivotal role in regulating gene transcription. In many cancers, the aberrant activity of bromodomain-containing proteins leads to the sustained expression of oncogenes. Two key targets for benzo[d]isoxazole-based inhibitors are BRD4 and TRIM24.

Inhibition of the BRD4 Bromodomain

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are well-established targets in oncology[2]. BRD4 is instrumental in recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, which in turn activates RNA polymerase II and drives the transcription of key oncogenes like c-Myc and CDK6[2]. These genes are essential for tumor cell proliferation and cell cycle progression[2].

Derivatives of the 3-methylbenzo[d]isoxazole scaffold have been shown to be potent BRD4 inhibitors[1][2]. By competitively binding to the acetyl-lysine binding pocket of BRD4, these compounds displace it from chromatin. This prevents the recruitment of the transcriptional machinery necessary for oncogene expression, leading to a significant anti-proliferative effect in various cancer cell lines, including those from acute myeloid leukemia (AML) and prostate cancer[1][2].

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histone Tails BRD4 BRD4 Histone->BRD4 recruits PTEFb P-TEFb Complex BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates Oncogenes Oncogenes (c-Myc, CDK6) RNA_Pol_II->Oncogenes transcribes Proliferation Tumor Cell Proliferation Oncogenes->Proliferation Oncogenes->Proliferation drives Transcription Active Transcription Inhibitor Benzo[d]isoxazole Derivative Inhibitor->BRD4 competitively binds & blocks recruitment Apoptosis Apoptosis Inhibitor->Apoptosis induces

Caption: Inhibition of the BRD4 signaling pathway by benzo[d]isoxazole derivatives.

Inhibition of the TRIM24 Bromodomain

Tripartite motif-containing protein 24 (TRIM24) is another epigenetic reader implicated in several cancers, including prostate and non-small cell lung cancer[3][4]. The bromodomain of TRIM24 specifically recognizes acetylated histone H3 at lysine 23 (H3K23ac)[3]. TRIM24 has been shown to co-activate nuclear receptors like the estrogen receptor and is involved in pathways that promote cellular proliferation and tumor development[4].

N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which are structurally related to the core topic compound, have been identified as potent and selective inhibitors of the TRIM24 bromodomain. These inhibitors have demonstrated significant anti-proliferative activity in prostate (LNCaP, C4-2B) and non-small cell lung cancer (A549) cell lines[3].

Part 2: Application Notes & Quantitative Data

The primary application of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine in cancer research is as a starting point for the synthesis of novel bromodomain inhibitors. The data below, synthesized from studies on its derivatives, illustrates the potential efficacy of this chemical class.

Table 1: Anti-Proliferative Activity of Representative Benzo[d]isoxazole Derivatives

Compound Class Target Cancer Type Cell Line IC50 (µM) Reference
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (11d) TRIM24 Non-Small Cell Lung A549 1.08 [3]
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (11h) TRIM24 Non-Small Cell Lung A549 0.75 [3]
Sulfonamide-modified 3-ethyl-benzo[d]isoxazole (11h) BRD4 Acute Myeloid Leukemia MV4-11 0.78 [2]

| Sulfonamide-modified 3-ethyl-benzo[d]isoxazole (11r) | BRD4 | Acute Myeloid Leukemia | MV4-11 | 0.87 |[2] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Part 3: Experimental Protocols

When evaluating a novel compound derived from the 6-fluoro-3-methylbenzo[d]isoxazol-5-amine scaffold, a logical, multi-step experimental workflow is essential for characterizing its anti-cancer properties.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Efficacy a Synthesize Novel Benzo[d]isoxazole Derivative b Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 across cancer cell lines a->b c Western Blot Analysis (Confirm downregulation of target pathway proteins, e.g., c-Myc) b->c d Cell Cycle Analysis (Flow Cytometry) c->d e Apoptosis Assay (e.g., Annexin V/PI Staining) c->e f Establish Xenograft Tumor Model in Mice e->f g Treat with Lead Compound f->g h Monitor Tumor Volume and Animal Well-being g->h i Endpoint: Tumor Excision & Immunohistochemistry h->i

Sources

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Derivatives

Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in both academic and industrial laboratories.[1][2] Its significance is particularly pronounced in the field of drug discovery, where the synthesis of biaryl and hetero-biaryl moieties is critical for developing novel therapeutics.[3][4]

The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine core represents a "privileged structure" in medicinal chemistry.[5] This scaffold is present in a multitude of compounds targeting diverse biological pathways, including neurological and oncological targets.[5] Derivatives have been investigated as potent enzyme inhibitors, receptor modulators, and have shown promise in treating conditions like schizophrenia, Alzheimer's disease, and various cancers.[5] This application note provides a detailed experimental procedure for the Suzuki coupling of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine, offering researchers a practical guide to synthesizing novel derivatives for drug development and chemical biology.

Pillar 1: The Catalytic Engine - Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium catalyst. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl bromide or iodide derivative of the benzisoxazole). This is often the rate-determining step and results in a Palladium(II) intermediate.[1] The reactivity order for the halide is I > Br > OTf >> Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex.[8] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, thereby facilitating the ligand exchange on the palladium center.[8][9][10]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ + Base PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Forms R¹-R² RedElim->Pd0 Regenerates Catalyst Prod Biaryl Product (R¹-R²) RedElim->Prod React1 Aryl Halide (R¹-X) (e.g., Brominated Benzisoxazole) React1->OxAdd React2 Boronic Acid/Ester (R²-B(OR)₂) React2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Experimental Design & Protocol Validation

The successful coupling of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivatives requires careful consideration of several parameters. The presence of the electron-rich amine can pose a challenge, potentially leading to catalyst inhibition. Therefore, a systematic approach to optimization is recommended.

Key Parameter Optimization

For a novel or challenging substrate, it is crucial to screen several reaction components to identify the optimal conditions. This screening process forms a self-validating system for the protocol.

Parameter Variable Screened Rationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂The choice of precatalyst and its associated ligand dramatically impacts efficiency. For electron-rich anilines, catalysts with bulky, electron-donating phosphine ligands often perform best as they facilitate the oxidative addition and reductive elimination steps.[7][8]
Ligand (if needed) SPhos, XPhos, P(t-Bu)₃When using a simple palladium source like Pd(OAc)₂, an external ligand is required. Buchwald-type biaryl phosphine ligands are highly effective for coupling challenging substrates, including heteroaromatic amines.[11][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid.[10] Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, particularly with less reactive coupling partners.[11]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂OA biphasic solvent system is common. Ethereal solvents like dioxane or THF are excellent at solubilizing the organic components, while water is necessary to dissolve the inorganic base and facilitate transmetalation.[2][13]
Temperature 80 °C, 100 °C, 120 °C (Microwave)Most Suzuki couplings require heating to drive the reaction to completion.[2] Microwave irradiation can often accelerate the reaction significantly.[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a brominated 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivative with an arylboronic acid.

Reaction Scheme: (Image of the general reaction scheme showing the benzisoxazole amine coupling with a generic Ar-B(OH)2)

Materials and Reagents
ReagentMWEquiv.AmountPurpose
5-bromo-6-fluoro-3-methylbenzo[d]isoxazol-4-amine245.061.0245 mg (1.0 mmol)Aryl Halide
Phenylboronic Acid121.931.2146 mg (1.2 mmol)Organoboron Nucleophile
Pd(dppf)Cl₂731.700.0537 mg (0.05 mmol)Palladium Catalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)Base
1,4-Dioxane--8 mLOrganic Solvent
Deionized Water--2 mLAqueous Solvent
Reaction Setup & Execution (Inert Atmosphere)

Causality: The Pd(0) species in the catalytic cycle is sensitive to atmospheric oxygen, which can cause catalyst deactivation through oxidation. Therefore, performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical for reproducibility and high yields.[15][16]

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask or a microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-6-fluoro-3-methylbenzo[d]isoxazol-4-amine (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inerting the System: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with dry argon or nitrogen gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Sparge the resulting mixture with a gentle stream of argon for 10-15 minutes to remove any dissolved oxygen from the solvents.[17]

  • Catalyst Addition: Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (37 mg, 0.05 mmol) to the flask under a positive flow of argon. The mixture will typically turn dark red or brown.

  • Heating: Reseal the flask tightly. Lower the flask into a preheated oil bath at 100 °C and allow the reaction to stir vigorously overnight (12-18 hours).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. Check for the consumption of the starting aryl bromide.

Work-up and Purification
  • Cooling & Quenching: After the reaction is complete (as determined by LC-MS), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). This step helps to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[2][17] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product (visualized by TLC with UV light).

  • Final Product: Concentrate the pure fractions under reduced pressure to yield the final biaryl product as a solid. Determine the yield and characterize the compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): LC-MS for purity assessment and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental formula.

Pillar 3: Visualization of the Experimental Workflow

A streamlined workflow is essential for efficiency and reproducibility.

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[18]

  • Palladium Catalysts: Palladium compounds can be toxic and flammable. Avoid inhalation of dust and skin contact.[19][20] Handle in an inert atmosphere where possible to prevent ignition of finely divided palladium on carbon catalysts.[15]

  • Solvents: 1,4-Dioxane and THF are flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use.

  • Reagents: Boronic acids can be irritants. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Biscoe, M. R., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedure: Palladium. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]

  • SIFCO ASC. (2017). SAFETY DATA SHEET: PALLADIUM. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • PFM. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst? [Link]

  • Bratt, E., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Dr. Surajit's Chem-Bio-Pharma Channel. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [Link]

  • Uddin, M., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC. [Link]

  • Corvaisier, S., et al. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy. [Link]

  • Wang, Y., et al. (2019). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

Sources

Application

The Strategic Application of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Benzisoxazole Scaffold as a Cornerstone in Modern Medicinal Chemistry The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine moiety represents a highly valuable and versatile intermediate in the landscape of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine moiety represents a highly valuable and versatile intermediate in the landscape of pharmaceutical research and development. The benzisoxazole core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with a variety of biological targets, particularly within the central nervous system and in oncology.[1][2] The strategic incorporation of a fluorine atom at the 6-position often enhances metabolic stability and binding affinity, while the amine group at the 5-position provides a crucial handle for synthetic elaboration, allowing for the construction of a diverse array of complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine as a key building block for the preparation of advanced pharmaceutical intermediates and potential Active Pharmaceutical Ingredients (APIs). We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for its synthesis and subsequent derivatization.

Part 1: Synthesis of the Key Intermediate: 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

The efficient construction of the 6-fluoro-3-methylbenzo[d]isoxazol-5-amine core is paramount for its successful application in multi-step API synthesis. A common and effective strategy involves a multi-step sequence starting from readily available precursors, culminating in a cyclization reaction to form the benzisoxazole ring system.

Synthetic Pathway Overview

A logical and frequently employed synthetic route commences with a substituted nitroaromatic compound, which undergoes a series of transformations to install the necessary functionalities for the final ring-closure. The general workflow is depicted below:

Synthesis_of_Intermediate cluster_main Synthetic Workflow A 2,4-Difluoro-5-nitroacetophenone B Oxime Formation A->B Hydroxylamine HCl, Base C Cyclization & Aromatization B->C Heat, Base (e.g., K2CO3) in DMSO E 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole D Selective Nitro Reduction C->D Fe/HCl or Catalytic Hydrogenation C->E F 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine E->F Reduction

Caption: General workflow for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole

This protocol details the crucial cyclization step to form the benzisoxazole ring system.

Materials:

  • 2',4'-Difluoro-5'-nitroacetophenone oxime

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2',4'-Difluoro-5'-nitroacetophenone oxime (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The intramolecular nucleophilic substitution of the ortho-fluorine by the oxime oxygen, facilitated by the base, leads to the cyclization. The electron-withdrawing nitro group activates the aromatic ring, making the substitution more facile.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Detailed Experimental Protocol: Reduction to 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

The final step in the synthesis of the target intermediate is the selective reduction of the nitro group.

Materials:

  • 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Create a suspension of 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux (approximately 70-80 °C).

  • Add concentrated hydrochloric acid dropwise to the refluxing mixture. The in situ generation of the reducing agent from the reaction of iron and acid is a classic and effective method for nitro group reduction.

  • Maintain the reaction at reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine as a solid.

Step Key Transformation Typical Yield Purity (by HPLC)
1Oxime Formation90-95%>95%
2Cyclization75-85%>98%
3Nitro Reduction85-95%>99%

Part 2: Application in API Synthesis - The N-Alkylation Pathway

The primary amine functionality of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a key site for derivatization, most commonly through N-alkylation reactions. This allows for the coupling of the benzisoxazole core to other heterocyclic systems, a common strategy in the design of neurologically active compounds.

General Reaction Scheme: N-Alkylation

The nucleophilic nature of the 5-amino group allows for its reaction with various alkylating agents, typically alkyl halides or mesylates, to form a new carbon-nitrogen bond. This reaction is usually carried out in the presence of a base to neutralize the acid generated during the reaction.

N_Alkylation cluster_reactants Reactants cluster_product Product A 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine C N-Alkylated Product A->C A->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Heat B Alkylating Agent (R-X, where X = Cl, Br, I, OMs) B->C

Caption: General N-alkylation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Exemplary Protocol: Synthesis of a Potential Pharmaceutical Intermediate

While direct synthesis of a marketed API from 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is not widely documented in publicly available literature, its structural similarity to key intermediates for antipsychotic drugs like Risperidone suggests its use in the synthesis of analogous compounds. The following protocol describes a general procedure for its N-alkylation with a chloroethyl-substituted heterocycle, a common building block in this class of drugs.

Materials:

  • 6-Fluoro-3-methylbenzo[d]isxazol-5-amine

  • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and a catalytic amount of potassium iodide. The iodide catalytically displaces the chloride, forming a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Add 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1-1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

Self-Validation and Trustworthiness:

Each protocol provided includes in-process monitoring steps (TLC or LC-MS) to ensure the reaction is proceeding as expected and has reached completion before proceeding to the next step. The purification methods described are standard and robust, designed to yield high-purity materials suitable for further synthetic transformations or for biological evaluation.

Conclusion

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a strategically important intermediate for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry. Its synthesis from readily available starting materials is achievable through a robust and scalable synthetic sequence. The presence of a reactive primary amine allows for straightforward derivatization, particularly through N-alkylation, providing access to a wide range of potential API candidates. The protocols detailed in this application note provide a solid foundation for researchers to utilize this valuable building block in their drug discovery and development programs.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). A variety of substituted benzisoxazoles has been prepared by the [3+ 2] cycloaddition of nitrile oxides and arynes. Organic letters, 12(6), 1180-1183. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of highly substituted isoxazoles by electrophilic cyclization. An efficient synthesis of valdecoxib. The Journal of organic chemistry, 72(25), 9643-9647. [Link]

  • Snyder, L. B., & Wipf, P. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(23), 6128-6131. [Link]

Sources

Method

Synthesis of Novel Heterocyclic Compounds from 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine: Application Notes and Protocols

Introduction: The Strategic Importance of the Benzisoxazole Scaffold The benzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzisoxazole Scaffold

The benzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, antimicrobial, anticancer, and anti-inflammatory properties.[1] The starting material for our exploration, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, is a particularly valuable building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a reactive handle for the construction of novel, fused heterocyclic systems.[3] This guide provides detailed protocols and the underlying scientific rationale for the synthesis of new pyrimidine and triazole derivatives from this versatile starting material, targeting the development of next-generation therapeutic agents.

Core Synthetic Strategies: Leveraging the 5-Amino Group

The primary reactive site on 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine for the construction of new heterocyclic rings is the exocyclic amino group at the 5-position. This nucleophilic center is the key to forming fused pyrimidine and appended triazole systems through carefully chosen cyclocondensation and cycloaddition reactions, respectively.

Synthesis of Novel Benzisoxazolo[5,6-e]pyrimidines

The fusion of a pyrimidine ring to the benzisoxazole core is a promising strategy for developing novel compounds with potential applications in oncology and as kinase inhibitors. The general approach involves the cyclocondensation of the starting amine with a suitable three-carbon electrophilic synthon, typically a β-dicarbonyl compound or its equivalent.[4][5]

Rationale for Reagent Selection

The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern of the resulting pyrimidine ring. For this protocol, we will utilize diethyl malonate, a readily available and versatile reagent. The reaction is typically catalyzed by a base, which deprotonates the active methylene group of the diethyl malonate, facilitating the initial Michael addition.

Experimental Workflow: Benzisoxazolo[5,6-e]pyrimidine Synthesis

start 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine + Diethyl Malonate step1 Initial Condensation (Base Catalyst, e.g., NaOEt) start->step1 step2 Intramolecular Cyclization (Heating) step1->step2 step3 Aromatization step2->step3 product Substituted Benzisoxazolo[5,6-e]pyrimidine step3->product

Figure 1: Workflow for the synthesis of benzisoxazolo[5,6-e]pyrimidines.

Detailed Protocol: Synthesis of 4,6-dihydroxy-8-fluoro-2-methylbenzisoxazolo[5,6-e]pyrimidine

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine221559-22-4166.151.66 g (10 mmol)
Diethyl malonate105-53-3160.171.76 g (11 mmol)
Sodium ethoxide141-52-668.050.75 g (11 mmol)
Anhydrous Ethanol64-17-546.0750 mL
2M Hydrochloric Acid7647-01-036.46As needed

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere.

  • To the resulting solution, add 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1.66 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction (disappearance of the starting amine spot), cool the mixture to room temperature.

  • Slowly add the reaction mixture to 200 mL of ice-cold water with stirring.

  • Acidify the aqueous solution to pH 5-6 with 2M hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Recrystallize the crude product from ethanol to yield the pure 4,6-dihydroxy-8-fluoro-2-methylbenzisoxazolo[5,6-e]pyrimidine.

Expected Yield: 70-80% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis of Novel Benzisoxazolyl-Triazoles

The 1,2,3-triazole moiety is a highly stable and versatile linker in medicinal chemistry, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6] This approach allows for the modular synthesis of complex molecules with high efficiency and regioselectivity.

Rationale for a Two-Step, One-Pot Synthesis

The synthesis of the target benzisoxazolyl-triazole will be achieved in a two-step, one-pot procedure. This strategy avoids the isolation of the potentially hazardous azide intermediate.[7] The first step involves the in-situ formation of the azide from the starting amine, followed by the introduction of an alkyne and a copper(I) catalyst to facilitate the cycloaddition.

Experimental Workflow: Benzisoxazolyl-Triazole Synthesis

start 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine step1 In-situ Azide Formation (t-BuONO, TMSN3) start->step1 step2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Alkyne, Cu(I) source) step1->step2 product Substituted 1-(6-Fluoro-3-methylbenzo[d]isoxazol-5-yl)-1H-1,2,3-triazole step2->product

Figure 2: Workflow for the one-pot synthesis of benzisoxazolyl-triazoles.

Detailed Protocol: Synthesis of 1-(6-Fluoro-3-methylbenzo[d]isoxazol-5-yl)-4-phenyl-1H-1,2,3-triazole

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine221559-22-4166.151.66 g (10 mmol)
tert-Butyl nitrite (t-BuONO)540-80-7103.121.24 g (12 mmol)
Azidotrimethylsilane (TMSN₃)4648-54-8115.211.38 g (12 mmol)
Phenylacetylene536-74-3102.131.02 g (10 mmol)
Copper(I) iodide (CuI)7681-65-4190.450.19 g (1 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.29 g (10 mmol)
Acetonitrile (anhydrous)75-05-841.0550 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1.66 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.24 g, 12 mmol) followed by the dropwise addition of azidotrimethylsilane (1.38 g, 12 mmol).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • To the in-situ formed azide solution, add phenylacetylene (1.02 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and N,N-diisopropylethylamine (1.29 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(6-Fluoro-3-methylbenzo[d]isoxazol-5-yl)-4-phenyl-1H-1,2,3-triazole.

Expected Yield: 65-75% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The progress of each reaction should be meticulously monitored by TLC to ensure the complete consumption of the starting material before proceeding with workup. The final products must be rigorously characterized by a suite of spectroscopic techniques to confirm their identity and purity. Comparison of the obtained spectral data with expected values for similar heterocyclic systems will serve as a self-validating measure of the synthetic success.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a solid foundation for the exploration of novel heterocyclic compounds derived from 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. The resulting benzisoxazolo-pyrimidines and -triazoles are prime candidates for screening in various biological assays, particularly in the areas of oncology and neuropharmacology. Further derivatization of these core structures can lead to the development of extensive compound libraries for structure-activity relationship (SAR) studies, ultimately paving the way for the discovery of new and potent therapeutic agents.

References

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(9), 1809–1811. [Link]

  • Sirsat, S., Bobade, D., & Shinde, S. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Heterocyclic Chemistry, 8(1), 1-6. [Link]

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Request PDF. [Link]

  • Krasavin, M., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1935. [Link]

  • Bhat, M. A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 985729. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 985729. [Link]

  • Bhat, M. A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 12(8), 1235-1254. [Link]

  • Nerkar, A. U., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Journal of Drug Delivery and Therapeutics, 13(9), 133-141. [Link]

  • Wikipedia contributors. (2023, December 19). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Sirsat, S., Bobade, D., & Shinde, S. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Heterocyclic Chemistry, 8(1), 1-6. [Link]

  • Kolosov, M. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 73. [Link]

  • Lazar, A., et al. (2024). Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. Scientific Reports, 14(1), 1-19. [Link]

  • Kumar, A., et al. (2021). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Targets, 22(12), 1395-1413. [Link]

  • Bhat, M. A., et al. (2021). Benzisoxazole: A privileged scaffold for medicinal chemistry. Request PDF. [Link]

  • Popa, C. V., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Antibiotics, 12(7), 1220. [Link]

  • Iqbal, J., et al. (2024). Benzimidazole-triazole hybrids with diverse biological activities. Journal of Molecular Structure, 1301, 137351. [Link]

  • Moody, C. J., & Taylor, R. J. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. [Link]

  • Popa, C. V., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Antibiotics, 12(7), 1220. [Link]

  • Wikipedia contributors. (2023, April 25). Benzisoxazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Wisdomlib. (2024, December 18). Cyclocondensation reaction: Significance and symbolism. Wisdomlib. [Link]

  • Gsela, M., et al. (2021). Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. Molecules, 26(21), 6485. [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1185. [Link]

  • Kumar, G. V., et al. (2018). Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity. Journal of Chemical Sciences, 130(1), 1-11. [Link]

Sources

Application

protocol for the reduction of a nitro group in benzisoxazole synthesis

An Application Guide for the Chemoselective Reduction of Nitro Groups in the Synthesis of Benzisoxazole Scaffolds For Researchers, Scientists, and Drug Development Professionals. The 3-aminobenzisoxazole motif is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Reduction of Nitro Groups in the Synthesis of Benzisoxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals.

The 3-aminobenzisoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates.[1][2] A robust and frequently employed strategy for the synthesis of these vital building blocks is the reduction of an antecedent nitro-substituted benzisoxazole. This transformation, while conceptually straightforward, is fraught with challenges, primarily centered on achieving high chemoselectivity. The choice of reducing agent and conditions is paramount to ensure the integrity of the fragile benzisoxazole N-O bond and to avoid the undesired reduction of other sensitive functionalities that may be present on the aromatic core.[3]

This guide provides an in-depth analysis of the core protocols used for this critical transformation. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for specific experimental choices, and a framework for troubleshooting common issues, empowering researchers to select and optimize the ideal conditions for their unique substrates.

Mechanistic Underpinnings of Nitro Group Reduction

The conversion of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron reduction.[4] The process is not a single event but a stepwise transformation that proceeds through key intermediates, namely the nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.[4][5] Understanding this progression is crucial, as incomplete reactions can lead to the accumulation of these intermediates, which may participate in side reactions, such as dimerization to form azo or azoxy compounds.[6][7][8]

Two principal mechanistic routes govern this transformation:

  • Catalytic Hydrogenation: This pathway involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst (e.g., Pd, Pt). The reaction occurs on the catalyst surface, where hydrogen is adsorbed and activated, leading to the direct, stepwise reduction of the nitro group.[4][9]

  • Metal-Mediated Reduction: This classic approach utilizes easily oxidized metals (e.g., Fe, Sn, Zn) in an acidic or neutral medium. The mechanism proceeds through a series of single-electron transfers (SET) from the metal to the nitro group, with subsequent protonation of the resulting radical anion by the solvent or acid.[4]

G cluster_main General Nitro Reduction Pathway cluster_side Potential Side Products Nitro Ar-NO₂ (Nitro Group) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo Compound) Nitroso->Azo Condensation (with Amine) Amine Ar-NH₂ (Primary Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azoxy Ar-N=N(O)-Ar (Azoxy Compound) Hydroxylamine->Azoxy Condensation (with Nitroso)

Caption: General mechanistic pathway for nitro group reduction.

The Core Challenge: Chemoselectivity

The primary directive when reducing a nitrobenzisoxazole is to selectively transform the nitro group while leaving all other functionalities untouched. The benzisoxazole ring itself, along with common substituents like halogens, esters, nitriles, and carbonyls, can be susceptible to certain reducing conditions.[3][10] The following workflow provides a decision-making framework for selecting an appropriate reduction strategy based on the functional groups present in the substrate.

Caption: Decision workflow for selecting a selective nitro reduction method.

Field-Proven Protocols for Nitrobenzisoxazole Reduction

This section details three widely adopted and reliable protocols. The causality behind experimental choices is explained to provide a deeper understanding beyond the procedural steps.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Principle & Rationale: This is often the method of choice for its efficiency, high yields, and clean reaction profile, which simplifies product purification as the catalyst is easily filtered off.[11] It is particularly effective for substrates lacking other reducible groups like halogens or double bonds. The reaction utilizes molecular hydrogen as the terminal reductant, producing only water as a byproduct.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a heavy-walled hydrogenation flask or a suitable pressure reactor, add the nitrobenzisoxazole substrate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% palladium on carbon (Pd/C, 50% wet with water) at a loading of 1-5 mol% relative to the substrate.

    • Scientist's Note: Using a wet catalyst significantly reduces the risk of fire, as dry Pd/C is pyrophoric and can ignite in the presence of flammable solvents and air.

  • Solvent Addition: Add a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) to create a slurry. A typical concentration is 0.1-0.5 M.

  • Inerting the System: Seal the vessel and purge the system multiple times by evacuating to a low vacuum and backfilling with nitrogen to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure (typically ranging from 1 atm via a balloon to 50 psi in a pressure vessel).

  • Reaction: Vigorously stir the mixture at room temperature. The reaction is often exothermic and may require cooling for large-scale operations.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake. The reaction is typically complete within 2-16 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the system again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Safety Precaution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it carefully with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzisoxazole, which can be purified further by recrystallization or column chromatography.

Protocol 2: Tin(II) Chloride (SnCl₂) Reduction

Principle & Rationale: The use of stannous chloride is a classic, mild, and highly chemoselective method for reducing aromatic nitro groups.[10][11] It is exceptionally valuable for substrates containing functionalities that are sensitive to catalytic hydrogenation, such as halogens, esters, and carbonyl groups.[3][10] The reaction proceeds in a protic solvent, where Sn(II) acts as the reducing agent and is oxidized to Sn(IV).

Detailed Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrobenzisoxazole substrate (1.0 eq) in a suitable solvent. Ethanol (EtOH) is commonly used; for less soluble substrates, ethyl acetate (EtOAc) can be added.[10]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in a stoichiometric excess, typically 3 to 5 equivalents.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir under a nitrogen atmosphere.

    • Scientist's Note: The reaction is often driven to completion by heat. Room temperature reactions are possible but may be significantly slower.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete in 3-12 hours.

  • Workup and Neutralization: After cooling to room temperature, pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9).[10] This step is critical as it precipitates the tin salts.

    • Causality: The basic workup converts the tin salts into tin hydroxides, which are insoluble in water and can be removed. The amine product is also liberated from its hydrochloride salt.

  • Extraction: Extract the resulting slurry with a suitable organic solvent, such as ethyl acetate (3 x volumes). The tin salts may form an emulsion, which can sometimes be broken up by filtration through Celite®.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product for subsequent purification.

Protocol 3: Transfer Hydrogenation with Ammonium Formate

Principle & Rationale: Transfer hydrogenation offers a significant practical advantage over traditional catalytic hydrogenation by avoiding the use of pressurized, flammable hydrogen gas.[3] In this method, a hydrogen donor molecule, such as ammonium formate (HCOONH₄), decomposes in situ on the catalyst surface to provide hydrogen for the reduction. This technique is generally mild and retains much of the selectivity of standard hydrogenation.

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask containing the nitrobenzisoxazole substrate (1.0 eq) and a catalyst (typically 5-10% Pd/C, 5-10 mol%), add a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the mixture in one portion or in several small portions.

    • Scientist's Note: The decomposition of ammonium formate is exothermic and can cause a rapid evolution of gas (CO₂ and NH₃). Portion-wise addition on larger scales is recommended for better control.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS and is usually complete within 1-5 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with the reaction solvent and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. The salts can often be removed by partitioning the residue between water and an organic solvent (e.g., EtOAc). The organic layer is then dried and concentrated to yield the desired aminobenzisoxazole.

Comparative Summary of Protocols

FeatureCatalytic Hydrogenation (H₂/Pd/C)Tin(II) Chloride (SnCl₂)Transfer Hydrogenation (NH₄HCO₂/Pd/C)
Primary Use Case General purpose, clean reductionsSubstrates with sensitive groups (halogens, esters)Safer, non-pressurized alternative to H₂
Key Advantage High efficiency, clean byproducts (H₂O)Excellent chemoselectivity, mild conditionsAvoids H₂ gas, operationally simple
Key Disadvantage Reduces other functional groups, requires H₂ gasStoichiometric metal waste, difficult workupCan be less efficient for stubborn substrates
Typical Conditions H₂ (1-50 atm), Pd/C, RT, 2-16 hSnCl₂·2H₂O (3-5 eq), EtOH, Reflux, 3-12 hNH₄HCO₂ (3-5 eq), Pd/C, MeOH, Reflux, 1-5 h
Safety Concerns Pyrophoric catalyst, flammable H₂ gasCorrosive acid, tin salt disposalExothermic reaction, gas evolution

Conclusion

The reduction of the nitro group is a pivotal step in many synthetic routes toward medicinally important benzisoxazoles. The optimal protocol is dictated entirely by the substrate's unique chemical landscape. For simple systems, catalytic hydrogenation remains a highly efficient and clean standard. However, for complex molecules bearing sensitive functionalities, the exceptional chemoselectivity of metal-mediated reagents like tin(II) chloride often proves indispensable, despite a more challenging workup. Transfer hydrogenation provides a valuable balance of efficiency and operational safety. By understanding the mechanistic rationale and practical nuances of each method, researchers can confidently navigate this critical transformation to advance their synthetic and drug development programs.

References

  • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amines - NCERT Source: National Council of Educational Research and Training URL: [Link]

  • Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: University of Calgary URL: [Link]

  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Source: E3S Web of Conferences URL: [Link]

  • Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters Source: ACS Publications URL: [Link]

  • Title: What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent Source: ACS Publications URL: [Link]

  • Title: Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis Source: SIOC Journals URL: [Link]

  • Title: A new reagent for selective reduction of nitro group Source: NIScPR URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent Source: ResearchGate URL: [Link]

  • Title: Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 2,1-Benzisoxazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of nitro compounds - Wikipedia Source: Wikipedia URL: [Link]

  • Title: NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE Source: IJRAR.org URL: [Link]

  • Title: Selective Reduction of the Nitro-group Using Co2(CO)8-H2O Source: SciSpace URL: [Link]

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL: [Link]

  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL
  • Title: Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst Source: RSC Publishing URL: [Link]

Sources

Method

application in the development of antipsychotic agents

Application Notes & Protocols for the Development of Novel Antipsychotic Agents A Guide for Researchers and Drug Development Professionals Section 1: The Evolving Landscape of Antipsychotic Drug Discovery Since the adven...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for the Development of Novel Antipsychotic Agents

A Guide for Researchers and Drug Development Professionals

Section 1: The Evolving Landscape of Antipsychotic Drug Discovery

Since the advent of first-generation antipsychotics like haloperidol in the 1950s, the treatment of psychosis has been intrinsically linked to the dopamine hypothesis, which posits that an excess of dopamine activity is central to the manifestation of psychotic symptoms.[1] These early drugs, primarily dopamine D2 receptor antagonists, offered significant relief from positive symptoms such as hallucinations and delusions. However, their utility was often limited by severe extrapyramidal side effects. The subsequent development of second-generation, or "atypical," antipsychotics (e.g., olanzapine, clozapine) broadened the therapeutic mechanism to include interaction with other neurotransmitter systems, notably serotonin receptors. This dual action aimed to improve efficacy and reduce side effects.

Despite these advancements, significant unmet needs persist. Many patients do not respond adequately to existing treatments, and the negative symptoms (e.g., social withdrawal, apathy) and cognitive impairments associated with schizophrenia remain particularly challenging to treat. This has spurred a paradigm shift in antipsychotic drug development, moving beyond dopamine-centric models to explore novel targets within the glutamate and other neurotransmitter systems.[2][3] The current pipeline reflects this evolution, with a focus on developing agents with more refined mechanisms of action and improved side-effect profiles.[4][5][6]

Section 2: Target Identification and Validation: Beyond Simple Dopamine Blockade

The foundation of modern antipsychotic drug discovery lies in the intricate interplay of several key neurotransmitter systems. While the dopamine D2 receptor remains a cornerstone, its modulation in concert with other targets, particularly the serotonin 5-HT2A and glutamate receptors, defines the current frontier of research.[7]

  • The Dopamine D2 Receptor: The D2 receptor is the primary target for all currently effective antipsychotic drugs. The "dopamine hypothesis of schizophrenia" suggests that excessive dopamine activity in the brain's mesolimbic pathway contributes to positive psychotic symptoms.[1]

  • The Serotonin 5-HT2A Receptor: Atypical antipsychotics are often characterized by their high affinity for the 5-HT2A receptor.[8][9] Antagonism of this receptor is thought to mitigate some of the motor side effects associated with potent D2 blockade and may contribute to efficacy against negative symptoms.[9] The serotonin hypothesis suggests that excessive activation of 5-HT2A receptors may be involved in psychosis.[9]

  • The Glutamatergic System: There is growing evidence for dysfunctional glutamate neurotransmission in schizophrenia, particularly involving the N-methyl-D-aspartate (NMDA) receptor.[10][11][12] Drugs that act as NMDA antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis-like symptoms, supporting the theory that NMDA receptor hypofunction is a key pathophysiological mechanism.[10][13] This has led to the exploration of various glutamate-based therapeutic strategies.[2][14][15]

Caption: Interplay of key neurotransmitter systems implicated in psychosis.

Section 3: In Vitro Screening Cascade: From Hit to Lead

The journey from a chemical library to a viable drug candidate begins with a meticulously designed in vitro screening cascade. This process is designed to efficiently identify compounds with the desired primary activity, followed by increasingly complex assays to characterize their functional properties and potential liabilities.

InVivo_Workflow Dosing Compound Administration (e.g., IP, PO) PK Pharmacokinetic Analysis (Blood/Brain Levels) Dosing->PK PD Pharmacodynamic Target Engagement (In Vivo Microdialysis) Dosing->PD Efficacy Behavioral Efficacy Model (Prepulse Inhibition) Dosing->Efficacy Outcome Data Integration & Analysis PK->Outcome PD->Outcome Efficacy->Outcome

Caption: Workflow for a typical in vivo preclinical study.

Protocol 4: Pharmacodynamic Target Engagement - In Vivo Microdialysis

Principle: In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. [16][17][18][19]This allows researchers to confirm that a drug is reaching its target and producing the expected neurochemical effect (e.g., altering dopamine release in the striatum). [16] Materials:

  • Stereotaxic surgery apparatus.

  • Microdialysis probes (with a semi-permeable membrane). [20]* A syringe pump and liquid switch.

  • Fractions collector (often refrigerated).

  • Analytical system for measuring neurotransmitters (e.g., HPLC with electrochemical detection).

Step-by-Step Methodology:

  • Probe Implantation: Under anesthesia, a guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or striatum) using stereotaxic coordinates. The animal is allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused at a slow, constant rate (e.g., 0.5-2.0 µL/min) with artificial cerebrospinal fluid (aCSF). [20]4. Basal Collection: Collect several baseline samples (dialysates) to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Analysis: Analyze the concentration of neurotransmitters in each sample using HPLC-ED.

Data Interpretation: The results are typically expressed as a percentage change from the baseline neurotransmitter levels. An effective D2 antagonist is expected to increase extracellular dopamine levels due to blockade of presynaptic autoreceptors.

Protocol 5: Behavioral Efficacy - Prepulse Inhibition (PPI) of the Startle Reflex

Principle: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). [21][22]PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. [21][23][24][25]The PPI test is therefore used to evaluate potential antipsychotic drugs in animal models. [21] Materials:

  • A startle response system, consisting of a sound-attenuating chamber, an animal enclosure on a sensitive platform to detect movement, a speaker for auditory stimuli, and control software. [22]* Rodents (mice or rats). [23] Step-by-Step Methodology:

  • Acclimation: Place the animal in the enclosure and allow it to acclimate for 5-10 minutes with background white noise (e.g., 65-70 dB).

  • Habituation: Present a few startle pulses (e.g., 120 dB) to habituate the animal to the testing procedure. [22]3. Test Session: The main session consists of a pseudo-randomized series of trial types:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weak prepulse (e.g., 75, 80, or 85 dB) presented shortly (e.g., 100 ms) before the 120 dB pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Drug Testing: Animals are typically pre-treated with the test compound, a vehicle control, or a positive control (e.g., risperidone) at a set time before the test session. Often, a PPI deficit is induced pharmacologically (e.g., with a dopamine agonist like apomorphine or an NMDA antagonist like PCP) to model the disease state. [13]5. Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: %PPI = 100 * [(Startle on Pulse-alone trials) - (Startle on Prepulse-pulse trials)] / (Startle on Pulse-alone trials)

Validation and Interpretation:

  • A valid antipsychotic candidate is expected to reverse the PPI deficit induced by a psychomimetic drug, without significantly suppressing the overall startle response on its own (which would indicate sedation).

  • Why PPI? It is a cross-species phenomenon observed in both rodents and humans, giving it high translational validity. [21]It models a core deficit of schizophrenia (impaired sensory filtering) rather than just a single symptom. [24]

    Treatment Group % PPI (at 85 dB prepulse)
    Vehicle + Saline 65 ± 5%
    Vehicle + PCP 25 ± 4%
    Haloperidol + PCP 55 ± 6%

    | Test Compound B + PCP | 60 ± 5% |

Table 2: Example data showing reversal of a PCP-induced PPI deficit by a test compound.

Section 5: Translational Medicine: Bridging the Gap to Clinical Trials

Translational medicine aims to bridge the gap between preclinical findings and human clinical trials. In antipsychotic development, Positron Emission Tomography (PET) is a cornerstone of this effort.

Positron Emission Tomography (PET) for D2 Receptor Occupancy: PET is a non-invasive imaging technique that allows for the direct measurement of a drug's binding to its target in the living human brain. [26][27]For antipsychotics, PET studies using radiotracers like [¹¹C]-raclopride are crucial for determining the relationship between drug dose, plasma concentration, and the percentage of D2 receptors occupied in the brain. [27][28] Clinical Significance:

  • Dose Finding: PET studies have established that a D2 receptor occupancy of 60-80% is generally required for clinical efficacy. [28]* Side Effect Prediction: Occupancy levels above ~80% are strongly associated with an increased risk of extrapyramidal symptoms.

  • Bridging Preclinical and Clinical: PET can be used in both animals and humans, providing a direct translational link to validate that doses predicted from animal models achieve the desired target engagement in patients. [29]

Section 6: Conclusion and Future Perspectives

The development of antipsychotic agents has progressed significantly, yet the complexity of disorders like schizophrenia demands continued innovation. [2]The modern drug discovery process is a multi-faceted endeavor that relies on a logical progression from high-throughput in vitro screening to sophisticated in vivo models and translational imaging. The future of antipsychotic development will likely involve a more personalized approach, using biomarkers to target specific patient subpopulations and developing drugs that address the challenging negative and cognitive symptom domains by modulating novel targets, particularly within the glutamatergic system. [2][3]

References

  • Detailed protocol for the D2 binding secondary assay. NIH Molecular Libraries Program. (n.d.). Retrieved from [Link]

  • Gould, T. D., & Einat, H. (2018). Assessing Prepulse Inhibition of Startle in Mice. In Behavioral Genetics of the Mouse (pp. 241-254). Cambridge University Press. Retrieved from [Link]

  • Marcos, B., Chaves, C., & Celada, P. (2013). Preclinical models of antipsychotic drug action.Revista de Psiquiatría y Salud Mental (English Edition), 6(2), 79-88. Retrieved from [Link]

  • Abi-Dargham, A., Laruelle, M., et al. (1997). Imaging D2 receptor occupancy by endogenous dopamine in humans.Journal of Nuclear Medicine, 38(8), 1154-1160. Retrieved from [Link]

  • Kalinowska, A. A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening.ChemMedChem. Retrieved from [Link]

  • Rajagopal, L., & Meltzer, H. Y. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.Expert Opinion on Drug Discovery, 7(7), 625-640. Retrieved from [Link]

  • Browning, M., & Ordway, G. A. (2021). The Underlying Neurobiological Mechanisms of Psychosis: Focus on Neurotransmission Dysregulation, Neuroinflammation, Oxidative Stress, and Mitochondrial Dysfunction.Frontiers in Psychiatry, 12, 706691. Retrieved from [Link]

  • Cavero, I., & Crumb, W. (2010). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development.British Journal of Pharmacology, 159(1), 3-5. Retrieved from [Link]

  • Nakao, K., & Nakahara, T. (2025). Glutamate-Based Therapeutic Strategies for Schizophrenia: Emerging Approaches Beyond Dopamine.Current Neuropharmacology. Retrieved from [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. (n.d.). Retrieved from [Link]

  • Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024. (2024). Innovations in Clinical Neuroscience. Retrieved from [Link]

  • Weiner, I. (2000). Screening of antipsychotic drugs in animal models.Drug Development Research, 50(3-4), 235-249. Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. (n.d.). Retrieved from [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling.Analytical Chemistry, 78(5), 1391-1399. Retrieved from [Link]

  • Remington, G., et al. (2006). A PET Study Evaluating Dopamine D2 Receptor Occupancy for Long-Acting Injectable Risperidone.American Journal of Psychiatry, 163(3), 396-401. Retrieved from [Link]

  • An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. (2019). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Understanding Neurotransmitters in Schizophrenia Beyond Dopamine. Psychiatrist.com. (2024). Retrieved from [Link]

  • Drugs Targeting the Glutamate System Warrant Continued Development for Schizophrenia, Study Finds. Brain & Behavior Research Foundation. (2020). Retrieved from [Link]

  • Digitale, E. (2024). Two key brain systems are central to psychosis, Stanford Medicine-led study finds. Stanford Medicine News Center. Retrieved from [Link]

  • SOP of Pre-pulse inhibition test. RIKEN BioResource Research Center. (n.d.). Retrieved from [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. (2020). Retrieved from [Link]

  • O'Connor, E., et al. (2025). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials.British Journal of Pharmacology. Retrieved from [Link]

  • Go, M., & Koci, B. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp.Frontiers in Pharmacology, 5, 203. Retrieved from [Link]

  • Mamo, D., et al. (2012). Determination of dopamine D2 receptor occupancy by lurasidone using positron emission tomography in healthy male subjects.Psychopharmacology, 223(4), 439-447. Retrieved from [Link]

  • Tuominen, J. A., et al. (2005). Glutamatergic drugs for schizophrenia.Cochrane Database of Systematic Reviews. Retrieved from [Link]

  • 5-HT2A Receptor Screening For Psychedelics. SB Drug Discovery. (n.d.). Retrieved from [Link]

  • Al-Abri, S., & Al-Adawi, S. (2024). Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review.Innovations in Clinical Neuroscience. Retrieved from [Link]

  • PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS. (2025). Schizophrenia Bulletin. Retrieved from [Link]

  • Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB. (n.d.). Retrieved from [Link]

  • Solinsky, M., et al. (2006). Comparison of dopamine D2 receptor occupancy measurements by ex vivo binding assay versus in vivo microPET imaging for typical and atypical antipsychotics.Journal of Nuclear Medicine, 47(supplement 1), 25P. Retrieved from [Link]

  • The Glutamate Hypothesis of Schizophrenia: Neuroimaging and Drug Development. (2025). Current Pharmaceutical Design. Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

  • Chen, M., et al. (2018). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.Molecules, 23(11), 2829. Retrieved from [Link]

  • Ciappolino, V., et al. (2024). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds.International Journal of Molecular Sciences, 25(11), 5940. Retrieved from [Link]

  • Startle and Pre-pulse Inhibition. Taconic Biosciences. (n.d.). Retrieved from [Link]

  • Schoretsanitis, G. (2024). The Role of Neurotransmitters in Schizophrenia.Neurophysiology and Psychophysiology. Retrieved from [Link]

  • A Novel Way to Study hERG Drug Liability. Cell Microsystems. (n.d.). Retrieved from [Link]

  • Osborne, A. L., et al. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives.Frontiers in Psychiatry, 13, 893928. Retrieved from [Link]

  • Coyle, J. T. (2014). Glutamate and Schizophrenia: From Theory to Treatment Implications.Psychiatric Times. Retrieved from [Link]

  • Finnema, S. J., et al. (2012). Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist.Synapse, 66(7), 595-604. Retrieved from [Link]

  • Schulig, L., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.International Journal of Molecular Sciences, 23(14), 7678. Retrieved from [Link]

  • Kaplan, L. M., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design.Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lee, H. G., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution.Analytical Methods. Retrieved from [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. protocols.io. (2023). Retrieved from [Link]

  • Psychosis, Schizophrenia, and the Neurotransmitter Networks Dopamine, Serotonin, and Glutamate. (2025). ResearchGate. Retrieved from [Link]

  • Preclinical Screening of Antipsychotic Agents. (n.d.). SlideShare. Retrieved from [Link]

  • Schizophrenia Pipeline Insight, 2025. DelveInsight. (n.d.). Retrieved from [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes.Journal of Visualized Experiments, (139), 58239. Retrieved from [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2013). Analytical Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this critical intermediate.

Introduction

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of antipsychotic drugs like risperidone.[1][2] The benzisoxazole core is a privileged structure known for its wide range of biological activities.[3][4] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of the final drug product.[1][5]

The synthesis of this compound, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide provides a structured approach to troubleshooting common issues encountered during its preparation.

Core Synthesis Pathway: Cyclocondensation

A common and practical route to 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine involves the cyclocondensation of a substituted aniline with hydroxylamine. The general workflow is depicted below.

Synthesis_Workflow cluster_main Core Synthesis Workflow SM Starting Material (e.g., 4-Fluoro-3-methylaniline) INT1 Cyclization Precursor Cyclization Cyclization with Hydroxylamine HCl INT1->Cyclization Reaction Setup Product_FreeBase Crude Product (Free Base) Cyclization->Product_FreeBase Reaction Outcome Purification Purification (e.g., Recrystallization, Column Chromatography) Product_FreeBase->Purification Final_Product Pure 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Purification->Final_Product Salt_Formation HCl Salt Formation (Optional) Final_Product->Salt_Formation Final_Salt Hydrochloride Salt Salt_Formation->Final_Salt

Caption: General workflow for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired product. What are the potential causes and how can I rectify this?

Answer: Low or no yield is a common problem in isoxazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[6][7]

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_SM Verify Starting Material Purity and Integrity Start->Check_SM Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Assess Work-up and Purification Procedure Start->Check_Workup Solution_SM Use high-purity, dry reagents. Confirm identity via NMR/MS. Check_SM->Solution_SM Solution_Conditions Optimize temperature (80-100°C). Ensure correct stoichiometry. Monitor reaction progress (TLC/LC-MS). Check_Conditions->Solution_Conditions Solution_Workup Ensure complete extraction. Use appropriate purification technique. Consider product stability. Check_Workup->Solution_Workup

Caption: Decision tree for troubleshooting low reaction yields.

In-depth Analysis and Solutions:

  • Starting Material Integrity:

    • Purity of 4-Fluoro-3-methylaniline: Impurities in the starting aniline can inhibit the reaction or lead to side products. Ensure the aniline is of high purity and free from moisture.

    • Quality of Hydroxylamine Hydrochloride: This reagent can degrade over time. Use a fresh, high-quality source.

  • Suboptimal Reaction Conditions:

    • Temperature: The cyclization reaction is typically conducted at elevated temperatures, generally between 80-100°C.[6] Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures may lead to decomposition of the starting materials or product.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to low conversion, while extended times can promote side reactions.[6]

    • Stoichiometry: A slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[6]

  • Inefficient Work-up and Purification:

    • Extraction: The product is a free base and may have some aqueous solubility, especially at a lower pH. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[6]

    • Product Decomposition: The amine functionality can be sensitive to strongly acidic or basic conditions during work-up.[6] Neutralize the reaction mixture carefully before extraction.

Issue 2: Formation of Side Products and Impurities

Question: I have obtained the product, but it is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in heterocyclic synthesis.[3] In the case of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, potential side reactions include the formation of regioisomers and products of incomplete cyclization.

Common Side Products and Mitigation Strategies:

Impurity/Side ProductPotential CauseMitigation Strategy
Regioisomers Incorrect cyclization regiochemistry.Control of reaction pH can influence regioselectivity.[6]
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or the equivalents of hydroxylamine HCl.[6]
Partially Cyclized Intermediates Insufficient reaction time or temperature.As above, ensure the reaction goes to completion by monitoring with TLC/LC-MS.
Oxidation Products Presence of oxidizing agents or air sensitivity.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
  • Regioselectivity: The formation of isoxazole regioisomers can be a challenge, particularly with unsymmetrical precursors.[6] While the substitution pattern of 4-fluoro-3-methylaniline generally directs the cyclization to the desired product, deviations in reaction conditions can potentially lead to the formation of other isomers. Careful control of pH and temperature is crucial.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of starting materials and side products with similar polarities to the desired compound.[6]

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems. A common choice is a mixture of ethanol and ether.[6]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative.

    • Solvent System: A systematic screening of solvent systems using TLC is recommended to achieve optimal separation. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent tailing of the amine product on the silica gel.

  • Acid-Base Extraction: The basicity of the amine group can be exploited for purification.[8]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Water, methanol, or ethanol are commonly used solvents as they effectively dissolve both the aniline derivative and hydroxylamine hydrochloride.[6] Aqueous systems are often preferred for their low cost and safety.

Q2: How can I confirm the identity and purity of my final product? A2: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Q3: Is it necessary to convert the final product to its hydrochloride salt? A3: The free base is often suitable for subsequent reactions. However, the hydrochloride salt generally has higher stability and is a crystalline solid, which can be easier to handle and store. The conversion is achieved by treating a solution of the free base in a dry solvent (e.g., ethanol) with anhydrous HCl.[6]

Q4: What safety precautions should I take during this synthesis? A4:

  • Hydroxylamine Hydrochloride: Can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Many are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Elevated Temperatures: Use appropriate heating equipment and monitor the reaction temperature closely.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine[6]
  • In a round-bottom flask, dissolve 4-fluoro-3-methylaniline (10 mmol, 1 equivalent) in 50 mL of deionized water.

  • Add hydroxylamine hydrochloride (12 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a brown solid.

  • Purify the crude product by recrystallization from an ethanol/ether mixture or by column chromatography.

Protocol 2: Formation of the Hydrochloride Salt[6]
  • Dissolve the purified 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in anhydrous ethanol.

  • Bubble anhydrous hydrogen chloride gas through the solution until the pH is less than 2 (as indicated by pH paper). Alternatively, add a stoichiometric amount of a solution of HCl in a non-aqueous solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to obtain the final product as white crystals.

References

  • Benzoxazole derivatives incorporating fluorine. - ResearchGate. Available at: [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC - NIH. Available at: [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - NIH. Available at: [Link]

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds - MDPI. Available at: [Link]

  • Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innovation Journal. Available at: [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Available at: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Available at: [Link]

  • Synthesis of benzisoxazoles by the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes - PubMed. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. Available at: [Link]

  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. Available at: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • (A) Synthesis of 112; (B) cyclization mechanism of isoxazole. - ResearchGate. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

  • Benzisoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Video: Basicity of Heterocyclic Aromatic Amines - JoVE. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Welcome to the technical support resource for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a key intermediate in the synthesis of pharmacologically active molecules, including ligands for neurological pathways and potent BRD4 bromodomain inhibitors, its purity is paramount for reliable downstream applications and data integrity.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges associated with this compound.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Q1: My crude product is a dark brown, oily residue, but the literature describes a solid. What is the cause and how do I proceed?

A1: This is a common issue. The dark coloration and oily consistency typically point to the presence of unreacted starting materials, high-boiling point solvents, or polymeric/degradation byproducts from the synthesis. The amine functional group can also be susceptible to air oxidation over time, contributing to color. The primary goal is to separate the desired product from these highly colored and viscous impurities.

Causality:

  • Residual Precursors: Starting materials like 3-methyl-4-fluoroaniline can persist if the reaction has not gone to completion.[1]

  • Polymeric Byproducts: Under certain reaction conditions (e.g., excess heat, prolonged reaction times), aromatic amines can form complex, high-molecular-weight colored species.

  • Oxidation: The free amine is a potential site for oxidation, which can generate colored impurities.

Recommended Action: Silica Gel Column Chromatography

Column chromatography is the most robust method for this type of purification challenge. It effectively separates compounds based on their polarity. Given the structure of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, it is a moderately polar compound.

Step-by-Step Protocol: Column Chromatography
  • TLC Analysis (Method Development):

    • Dissolve a small sample of your crude oil in dichloromethane or ethyl acetate.

    • Spot the solution on a silica TLC plate.

    • Develop the plate in a TLC chamber using a solvent system of increasing polarity. Start with 20% ethyl acetate in hexane and incrementally increase the ethyl acetate concentration (e.g., 30%, 40%, 50%).

    • Visualize the spots under UV light (254 nm). Your goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.25-0.35, and is well-separated from other spots.

  • Column Preparation (Slurry Packing):

    • Choose an appropriate size glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (60–120 mesh is standard) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude oil in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product) and remove the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the column runs. For example, start with 10% EtOAc/Hexane, move to 20%, then 30%, and so on. This ensures that non-polar impurities wash out first, followed by your product.

    • Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent. The pure compound should be a much lighter-colored solid or a pale oil that solidifies upon standing.

Q2: My TLC shows two or more spots that are very close together. How can I resolve them?

A2: Closely running spots on TLC indicate that the impurities have a polarity very similar to your target compound. This is often due to the presence of positional isomers formed during the synthesis. Standard silica gel chromatography may not be sufficient.

Causality:

  • Isomeric Impurities: Depending on the synthetic route, isomers (e.g., 4-Fluoro-3-methylbenzo[d]isoxazol-5-amine or 7-Fluoro-3-methylbenzo[d]isoxazol-5-amine) could be formed. These isomers will have very similar polarities and can be difficult to separate.

  • Structurally Related Byproducts: Minor changes to the molecule (e.g., N-oxide formation on the isoxazole ring) can lead to byproducts with near-identical polarity.

Recommended Actions:

  • Optimize the Mobile Phase:

    • Change Solvent System: Instead of an ethyl acetate/hexane system, try a different combination like dichloromethane/methanol or toluene/acetone. Sometimes changing the nature of the solvent interactions can dramatically improve separation.

    • Add a Modifier: Adding a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution. For your amine, triethylamine can help reduce tailing on the silica gel.

  • Consider an Alternative Stationary Phase:

    • If optimizing the mobile phase fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). Alternatively, reversed-phase (C18) silica is an excellent option for separating compounds with minor differences in hydrophobicity.

Data Summary: Recommended Purification Systems
ChallengePrimary MethodStationary PhaseRecommended Mobile Phase System
Gross Color/OilColumn ChromatographySilica Gel (60-120 mesh)Gradient: 10% to 60% Ethyl Acetate in Hexane
Closely Eluting SpotsColumn ChromatographySilica Gel (200-300 mesh)Dichloromethane / Methanol (starting 99:1)
Isomeric ImpuritiesPreparative HPLCC18 Reversed-PhaseWater / Acetonitrile with 0.1% Formic Acid
Final PolishingRecrystallizationN/AEthanol / Diethyl Ether or Ethyl Acetate / Hexane
Q3: My product is a solid after chromatography, but NMR analysis still shows minor impurities. How can I achieve >99% purity?

A3: For achieving high purity suitable for sensitive biological assays or reference standard qualification, a final polishing step is often necessary. Recrystallization is the ideal technique for this.

Causality:

  • Trace Impurities: Chromatography may not remove every last trace of an impurity, especially if it co-elutes.

  • Amorphous Solid: The product obtained from evaporating solvent is often an amorphous solid, which can trap residual solvents or impurities.

Recommended Action: Recrystallization

Recrystallization works by dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities behind in the solution.

Step-by-Step Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of your solid (10-20 mg) in several different test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) to each tube at room temperature. A good solvent will NOT dissolve the compound at room temperature.

    • Heat the tubes that did not dissolve. A good solvent WILL dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Often, a two-solvent system (one "soluble" solvent and one "insoluble" anti-solvent) is required. Common pairs include Ethanol/Water, Ethanol/Diethyl Ether, and Ethyl Acetate/Hexane.

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen "soluble" solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves.

    • If using a two-solvent system, dissolve the solid in a minimal amount of the hot "soluble" solvent first. Then, add the "insoluble" anti-solvent dropwise until the solution becomes slightly cloudy. Add a drop or two of the hot "soluble" solvent to clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under high vacuum to remove all solvent.

Purification Workflow Visualization

The following diagram illustrates a typical decision-making workflow for the purification of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Purification_Workflow cluster_start Initial Assessment cluster_purification Primary Purification cluster_analysis Purity Check cluster_polishing Final Polishing start Crude Synthetic Product tlc Perform TLC Analysis start->tlc col_chrom Column Chromatography (Silica Gel) tlc->col_chrom If multiple spots/ colored oil ab_extract Acid-Base Extraction (Optional Pre-treatment) tlc->ab_extract If basic/acidic impurities present purity_check Assess Purity (NMR, HPLC, LC-MS) col_chrom->purity_check ab_extract->col_chrom recrystal Recrystallization purity_check->recrystal Purity <98% & Solid prep_hplc Preparative HPLC purity_check->prep_hplc Purity <98% & Oil/Isomers end_node Pure Compound (>98%) purity_check->end_node Purity OK recrystal->end_node prep_hplc->end_node

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

  • Q: What are the most common impurities I should expect from the synthesis?

    • A: Based on a common synthetic route from 3-methyl-4-fluoroaniline, the most likely impurities are unreacted 3-methyl-4-fluoroaniline, residual hydroxylamine, and potentially small amounts of positional isomers if the initial fluorination was not perfectly regioselective.[1]

  • Q: My compound seems to darken over time. How should I store it?

    • A: Aromatic amines are prone to slow air oxidation, which often results in the formation of colored products. For long-term storage, it is best to keep the compound in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light, and stored in a freezer (-20 °C).

  • Q: Is it better to purify the free base or the hydrochloride salt?

    • A: Both are valid strategies. The free base is ideal for purification by silica gel chromatography. The hydrochloride salt, being ionic, has very different solubility and is often purified by recrystallization from polar solvent systems like ethanol/diethyl ether.[1] If your downstream reaction requires the free base, purifying it directly is more efficient. If a salt is acceptable or desired, conversion to the HCl salt followed by recrystallization can be a very effective final purification step.

  • Q: What analytical techniques are best for assessing final purity?

    • A: A combination of techniques is always best.

      • ¹H NMR: Excellent for confirming the structure and identifying proton-containing impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a purity assessment based on UV absorbance at a specific wavelength.

      • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. An HPLC purity value (e.g., >99% by area under the curve) is often required for publication or regulatory purposes.

Troubleshooting Logic Diagram

This diagram outlines the logical steps to troubleshoot common impurity profiles observed during analysis.

Troubleshooting_Logic cluster_observe Observation (Post-Purification) cluster_problem Problem Identification cluster_solution Corrective Action obs Analyze Purified Fraction (TLC, NMR, LC-MS) prob1 Multiple Spots on TLC obs->prob1 prob2 Extra Peaks in NMR (Starting Material) obs->prob2 prob3 Broad Hump in NMR (Polymer) obs->prob3 prob4 Wrong MW in MS (Isomer/Byproduct) obs->prob4 sol1 Re-run Column with Optimized Solvent System prob1->sol1 prob2->sol1 sol2 Perform Acid-Base Wash to Remove Amine SM prob2->sol2 sol3 Recrystallize to Exclude High MW Impurities prob3->sol3 sol4 Use Preparative HPLC for Isomer Separation prob4->sol4

Caption: Logic for troubleshooting impurity profiles.

References

  • Benchchem, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2,
  • Royal Society of Chemistry, Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • MDPI, Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones, [Link]

  • Google Patents, Process for the purific

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Welcome to the technical support guide for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance is structured to follow a common synthetic pathway, addressing potential pitfalls at each stage, from starting material preparation to the final product.

Overview of the Synthetic Pathway

The synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is typically achieved through a four-step sequence. This guide is organized to mirror this workflow, allowing for easy navigation to the relevant troubleshooting section.

G cluster_0 Synthetic Workflow Start 2,4-Difluoro-5-nitroacetophenone Oxime Step 2: Oximation (Hydroxylamine) Start->Oxime Step 1 (Precursor) Cyclization Step 3: Cyclization (Base-mediated SNAr) Oxime->Cyclization Nitro_Intermediate 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole Cyclization->Nitro_Intermediate Reduction Step 4: Nitro Reduction Nitro_Intermediate->Reduction Final_Product 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Reduction->Final_Product

Caption: General four-step synthetic workflow.

Part 1: Synthesis of 2,4-Difluoro-5-nitroacetophenone (Starting Material)

The quality of the starting material is paramount. Issues at this stage will cascade through the entire synthesis. A common route to this precursor is the nitration of 2,4-difluoroacetophenone.

Q1: My nitration of 2,4-difluoroacetophenone is giving me a mixture of regioisomers and low yield. How can I improve selectivity?

A1: This is a classic issue of electrophilic aromatic substitution on a substituted ring. The acetyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The directing effects are competitive.

  • Causality: The desired product requires nitration at the C5 position, which is ortho to one fluorine and meta to the other fluorine and the acetyl group. Unwanted isomers arise from nitration at other positions. Reaction temperature is the most critical parameter to control selectivity. Running the reaction at excessively high temperatures provides enough energy to overcome the activation barrier for the formation of less-favored isomers.

  • Troubleshooting & Protocol:

    • Temperature Control: Maintain a strictly controlled temperature, typically between -10 °C and 0 °C, during the addition of the nitrating agent.[1] A cooling bath (ice-salt or cryocooler) is essential.

    • Nitrating Agent: Use a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Add this mixture dropwise to the solution of 2,4-difluoroacetophenone to avoid localized temperature spikes.[1]

    • Monitoring: Monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.

    • Purification: The desired 5-nitro isomer is often a solid. It can typically be purified from other isomers by recrystallization from a suitable solvent like ethanol or isopropanol.

Part 2: Oximation of the Acetophenone

This step converts the ketone into an oxime, which is necessary for the subsequent cyclization. The reaction involves treating the acetophenone with hydroxylamine.[2][3]

Q2: The oximation reaction is slow or incomplete. What can I do?

A2: Oximation is a condensation reaction that is highly pH-dependent.

  • Causality: The reaction requires the free amine of hydroxylamine (NH₂OH) to act as a nucleophile, attacking the carbonyl carbon.[3] However, the subsequent dehydration step to form the C=N double bond is acid-catalyzed. If the medium is too acidic, the hydroxylamine is fully protonated (NH₃OH⁺) and is no longer nucleophilic. If it's too basic, the dehydration step is inefficient.

  • Troubleshooting & Protocol:

    • pH Adjustment: The optimal pH for oxime formation is typically between 4 and 6.[4] When using hydroxylamine hydrochloride (NH₂OH·HCl), a base such as sodium acetate or sodium hydroxide is added to liberate the free hydroxylamine and buffer the solution.[5]

    • Solvent: Use a protic solvent like ethanol or methanol, which helps to solubilize the reagents and facilitate proton transfer.

    • Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate.[5] Monitor by TLC until the ketone spot has disappeared.

    • Work-up: Upon completion, the product can often be precipitated by adding the reaction mixture to water.

Q3: I've formed the oxime, but I see two spots on TLC/peaks in my HPLC. Why?

A3: You are likely observing geometric isomers (E/Z or syn/anti) of the oxime.

  • Causality: The C=N double bond of the oxime restricts rotation, leading to the formation of two diastereomers.[6][7] The relative ratio of these isomers depends on kinetic versus thermodynamic control, which is influenced by reaction conditions.

  • Impact and Solution: For the subsequent intramolecular cyclization, one isomer may react faster than the other. However, in most cases, the reaction conditions for cyclization are harsh enough to allow for in-situ isomerization, so separation is often unnecessary. Proceeding with the mixture is usually acceptable. If you do need to separate them, column chromatography on silica gel can sometimes be effective, though it may be challenging.

Part 3: Base-Mediated Intramolecular Cyclization

This is the key ring-forming step where the oxime displaces the ortho-fluorine atom via an intramolecular Nucleophilic Aromatic Substitution (SɴAr) to form the benzisoxazole ring.

Q4: My cyclization to form the 6-fluoro-3-methyl-5-nitrobenzo[d]isoxazole is not working or the yield is very low.

A4: The success of this SɴAr reaction hinges on the base, solvent, and temperature.

  • Causality: A base is required to deprotonate the oxime's hydroxyl group, forming a nucleophilic oximate anion. This anion then attacks the electron-deficient aromatic ring, displacing the fluoride leaving group. The nitro group is crucial here; its strong electron-withdrawing nature activates the ring towards nucleophilic attack.

  • Troubleshooting & Protocol:

    • Choice of Base: A strong, non-nucleophilic base is preferred. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO are common choices. Potassium carbonate is often sufficient and safer to handle than NaH.

    • Solvent: A polar aprotic solvent (DMF, DMSO) is essential. These solvents solvate the cation of the base but not the anion, increasing the nucleophilicity of the oximate.

    • Temperature: Heating is usually required to drive the reaction to completion, often in the range of 80-120 °C. Monitor the reaction carefully, as prolonged heating at high temperatures can lead to decomposition.

    • Water Content: The reaction is sensitive to water. Ensure you are using anhydrous solvents and reagents, as water can quench the base and inhibit the reaction.

G cluster_mech SɴAr Cyclization Mechanism Reactant Oxime Precursor Base + Base (- H⁺) Reactant->Base Anion Oximate Anion Base->Anion Attack Intramolecular Attack Anion->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Elimination Elimination of F⁻ Meisenheimer->Elimination Product Benzisoxazole Ring Elimination->Product G Nitro Ar-NO2 Nitroso Ar-NO (Intermediate) Nitro->Nitroso Hydroxylamine Ar-NHOH (Intermediate) Nitroso->Hydroxylamine Azo_Azoxy Ar-N=N(O)-Ar Ar-N=N-Ar (Colored Impurities) Nitroso->Azo_Azoxy Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine Hydroxylamine->Azo_Azoxy Dehalogenated Ar-H (instead of Ar-F) (Dehalogenation) Amine->Dehalogenated Pd/C Side Reaction

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Derivatives

Welcome to the technical support guide for the synthesis and optimization of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine and its derivatives. This document is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The benzisoxazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Specifically, fluorinated derivatives like 6-fluoro-3-methylbenzo[d]isoxazol-5-amine serve as critical building blocks for compounds targeting neurological and oncological pathways.[3]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with scientific rigor.

General Synthetic Strategies: An Overview

The construction of the 3-methylbenzo[d]isoxazole ring system is most commonly achieved through the cyclization of an appropriately substituted precursor. A prevalent and effective method involves the intramolecular cyclization of an o-hydroxyaryl ketoxime. This strategy offers a reliable pathway to the desired heterocyclic core.

Below is a generalized workflow illustrating this common synthetic approach.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nitro Group Reduction A 2,4-Difluoro-5-nitroacetophenone (Starting Material) C 2,4-Difluoro-5-nitroacetophenone Oxime (Key Intermediate) A->C B Hydroxylamine HCl, Base (e.g., NaOAc, Pyridine) B->C E 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole C->E SNAr (Heat) D Strong Base (e.g., KOH, NaH) D->E G 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (Final Product) E->G F Reducing Agent (e.g., Fe/HCl, H₂/Pd-C, SnCl₂) F->G

Caption: Generalized workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My cyclization reaction (Step 2) is showing low yield and incomplete conversion. What are the likely causes and how can I fix it?

Answer: This is a frequent challenge. Low yield in the intramolecular SNAr cyclization to form the benzisoxazole ring typically stems from three main factors: insufficient base strength, suboptimal temperature, or solvent effects.

  • Causality - The Role of the Base: The reaction requires the deprotonation of the oxime hydroxyl group to form a nucleophilic oximate anion. This anion then attacks the aromatic carbon bearing a suitable leaving group (in this case, the fluorine atom ortho to the oxime). The electron-withdrawing nature of the fluorine atom you are trying to displace and the nitro group makes the oxime proton more acidic, but a sufficiently strong base is still crucial to generate the nucleophile in a high enough concentration to drive the reaction forward.

  • Troubleshooting Steps:

    • Evaluate Your Base: If you are using a weak base like sodium acetate or pyridine, it may be insufficient. Switch to a stronger base such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or, for anhydrous conditions, sodium hydride (NaH).

    • Optimize Temperature: This cyclization has a significant activation energy. If the reaction is sluggish at lower temperatures (e.g., 60-80 °C), gradually increase the heat to reflux, monitoring for potential product degradation by TLC or LC-MS.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base while leaving the oximate anion relatively free and highly nucleophilic. If you are using a protic solvent like ethanol, it can hydrogen-bond with the nucleophile, reducing its reactivity. Consider switching to DMF or DMSO.[4]

    • Water Content: Ensure your reagents and solvent are sufficiently dry, especially if using a highly reactive base like NaH, which is readily quenched by water.

ParameterRecommended OptionsRationale
Base KOH, NaOH, NaH, K₂CO₃Stronger bases ensure complete deprotonation of the oxime.
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity.
Temperature 80 °C to RefluxOvercomes the activation energy barrier for the SNAr reaction.
In-Process Control TLC (e.g., 3:7 Ethyl Acetate:Hexane)Monitor the disappearance of the starting oxime spot.
Q2: During the nitro reduction (Step 3), I'm observing multiple byproducts and my desired amine is difficult to isolate. What's going wrong?

Answer: The reduction of the nitro group is a critical step that can be prone to side reactions if not properly controlled. The primary issues are typically over-reduction or the formation of undesired intermediates.

  • Causality - The N-O Bond Lability: The isoxazole ring contains a relatively weak N-O bond.[5] Under harsh reductive conditions (e.g., high-pressure hydrogenation with aggressive catalysts or certain metal/acid combinations), this bond can be cleaved. This ring-opening leads to the formation of an o-hydroxy acetophenone imine or related species, which complicates the product mixture significantly.

  • Troubleshooting Steps & Protocol:

    • Choice of Reducing Agent: While catalytic hydrogenation (H₂/Pd-C) can work, it requires careful optimization of pressure and temperature to avoid N-O bond cleavage. A more reliable and chemoselective method is often metal-acid reduction under controlled conditions. Iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic, effective choice. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another excellent option known for its mildness and high chemoselectivity for nitro group reduction in the presence of other reducible functionalities.[6]

    • Temperature Control: Perform the reduction at a controlled temperature. Start at room temperature or even 0 °C and allow the reaction to warm gently. Exothermic reactions, if uncontrolled, can lead to side product formation.

    • pH during Workup: The final amine product is basic. During workup, after the reaction is complete, it's crucial to basify the solution (e.g., with NaOH or Na₂CO₃ solution) to a pH > 9 to deprotonate the ammonium salt and extract the free amine into an organic solvent.

Protocol: Chemoselective Nitro Group Reduction

  • Setup: To a solution of 6-fluoro-3-methyl-5-nitrobenzo[d]isoxazole (1.0 equiv) in ethanol (10-15 volumes), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Basification: Stir vigorously and add solid NaHCO₃ or 2M NaOH until the pH of the aqueous layer is ~9. This will precipitate tin salts.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine. The product can then be purified by column chromatography or recrystallization.

Q3: Does the fluorine atom at the 6-position introduce any unique challenges or considerations?

Answer: Yes, the fluorine atom is not merely a passive substituent; its properties significantly influence the molecule's reactivity and characteristics.

  • Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through induction (-I effect).[7][8] This has several consequences:

    • Acidity of Amine: The pKa of the resulting 5-amino group is lowered, making it a weaker base compared to its non-fluorinated analog.[7] This can affect its nucleophilicity in subsequent derivatization reactions.

    • NMR Spectroscopy: The fluorine atom will couple with nearby protons (³JHF, ⁴JHF) and the adjacent carbon (¹JCF), leading to more complex ¹H and ¹³C NMR spectra. This is a key diagnostic feature for confirming the structure.

  • Lipophilicity and Solubility: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its solubility.[1][8] You may find that the fluorinated intermediates and final product have better solubility in less polar organic solvents compared to their non-fluorinated counterparts. This can be advantageous for extraction but may require adjustments to crystallization solvent systems.

  • Metabolic Stability: In a drug development context, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the metabolic stability and half-life of a drug candidate.[1][9]

Troubleshooting Decision Tree

If you are encountering problems, use the following decision tree to guide your troubleshooting process.

G Start Problem Observed in Reaction Mixture LowYield Low Yield / Incomplete Conversion Start->LowYield MultipleSpots Multiple Spots on TLC / LC-MS Start->MultipleSpots PurificationIssue Difficulty in Purification Start->PurificationIssue CheckPurity Check Starting Material Purity & Reagent Stoichiometry LowYield->CheckPurity First step IdentifySideProducts Attempt to Identify Side Products (LC-MS, NMR of crude) MultipleSpots->IdentifySideProducts Recrystallize Attempt Recrystallization from a different solvent system (e.g., EtOH/Water, EtOAc/Hexane) PurificationIssue->Recrystallize OptimizeCond Optimize Reaction Conditions: - Increase Temperature - Change Solvent (e.g., to DMF) - Use Stronger Base (e.g., KOH) CheckPurity->OptimizeCond If purity is good CheckWater Check for Water Content (if using water-sensitive reagents) OptimizeCond->CheckWater Degradation Is product degrading? (Time-course study by TLC/LC-MS) IdentifySideProducts->Degradation OverReduction Is N-O bond cleavage observed? (Check for o-hydroxy imine byproduct) IdentifySideProducts->OverReduction ReduceTemp Yes -> Reduce Temperature or Reaction Time Degradation->ReduceTemp MilderReagent Yes -> Use Milder Reducing Agent (e.g., SnCl₂ instead of H₂/Pd-C) OverReduction->MilderReagent Chromatography Optimize Column Chromatography: - Change solvent gradient - Use different stationary phase (e.g., Alumina) Recrystallize->Chromatography If fails SaltFormation Consider purification via salt formation (e.g., HCl salt) followed by free-basing Chromatography->SaltFormation If still impure

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Source not available]
  • [No Author]. (n.d.). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones - PMC. NIH. Retrieved from [Link]

  • Al-Harthy, T., Zoghaib, W., Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds - PMC. NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Benzoxazole derivatives incorporating fluorine. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters - ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Importance of Fluorine in Benzazole Compounds. ResearchGate. Retrieved from [Link]

  • Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. Retrieved from [Link]

  • Al-Harthy, T., Zoghaib, W., Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents.
  • [No Author]. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzisoxazoles

Welcome to the technical support center for the synthesis of benzisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Benzisoxazoles are key components in a range of pharmaceuticals, including antipsychotics like risperidone and the anticonvulsant zonisamide, making their efficient synthesis critical.[1] This document provides in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered during their synthesis.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of benzisoxazoles. Each question is followed by an in-depth explanation of potential causes and actionable solutions.

I. Low Yield or No Product Formation

Question 1: My reaction to form a 3-substituted-1,2-benzisoxazole from an o-hydroxy ketoxime is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in the cyclization of o-hydroxy ketoximes are a frequent challenge.[1] The core of this reaction is an intramolecular nucleophilic attack of the phenoxide ion on the oxime nitrogen, which requires careful optimization of reaction conditions.[2]

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The formation of the phenoxide is crucial for the intramolecular cyclization.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[2] The choice of solvent can influence the base's strength and the solubility of the reactants. Dioxane, ethanol, and pyridine are frequently used.[2] For substrates with electron-withdrawing groups, a stronger base or higher temperatures may be necessary.

  • Poor Leaving Group on the Oxime: For the cyclization to occur, the hydroxyl group of the oxime often needs to be converted into a better leaving group.

    • Solution: Acetylation of the oxime hydroxyl group with acetic anhydride is a common strategy. The resulting acetate is a much better leaving group, facilitating the cyclization, often in the presence of a base like pyridine.[2] Alternatively, tosylation of the phenolic hydroxyl group followed by oximation and base-catalyzed cyclization can be effective.[2]

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature.[1] Microwave irradiation has also been shown to accelerate this reaction, often leading to higher yields in shorter times.[3]

  • Purity of Starting Materials: Impurities in the o-hydroxy acetophenone or hydroxylamine hydrochloride can interfere with the reaction.

    • Solution: Ensure your starting materials are pure. Recrystallize or distill them if necessary. The presence of moisture can also be detrimental, especially in reactions involving sensitive reagents.[4]

Question 2: I am attempting a [3+2] cycloaddition between an in situ generated nitrile oxide and an aryne to form a benzisoxazole, but my yield is poor and I see significant byproduct formation. What is going wrong?

The [3+2] cycloaddition is a powerful method for synthesizing functionalized benzisoxazoles.[4][5] However, it involves highly reactive intermediates that can participate in side reactions if the reaction conditions are not carefully controlled.

Potential Causes & Solutions:

  • Dimerization of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which is often the major side reaction.[5]

    • Solution: The key is to manage the relative concentrations of the aryne and the nitrile oxide. Since the dimerization is a second-order reaction with respect to the nitrile oxide, it can be suppressed by keeping its concentration low. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride and a base) to the reaction mixture containing the aryne precursor.[5] Using a slight excess of the aryne precursor can also help to trap the nitrile oxide as it is formed.[5]

  • Suboptimal Rate of Aryne and Nitrile Oxide Generation: The rates of formation of both reactive intermediates need to be well-matched.

    • Solution: The choice of fluoride source for generating the aryne from an o-(trimethylsilyl)aryl triflate is critical. Cesium fluoride (CsF) is commonly used.[5] The reaction temperature also plays a crucial role. An initial optimization of the addition time of the nitrile oxide precursor and the reaction temperature is highly recommended.[5]

  • Solvent Effects: The polarity of the solvent can influence the rates of both the desired cycloaddition and the undesired dimerization.

    • Solution: Acetonitrile is a commonly used solvent for this reaction.[5] If you are experiencing issues, consider screening other anhydrous polar aprotic solvents.

II. Formation of Unexpected Side Products

Question 3: In my synthesis of a benzisoxazole from an o-hydroxyaryl oxime, I am isolating a significant amount of an isomeric product. What is this byproduct and how can I avoid its formation?

The most common isomeric byproduct in this synthesis is a benzo[d]oxazole . Its formation is the result of a competitive Beckmann rearrangement.[6]

Underlying Mechanism: When the oxime hydroxyl group is activated (e.g., by protonation with a strong acid or conversion to a good leaving group), the molecule can undergo one of two intramolecular pathways:

  • Desired Pathway (SN2-type): The phenolic oxygen attacks the nitrogen, displacing the leaving group to form the benzisoxazole.

  • Side Reaction (Beckmann Rearrangement): The aryl group migrates to the electron-deficient nitrogen, leading to the formation of a benzo[d]oxazole.[6]

Solutions to Minimize Beckmann Rearrangement:

  • Avoid Strongly Acidic Conditions: The Beckmann rearrangement is often promoted by strong protic acids.[7][8] If your procedure uses a strong acid, consider switching to a milder activating agent.

  • Use Neutral or Basic Conditions: Cyclization under basic conditions, which favors the formation of the nucleophilic phenoxide, generally minimizes the Beckmann rearrangement.[2]

  • Employ Anhydrous Conditions: The presence of water can facilitate the Beckmann rearrangement. Therefore, using anhydrous solvents and reagents is crucial.[6]

  • Choose Appropriate Activating Agents: Certain reagents are known to favor the desired cyclization over the rearrangement. For example, a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can effectively promote the cyclization under neutral conditions.[6] 1,1'-Carbonyldiimidazole (CDI) is another mild activating agent to consider.[6]

III. Purification Challenges

Question 4: My crude benzisoxazole product is an oil and difficult to purify by column chromatography. Are there alternative purification strategies?

Purification of benzisoxazole derivatives can indeed be challenging, especially if they are not crystalline solids.

Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then slowly cool the solution to induce crystallization. Sometimes, a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) is necessary.[9]

  • Trituration: If the product is an oil but you suspect it might solidify, try trituration. This involves repeatedly washing the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can sometimes induce crystallization.

  • Acid-Base Extraction: If your benzisoxazole has a basic nitrogen atom, you may be able to purify it via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated benzisoxazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified benzisoxazole back into an organic solvent.

  • Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal.[9]

  • Derivative Formation: In some cases, it may be beneficial to convert the benzisoxazole into a crystalline derivative (e.g., a salt with an acid) for purification. After purification of the derivative, the parent benzisoxazole can be regenerated.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common benzisoxazole syntheses.

Protocol 1: Synthesis of 3-Methyl-1,2-benzisoxazole from 2'-Hydroxyacetophenone Oxime

This protocol is a classic example of benzisoxazole synthesis via N-O bond formation.[2]

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Acetylation of the Oxime

  • Dissolve the 2'-hydroxyacetophenone oxime (1.0 eq) in acetic acid.

  • Add acetic anhydride (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into water to precipitate the acetate derivative.

  • Filter the solid, wash with water, and dry.

Step 3: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Dissolve the 2'-hydroxyacetophenone oxime acetate (1.0 eq) in dry pyridine.

  • Heat the solution at reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition

This protocol describes the synthesis using an in situ generation of both the aryne and the nitrile oxide.[5]

Materials:

  • o-(Trimethylsilyl)phenyl triflate (aryne precursor)

  • N-Hydroxybenzimidoyl chloride (nitrile oxide precursor)

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile

Procedure:

  • To a stirred solution of o-(trimethylsilyl)phenyl triflate (2.0 eq) and N-hydroxybenzimidoyl chloride (1.0 eq) in anhydrous acetonitrile, add CsF (3.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for the optimized time (typically 2.5 hours, but this should be optimized for each substrate).[5]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.

Part 3: Visualizations and Data

Troubleshooting Workflow for Low Yield in Benzisoxazole Synthesis

Troubleshooting_Low_Yield start Low Yield of Benzisoxazole check_purity Check Purity of Starting Materials start->check_purity Initial Check check_purity->start If Impure, Purify & Retry optimize_base Optimize Base and Solvent check_purity->optimize_base If Pure optimize_temp_time Optimize Temperature and Time optimize_base->optimize_temp_time If No Improvement success Improved Yield optimize_base->success If Successful leaving_group Improve Oxime Leaving Group optimize_temp_time->leaving_group If No Improvement optimize_temp_time->success If Successful side_reactions Investigate Side Reactions leaving_group->side_reactions If No Improvement leaving_group->success If Successful side_reactions->success Address Side Reactions

Caption: A decision tree for troubleshooting low yields in benzisoxazole synthesis.

Competing Pathways: Benzisoxazole Formation vs. Beckmann Rearrangement

Competing_Pathways start Activated o-Hydroxyaryl Oxime benzisoxazole 1,2-Benzisoxazole (Desired Product) start->benzisoxazole Intramolecular SN2 (Favored by base, anhydrous cond.) benzoxazole Benzo[d]oxazole (Beckmann Product) start->benzoxazole Beckmann Rearrangement (Favored by acid, protic cond.)

Caption: Competing reaction pathways in the synthesis of benzisoxazoles.

Summary of Common Solvents and Bases
Synthetic MethodCommon SolventsCommon Bases
Cyclization of o-hydroxy ketoximesDioxane, Ethanol, PyridineNaOH, KOH, K₂CO₃, Pyridine
[3+2] CycloadditionAcetonitrile, THFCsF, Et₃N

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1/2), 4-33. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of benzisoxazoles. BenchChem Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Shastri, L. A., & Goswami, P. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Science and Research (IJSR), 4(9), 1833-1837.
  • Wikipedia. (2023). Benzisoxazole. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Shutske, G. M., & Kapples, K. J. (1987). A new synthesis of 3-phenyl-1,2-benzisoxazoles: sterically constrained 3-phenyl-1,2-benzisoxazoles by intramolecular carbon:nitrogen bond formation at a hindered carbonyl group. The Journal of Organic Chemistry, 52(23), 5377-5379.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support Center.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of benzisoxazoles. Retrieved from [Link]

  • Talele, T. T. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 6(102), 100067-100091. [Link]

  • Leger, P. R., et al. (2014). Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles. Molecules, 19(8), 12347-12357. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2014). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein journal of organic chemistry, 10, 1364–1372. [Link]

  • Gribble, G. W., & Fu, J. (2017). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 19(19), 5236–5239. [Link]

  • Dubrovskiy, A. V., Kim, H., & Larock, R. C. (2011). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic letters, 13(20), 5394–5397. [Link]

  • BenchChem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. BenchChem Technical Support Center.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. Organic letters, 12(22), 5246–5249. [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • Sugunan, S., & Shylesh, S. (2006). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research, 45(25), 8436-8442. [Link]

Sources

Optimization

preventing byproduct formation in 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine synthesis

Welcome to the technical support center for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic route, ensuring high yield and purity. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols based on established chemical principles.

Introduction: A Common Synthetic Pathway

The synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine typically proceeds through a multi-step process. A common and effective route involves the initial formation of a substituted acetophenone, followed by oximation, cyclization to form the benzisoxazole core, and a final reduction of a nitro group to the desired amine. Understanding the potential pitfalls at each stage is crucial for a successful synthesis.

Troubleshooting Guide: From Starting Material to Final Product

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole

This initial phase, involving the formation of the core heterocyclic structure, is critical and often a source of byproduct formation.

Question 1: My yield of the cyclized product, 6-fluoro-3-methyl-5-nitrobenzo[d]isoxazole, is consistently low, and I see multiple spots on my TLC plate. What are the likely side reactions?

Answer: Low yields and multiple byproducts during the cyclization of the precursor oxime are common challenges. The primary competing reaction is the Beckmann rearrangement, which leads to the formation of an isomeric benzo[d]oxazole.[1]

dot

Caption: Competing pathways in benzisoxazole synthesis.

Troubleshooting Protocol: Minimizing Beckmann Rearrangement

IssuePotential CauseRecommended Solution
Formation of Benzo[d]oxazole byproduct The reaction conditions favor the Beckmann rearrangement over the desired intramolecular nucleophilic substitution. This is often promoted by protic acids or moisture.Employ anhydrous (dry) reaction conditions. The N-O bond formation to yield benzisoxazole is favored under anhydrous conditions, while the Beckmann rearrangement can be mediated by aqueous conditions.[1]
Low yield of benzisoxazole Inefficient activation of the oxime hydroxyl group.Use activating agents that favor direct cyclization. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be effective under neutral conditions.[1]
Complex product mixture Use of strong acids that can promote various side reactions.Consider using milder activating agents. For example, 1,1'-carbonyldiimidazole (CDI) can be used to activate the oxime for cyclization.

Question 2: I'm attempting a [3+2] cycloaddition of an in-situ generated nitrile oxide and an aryne, but my yields are low and I have a major byproduct. What is the likely side reaction?

Answer: The most common and significant side reaction in this approach is the dimerization of the nitrile oxide to form a furoxan.[2] This occurs when the concentration of the nitrile oxide is too high, allowing it to react with itself before it can be trapped by the aryne.

dot

Caption: Desired cycloaddition vs. nitrile oxide dimerization.

Experimental Protocol: Suppressing Furoxan Formation

To minimize the dimerization of the nitrile oxide, it is crucial to maintain a low concentration of this reactive intermediate throughout the reaction. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to the reaction mixture containing the aryne precursor.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryne precursor (e.g., an o-(trimethylsilyl)aryl triflate) and a fluoride source (e.g., cesium fluoride) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Slow Addition: Prepare a solution of the nitrile oxide precursor in the same anhydrous solvent. Using a syringe pump, add this solution to the reaction flask over a period of 2-4 hours.

  • Temperature Control: Maintain the reaction temperature at a level that ensures a reasonable rate of aryne formation without promoting excessive side reactions. This may require optimization for your specific substrates.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and proceed with a standard aqueous work-up and extraction.

Part 2: Reduction of 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole

The final step of reducing the nitro group to the amine is generally high-yielding, but can present its own set of challenges.

Question 3: My reduction of the nitro group is not going to completion, or I am observing byproducts. What are the common issues and how can I resolve them?

Answer: Incomplete reduction or the formation of side products during the conversion of the nitro group to an amine can arise from several factors, including the choice of reducing agent and reaction conditions.

dot

Caption: Pathway and potential byproducts of nitro group reduction.

Troubleshooting Protocol: Optimizing Nitro Group Reduction

IssuePotential CauseRecommended Solution
Incomplete Reduction Insufficient reducing agent or deactivation of the catalyst (if applicable).Increase the equivalents of the reducing agent. If using a catalyst like Pd/C, ensure it is fresh and the reaction is adequately stirred to ensure good contact with the substrate.
Formation of Azoxy or Azo Byproducts These condensation byproducts can form from the nitroso and hydroxylamine intermediates, especially under certain pH conditions or if the reduction is sluggish.Ensure the reaction goes to completion. For catalytic hydrogenations, ensure efficient hydrogen delivery. For metal-based reductions (e.g., SnCl₂), maintaining acidic conditions can help to protonate the intermediates and prevent condensation.
Over-reduction/Ring Opening While the benzisoxazole N-O bond is relatively stable, very harsh reducing conditions (e.g., high-pressure hydrogenation at elevated temperatures for extended periods) could potentially lead to ring cleavage.Use milder and more selective reducing agents. Common choices for reducing nitroarenes without affecting other functional groups include: - Catalytic Hydrogenation: H₂ with Pd/C, PtO₂, or Raney Nickel at moderate pressure and temperature. - Metal/Acid Systems: SnCl₂ in HCl/ethanol, or iron powder in acetic acid.[3] - Transfer Hydrogenation: Ammonium formate or hydrazine hydrate with a catalyst like Pd/C.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify the final product, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine?

A1: Purification can typically be achieved by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Given that the final product is an amine, it may streak on the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent. Alternatively, the crude product can be converted to its hydrochloride salt, which can often be purified by recrystallization.

Q2: Can the isoxazole ring be opened under certain conditions?

A2: Yes, the N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation with forcing conditions (high pressure, high temperature, prolonged reaction times). It is also sensitive to some strong bases which can promote ring-opening. It is important to choose reaction conditions carefully to preserve the integrity of the isoxazole ring.

Q3: My NMR spectrum of the final product shows some unidentifiable peaks. What could they be?

A3: Besides the byproducts mentioned in the troubleshooting guide, other impurities could arise from residual starting materials or reagents from previous steps. It is also possible to have impurities from the starting materials themselves. A thorough analysis of the NMR spectra of your starting materials and intermediates can be very helpful. If you suspect a specific byproduct, comparing the spectrum to literature data for similar compounds can aid in identification. For definitive identification, techniques like LC-MS, high-resolution mass spectrometry (HRMS), and 2D NMR spectroscopy are invaluable.

References

  • Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]

  • Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Dubrovskiy, A. V., et al. (2013). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. ACS Combinatorial Science, 15(4), 193–201. [Link]

  • BenchChem. (n.d.). Common side reactions in the synthesis of benzisoxazoles.
  • Wikipedia. (2026). Risperidone. [Link]

  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • ChemSynthesis. (n.d.). 6-fluoro-1,2-benzisoxazol-3-amine. Retrieved from [Link]

  • Singh, U. P., et al. (2018). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 8(31), 17254–17281. [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Unoh, Y., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 65(1), 586–598. [Link]

  • Mąkosza, M., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(10), 1707–1714. [Link]

  • Bąchor, R., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 795–798. [Link]

  • Bakthavatchalam, R., et al. (2018). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. The Journal of Organic Chemistry, 83(15), 8476–8484. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Welcome to the technical support center for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.

Introduction

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for the antipsychotic agent paliperidone.[1][2][3] The benzisoxazole core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of neurological and oncological pathways.[4] Scaling up its synthesis from the lab to pilot or production scale can present unique challenges. This guide aims to provide practical, experience-based solutions to common issues, ensuring a robust and efficient synthetic process.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common synthetic routes for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine?

A1: The synthesis generally involves the cyclization of a substituted aniline derivative. A common method starts with 3-methyl-4-fluoroaniline, which is reacted with hydroxylamine hydrochloride to form the isoxazole ring.[4] Variations of this route exist, and the choice often depends on the availability of starting materials, desired purity, and scalability.

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, it is crucial to monitor temperature, reaction time, reagent addition rates, and mixing efficiency. Exothermic events, which may be negligible at the lab scale, can become significant at a larger scale, necessitating careful temperature control. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields.

Q3: What are the typical yields and purity levels expected for this synthesis?

A3: Yields and purity can vary depending on the specific protocol and scale. In laboratory settings, yields can be high. However, during scale-up, it is common to see a slight decrease in yield. A well-optimized process should still target yields above 70-80% with a purity of >98% after purification.

Reagent and Solvent-Related Questions

Q4: Are there any specific safety precautions to consider with the reagents used?

A4: Yes, several reagents used in this synthesis require careful handling. For example, hydroxylamine hydrochloride can be corrosive and an irritant. When working with flammable solvents like ethanol or diethyl ether, ensure proper grounding and ventilation to prevent the buildup of static electricity and flammable vapors. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: Can I substitute the solvents mentioned in the protocol?

A5: Solvent substitution should be approached with caution. The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and byproducts, and the final product's crystallization. If a substitution is necessary (e.g., for environmental or cost reasons), a thorough investigation and re-optimization of the reaction conditions are required.

Reaction and Work-up Questions

Q6: How can I effectively monitor the reaction progress?

A6: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring reaction progress. HPLC provides more quantitative data and is generally preferred for process development and scale-up to track the consumption of starting materials and the formation of the product and any impurities.

Q7: What is the best method for isolating the crude product?

A7: After the reaction is complete, the crude product is typically isolated by precipitation or extraction. Pouring the reaction mixture into crushed ice and adjusting the pH can induce precipitation.[5] Subsequent filtration and washing will yield the crude solid. Alternatively, extraction with a suitable organic solvent like diethyl ether or ethyl acetate can be employed.[4][6]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired isoxazole product is a common issue that can be traced back to several factors.[5]

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting cluster_solutions Potential Solutions start Low or No Yield Observed check_sm Verify Starting Material Quality (Purity via NMR, LC-MS) start->check_sm check_cond Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_cond check_reagents Confirm Reagent Stoichiometry & Addition Order start->check_reagents sol_sm Recrystallize or re-purify starting materials. Ensure dryness of reagents and solvents. check_sm->sol_sm sol_cond Optimize temperature profile. Extend or shorten reaction time. Use an inert atmosphere (N2 or Ar) if sensitive. check_cond->sol_cond sol_reagents Recalculate and accurately measure all reagents. Investigate the impact of addition rate. check_reagents->sol_reagents optimize Systematic Optimization sol_sm->optimize sol_cond->optimize sol_reagents->optimize

Caption: A flowchart for troubleshooting low yields.

Potential Cause Recommended Action
Poor Quality Starting Materials Verify the purity of your 3-methyl-4-fluoroaniline and hydroxylamine hydrochloride using techniques like NMR or LC-MS. Impurities can interfere with the reaction.
Incorrect Reaction Temperature Isoxazole formation can be temperature-sensitive. Ensure your heating and cooling systems are calibrated and provide consistent temperature control. For exothermic reactions, ensure adequate heat dissipation, especially at a larger scale.
Suboptimal Reaction Time Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or side product formation.
Moisture in the Reaction The presence of water can hydrolyze intermediates. Use anhydrous solvents and dry glassware. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Impurities

The presence of significant impurities can complicate purification and reduce the overall yield of the final product.

Common Impurities and Their Mitigation

Impurity Potential Cause Mitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, incorrect temperature, or improper stoichiometry.Optimize reaction conditions as described in "Problem 1". Ensure accurate measurement and addition of reagents.
Side-products from Over-reaction Excessive heating or prolonged reaction times can lead to the formation of degradation products.Carefully control the reaction temperature and monitor for completion to avoid over-reaction.
Isomeric Impurities Formation of regioisomers can occur depending on the reaction mechanism.This is often controlled by the choice of starting materials and reaction conditions. Purification by recrystallization or chromatography may be necessary.
Problem 3: Difficulties with Product Isolation and Purification

Even with a successful reaction, isolating and purifying the product can be challenging, especially at scale.

Troubleshooting Purification Issues

Purification Troubleshooting cluster_solutions Potential Solutions start Purification Challenges oiling_out Product Oiling Out During Crystallization start->oiling_out poor_recovery Poor Recovery from Recrystallization start->poor_recovery ineffective_chrom Ineffective Chromatographic Separation start->ineffective_chrom sol_oiling Adjust solvent system (polarity). Cool the solution more slowly. Seed the solution with pure crystals. oiling_out->sol_oiling sol_recovery Optimize solvent choice and volume. Cool to a lower temperature. Recover product from mother liquor. poor_recovery->sol_recovery sol_chrom Screen different solvent systems for TLC. Adjust the stationary phase. Consider alternative purification methods (e.g., distillation). ineffective_chrom->sol_chrom

Caption: A flowchart for troubleshooting purification issues.

Q: My product is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the product separates as a liquid phase instead of a solid. This can be due to impurities or a suboptimal solvent system. Try the following:

  • Adjust the solvent polarity: Add a co-solvent to change the polarity of the crystallization medium.

  • Slow down the cooling process: Rapid cooling can favor oil formation over crystal growth.

  • Seed the solution: Adding a small crystal of the pure product can initiate crystallization.

Q: I'm losing a lot of product during recrystallization. How can I improve my recovery?

A: Low recovery is often due to the product having high solubility in the recrystallization solvent, even at low temperatures.

  • Choose a different solvent system: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Minimize the amount of solvent used: Use just enough solvent to dissolve the product at the boiling point.

  • Cool the solution to a lower temperature: This will further decrease the solubility of the product.

  • Concentrate the mother liquor: The solution remaining after filtration can be concentrated to recover more product, which may require a second recrystallization.

Q: Column chromatography is not effectively separating my product from an impurity. What are my options?

A: If column chromatography is not providing adequate separation, consider the following:

  • Optimize the eluent system: Systematically screen different solvent mixtures using TLC to find a system that provides better separation.

  • Change the stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase silica.

  • Consider alternative purification methods: Depending on the physical properties of your product and the impurities, techniques like distillation or preparative HPLC may be more effective.

Experimental Protocols

Illustrative Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

This protocol is for informational purposes and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3-methyl-4-fluoroaniline (1 equivalent) in deionized water.[4]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.[4]

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.[4] Monitor the reaction progress by TLC or HPLC.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Extract the product with diethyl ether.[4]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Hydrochloride Salt Formation

For improved stability and handling, the free base can be converted to its hydrochloride salt.

  • Dissolution: Dissolve the purified 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in anhydrous ethanol.[4]

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution until the pH is less than 2, or add a solution of HCl in a suitable solvent (e.g., isopropanol).[2][4]

  • Crystallization and Isolation: Concentrate the mixture and recrystallize from an ethanol/ether mixture to yield the hydrochloride salt as white crystals.[4]

References

  • U.S.
  • U.S.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • Solankee, A., et al. (2015). Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity. Indian Journal of Chemistry - Section B, 54B(8), 1025-1033.
  • General procedure for synthesis of compound 11. (n.d.). In Supporting Information for Amine and N-(pyrimidin-2-yl)
  • BenchChem Technical Support Team. (2025, December).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2021).
  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated one-pot three-component domino reaction. (2018). Journal of Chemical Sciences, 130(1), 1-10.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2021). Molecules, 26(17), 5305.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2020). RSC Advances, 10(42), 25069-25083.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2021). Preprints.org.
  • U.S.
  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. (2015). Molecules, 20(8), 14816-14833.

Sources

Optimization

Technical Support Center: 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine and Its Salts

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Welcome to the technical support guide for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine and its various salt forms. This molecule, featur...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the technical support guide for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine and its various salt forms. This molecule, featuring a benzo[d]isoxazole core coupled with a reactive primary aromatic amine, is a valuable building block in pharmaceutical and materials science research. However, the inherent chemical nature of its functional groups presents specific stability challenges that require careful consideration during storage, handling, and experimentation.

This guide is designed to provide you with practical, in-depth insights into the potential stability issues you may encounter. By understanding the underlying chemical principles, you can proactively mitigate degradation, ensure the integrity of your results, and troubleshoot effectively when unexpected observations arise. Our goal is to empower you with the knowledge to use this compound confidently and successfully in your research endeavors.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial questions regarding the stability and handling of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Q1: My solid, off-white sample of the free base has started to turn pink/brown upon storage. What is happening and is the material still usable?

A1: This is a classic and highly common issue for aromatic amines.[1] The discoloration you are observing is almost certainly due to atmospheric oxidation of the 5-amino group.[1] Trace amounts of oxygen in the air can initiate a radical-mediated oxidation process, leading to the formation of highly colored dimeric or polymeric impurities. While the bulk of the material may still be the desired compound, the presence of these colored impurities indicates that degradation has begun.

  • Causality: The lone pair of electrons on the nitrogen atom of the aromatic amine is susceptible to oxidation. This process can be accelerated by exposure to light and trace metal impurities. The resulting radical cations can then couple to form complex colored structures.[2][3]

  • Recommendation: For applications requiring high purity, it is strongly recommended to purify the material (e.g., by recrystallization or column chromatography) before use. To prevent this issue, always store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at reduced temperatures (see Q2).

Q2: What are the optimal storage conditions for the solid free base and its hydrochloride (HCl) salt?

A2: Proper storage is the most critical factor in maintaining the long-term integrity of the compound.

Parameter Free Base Hydrochloride (HCl) Salt Scientific Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.[1][4]
Temperature -20°C (Recommended)2-8°C (Sufficient)Reduces the rate of all potential degradation pathways.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Aromatic systems and amines can be susceptible to photodegradation.[5][6]
Container Tightly sealed, airtight containerTightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.[7]

Expert Insight: While the HCl salt is generally more stable to oxidation than the free base because the protonated amine is less electron-rich, it is still good practice to store it under an inert atmosphere to prevent any potential long-term degradation.

Q3: I am having trouble forming a stable, crystalline hydrochloride salt. It often crashes out as an oil or seems impure. Why?

A3: This is a common challenge with aromatic amines, which are relatively weak bases.[8]

  • Weak Basicity: The electron-withdrawing nature of the aromatic ring system reduces the basicity of the amine. Therefore, a strong acid like HCl is required for complete protonation.[8] Using a weak acid is a common recipe for poor salt formation.[8]

  • Solvent Choice & Water Content: The presence of water can be highly problematic. Using aqueous HCl can introduce water that prevents the salt from crystallizing, leading to oils.[9] The ideal method is to dissolve the free base in a suitable anhydrous solvent (like Diethyl Ether, MTBE, or Ethyl Acetate) and add a solution of anhydrous HCl in a solvent like 2-propanol or diethyl ether.

  • Stoichiometry: Precise control of stoichiometry is key. Adding a large excess of HCl can sometimes lead to the precipitation of an impure product or drive side reactions.

Q4: Is the benzo[d]isoxazole ring system stable?

A4: The benzo[d]isoxazole ring is an aromatic system and is therefore relatively stable under many common laboratory conditions.[10] However, it is not inert and can undergo ring-opening under specific circumstances:

  • Strong Basic Conditions: The isoxazole ring can be susceptible to base-catalyzed ring opening, particularly at elevated temperatures. For instance, studies on the related drug leflunomide show that its isoxazole ring opens at basic pH (pH 10), and this process is accelerated at 37°C compared to 25°C.[11]

  • Reductive Cleavage: The N-O bond is the weakest point in the ring and can be cleaved by catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Raney Nickel).[12] This is a predictable chemical transformation rather than an instability issue and is often used synthetically to convert isoxazoles into β-amino enones.[12]

  • Electrophilic Attack: Certain powerful electrophiles can induce ring-opening.[13][14]

For most standard synthetic and formulation procedures conducted at neutral or mildly acidic pH, the benzo[d]isoxazole ring should be considered robust.

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for specific experimental problems.

Troubleshooting Scenario 1: Unexpected Peak Growth in HPLC Analysis of a Solution

Observation: "I prepared a solution of the compound in Methanol for analysis. The initial HPLC showed >99% purity. After leaving the solution on the benchtop for 24 hours, I see a new, significant impurity peak (~5-10%) eluting near the main peak."

This scenario points towards solution-phase instability. The troubleshooting workflow below will help identify the cause.

G cluster_0 Troubleshooting: Solution Instability cluster_1 Test Photodegradation cluster_2 Test Oxidation A Observation: New peak in HPLC after 24h in MeOH B Hypothesis 1: Photodegradation A->B Potential Causes C Hypothesis 2: Oxidative Degradation A->C Potential Causes D Hypothesis 3: Solvent/pH Mediated Degradation A->D Potential Causes B1 Prepare 2 identical solutions in clear vials B2 Wrap one vial completely in aluminum foil B1->B2 B3 Expose both to ambient light for 24h B2->B3 B4 Analyze both by HPLC B3->B4 B5 New peak only in clear vial? B4->B5 B6 Conclusion: Photodegradation is the primary cause. Action: Protect all solutions from light. B5->B6 Yes B7 Conclusion: Photodegradation is not the primary cause. B5->B7 No C1 Prepare 2 identical solutions C2 Degas one solution (sparge with N2/Ar) and cap tightly C1->C2 C3 Leave the other exposed to air C2->C3 C4 Analyze both after 24h C3->C4 C5 New peak significantly reduced in degassed sample? C4->C5 C6 Conclusion: Oxidation is a major contributor. Action: Use degassed solvents. C5->C6 Yes C7 Conclusion: Oxidation is not the primary cause. C5->C7 No G cluster_0 Hypothetical Degradation Pathways Parent 6-Fluoro-3-methyl- benzo[d]isoxazol-5-amine Oxidation Oxidative Dimer/ Polymer (Colored) Parent->Oxidation O₂ / Light Hydrolysis Ring-Opened Product (β-Ketonitrile) Parent->Hydrolysis Strong Base (OH⁻) or Strong Acid (H⁺) Photolysis Photolytic Adducts/ Fragments Parent->Photolysis UV/Vis Light (hν)

Caption: Plausible degradation pathways for the target molecule.

References

  • Amines - NCERT.
  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • What are the Health and Safety Guidelines for Using Amines?
  • Ring-Opening Fluorination of Isoxazoles.
  • Oxidation of aromatic amines and diamines by hydroxyl radicals.
  • Analytical Techniques In Stability Testing.
  • Ways of crashing out amines. Source: Reddit r/chemistry.
  • Ring expansion of benzo[d]isoxazoles.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: Pharmaguideline.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Guidance on Safe Storage of Chemicals in Laboratories. Source: University of St Andrews.
  • Benzisoxazole - Wikipedia. Source: Wikipedia.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Source: Spectroscopy Online.
  • Synthetic reactions using isoxazole compounds. Source: HETEROCYCLES, Vol. 12, No. 10, 1979.
  • Practices for Proper Chemical Storage.
  • Chemical Storage Guidelines.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Isolation of primary amines as HCL salt problem. Source: Sciencemadness.org.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Source: MDPI.
  • List of aromatic amines used in this study and the efficiency of their...
  • Polycyclic aromatic hydrocarbon - Wikipedia. Source: Wikipedia.

Sources

Troubleshooting

Technical Support Center: Optimization of Catalytic Conditions for Reactions Involving 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting neurological and oncological pathways.[1][2] This guide is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights for optimizing your catalytic reactions.

General Considerations for Catalytic Cross-Coupling Reactions

Before delving into specific troubleshooting, it's crucial to establish a foundation of best practices for any palladium-catalyzed reaction. Many reaction failures can be traced back to fundamental setup issues rather than the specific choice of catalyst or ligand.

Q: My cross-coupling reactions are inconsistent. What are the universal parameters I should check first?

A: Consistency in catalytic reactions stems from rigorous control over the reaction environment and reagent quality. Before screening a matrix of ligands and bases, always validate the following:

  • Reagent Purity: Ensure your starting materials, especially the amine, are pure. Amines can be purified by distillation, crystallization, or filtration through a plug of activated alumina to remove impurities that can poison the catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged of air and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. This is critical to prevent catalyst oxidation and the formation of homocoupled byproducts.

  • Anhydrous Solvents: Many cross-coupling reactions are sensitive to moisture.[3] Use freshly dried, degassed solvents. While some protocols tolerate small amounts of water, and it can even be beneficial in some cases, it's essential to control its presence.

  • Reaction Stoichiometry: Carefully verify the stoichiometry of all reagents. Inconsistent measurements can lead to variable results and make troubleshooting difficult.

Section 1: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the primary amine of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine with various aryl or heteroaryl (pseudo)halides.

Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination

Q1: I want to couple 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine with an aryl bromide. What are the recommended starting conditions?

A: For a robust starting point, a combination of a palladium precatalyst, a suitable phosphine ligand, a base, and an appropriate solvent is required. The choice of these components is critical for success.

The causality here is based on generating and maintaining the active Pd(0) catalytic species. A precatalyst provides a stable source of palladium that is readily reduced in situ to the active Pd(0) state.[4] The ligand stabilizes the Pd(0) center, prevents catalyst decomposition, and facilitates both the oxidative addition and reductive elimination steps.[5] The base is required to deprotonate the amine, making it a more effective nucleophile for coupling.[5]

A reliable set of initial conditions is summarized in the table below. Toluene is often a good solvent choice as it can help mitigate the inhibitory effects of sodium iodide if you are working with an aryl iodide.[6]

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that requires in-situ reduction, which is often facilitated by the phosphine ligand or amine.[5]
Ligand XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)This is a bulky, electron-rich ligand with a large bite angle, which is often effective for a wide range of substrates.[7] It promotes the desired reductive elimination step.
Base Cs₂CO₃ (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide)Cs₂CO₃ is a milder base compatible with many functional groups.[5][7] NaOtBu is a stronger base that can lead to faster reaction rates but may be incompatible with sensitive functional groups.[5]
Solvent Toluene or DioxaneThese are common non-polar, aprotic solvents for Buchwald-Hartwig reactions.[4][7] Ensure they are anhydrous and degassed.
Temperature 80–110 °CThe reaction often requires heating to drive the catalytic cycle, particularly the oxidative addition step.[4]

Q2: My Buchwald-Hartwig amination is sluggish, showing low conversion even after extended reaction times. How can I improve the yield?

A: A sluggish reaction indicates a high activation barrier in one of the steps of the catalytic cycle. To address this, you can take several logical steps:

  • Increase Temperature: This is often the simplest solution. Increasing the temperature provides more energy to overcome the activation barriers of the catalytic cycle. Typical temperatures range from 80-110 °C.[4]

  • Switch to a Stronger Base: If you are using a weaker base like K₃PO₄ or Cs₂CO₃, switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS can significantly accelerate the reaction.[5] The base plays a crucial role in the deprotonation of the amine, which is necessary for its coordination to the palladium center.

  • Screen Ligands: The ligand is arguably the most critical variable. If XantPhos is not effective, consider screening other ligands. For electron-rich anilines like our substrate, ligands that promote fast reductive elimination are key. Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, RuPhos).

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be necessary for challenging substrates.[4]

Q3: I'm observing significant side products, particularly hydrodehalogenation of my aryl halide starting material. What's causing this and how can I minimize it?

A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. It often arises from competing β-hydride elimination from palladium-alkoxide species (if using an alkoxide base) or from other undesired pathways.

  • Causality: The formation of these byproducts is often linked to the choice of solvent and base. Certain solvents can promote unwanted side reactions. For instance, NMP and DMAC have been shown to initiate debromination in some cases.[8]

  • Mitigation Strategies:

    • Solvent Choice: Toluene or xylene are generally good choices to minimize these side reactions.[8] Avoid solvents like chlorinated solvents, acetonitrile, or pyridine which can inhibit the catalyst.[4]

    • Base Selection: If using NaOtBu, ensure it is fresh and handled under inert conditions. Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.

    • Protect the Amine: While less ideal, if the primary amine is causing issues, transient protection or using an ammonia surrogate could be an option.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), and the phosphine ligand (e.g., XantPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[3] Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 LnPdn(0) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex LnPd(II)(Ar)(X) ox_add->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'-NH₂ pd2_amine_complex [LnPd(II)(Ar)(NHR')]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex LnPd(II)(Ar)(NR') deprotonation->pd2_amido_complex red_elim Reductive Elimination pd2_amido_complex->red_elim red_elim->pd0 Ar-NHR' Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Anhydrous Solvent? start->check_basics increase_temp Increase Temperature (e.g., to 110°C) check_basics->increase_temp If basics are OK change_base Screen Different Base (e.g., K₃PO₄, Cs₂CO₃) increase_temp->change_base Still no improvement success Reaction Successful increase_temp->success Improved change_ligand Screen Ligand (e.g., SPhos, RuPhos) change_base->change_ligand Still no improvement change_base->success Improved change_solvent Screen Solvent (Improve Solubility) change_ligand->change_solvent Still no improvement change_ligand->success Improved change_solvent->success Improved

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2015). Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. (2020). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2018). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of scientific integrity and progress. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of scientific integrity and progress. This guide provides an in-depth technical comparison of the essential analytical methods for the comprehensive characterization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine , a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed to ensure structural confirmation, purity assessment, and ultimately, confidence in your research outcomes.

The benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutics.[1] The specific functionalization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine makes it a valuable building block, and as such, its unambiguous characterization is of paramount importance. This guide will move beyond a simple listing of techniques to explain the "why" behind the "how," offering insights gleaned from years of practical application in the field.

The Analytical Workflow: A Multi-Modal Approach

The comprehensive characterization of a molecule like 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is not reliant on a single technique but rather a synergistic workflow. Each method provides a unique piece of the puzzle, and together, they form a self-validating system for structural elucidation and purity determination.

Analytical Workflow Figure 1: Analytical Workflow for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Characterization cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis cluster_2 Final Characterization MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition NMR Nuclear Magnetic Resonance (NMR) - 1H & 13C Connectivity - Structural Isomerism MS->NMR Confirm initial structure Data_Integration Data Integration & Final Structure Confirmation MS->Data_Integration FTIR FTIR Spectroscopy - Functional Group Identification NMR->FTIR Validate functional groups NMR->Data_Integration HPLC HPLC - Purity Assessment - Impurity Profiling FTIR->HPLC Assess purity of confirmed structure FTIR->Data_Integration HPLC->Data_Integration Final purity data

Caption: A logical workflow for the comprehensive characterization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information on the number of different types of protons and their neighboring atoms. For our target molecule, we expect distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

Expected ¹H NMR Spectral Features:

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale
Aromatic CH6.5 - 8.0Doublet, MultipletThe protons on the benzene ring will appear in the aromatic region, with their splitting patterns dictated by coupling to the fluorine atom and adjacent protons.
-CH₃2.0 - 2.5SingletThe methyl protons are not coupled to any other protons and will therefore appear as a singlet.
-NH₂3.5 - 5.0 (variable)Broad SingletThe chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.

Illustrative ¹H NMR Data for a Related Benzisoxazole Derivative:

For a similar compound, 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-((3-(p-tolyl)isoxazol-5-yl)methyl)benzo[d]thiazol-2-amine, the isoxazole proton appears as a singlet at δ 6.50 ppm.[2]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Spectral Features:

Carbon TypeExpected Chemical Shift (δ, ppm)Rationale
Aromatic C100 - 160Carbons of the benzene and isoxazole rings will resonate in this region. Carbons bonded to heteroatoms (N, O, F) will be further downfield.
Isoxazole C=N150 - 165The carbon of the C=N bond in the isoxazole ring is expected in this region.
Isoxazole C-O160 - 175The carbon attached to the oxygen in the isoxazole ring will be significantly deshielded.
-CH₃10 - 20The methyl carbon is expected to be in the aliphatic region.

Illustrative ¹³C NMR Data for a Related Benzisoxazole Derivative:

In a related 6-fluoro-benzisoxazole derivative, the carbon atoms of the isoxazole ring appear in the range of δ 100.6 - 166.6 ppm.[2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.[4]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (C₈H₇FN₂O), the expected exact mass is approximately 166.05 g/mol .[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z corresponding to the molecular weight plus the mass of a proton.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identifying Impurities

HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products.

Comparison of HPLC Method Parameters for Related Compounds
ParameterMethod A (for a fluoroquinolone)[6]Method B (for a benzisoxazole derivative)
Column C18C18
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic AcidAcetonitrile and Ammonium Acetate Buffer
Detection UV at 290 nmUV (wavelength not specified)
Flow Rate 1.25 mL/minNot specified
Purity Achieved >98%>98%[1]
Experimental Protocol for HPLC Method Development
  • Column Selection: A C18 reversed-phase column is a good starting point for this type of molecule.

  • Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is a common choice. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for the amine-containing compound.

  • Gradient Elution: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, is often necessary to separate compounds with a range of polarities.

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic chromophore. A photodiode array (PDA) detector can be used to obtain the UV spectrum of each peak, which can aid in peak identification.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear over the desired concentration range.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (amine)3300 - 3500Characteristic stretching vibration of the primary amine.
C-H Stretch (aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (aliphatic)2850 - 3000Stretching vibrations of the C-H bonds of the methyl group.
C=N Stretch (isoxazole)1600 - 1650Stretching vibration of the carbon-nitrogen double bond in the isoxazole ring.[2]
C=C Stretch (aromatic)1450 - 1600Skeletal vibrations of the benzene ring.
C-F Stretch1000 - 1400The carbon-fluorine bond will have a characteristic stretching vibration in the fingerprint region.
C-O Stretch (isoxazole)1000 - 1300Stretching vibration of the carbon-oxygen single bond in the isoxazole ring.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption peaks and correlate them to the expected functional groups.

Conclusion: A Weight-of-Evidence Approach

The characterization of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a process of accumulating and integrating data from multiple analytical techniques. No single method can provide a complete picture. It is the convergence of evidence from NMR, MS, HPLC, and FTIR that provides the highest level of confidence in the structure and purity of this important pharmaceutical intermediate. The protocols and comparative data presented in this guide offer a robust framework for researchers to approach the characterization of this and other novel benzisoxazole derivatives with scientific rigor and confidence.

References

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. University of Granada.
  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2. Benchchem.
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry.
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)
  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed.
  • Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
  • 5-Fluoro-3-methylbenzo[d]isoxazole-6-carboxylic acid | 1893978-85-2. ChemScene.
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Ossila.
  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine | 221559-22-4. BLDpharm.
  • 6-(Trifluoromethyl)benzo[d]isoxazol-3-amine | 81465-91-0. BLDpharm.

Sources

Comparative

A Researcher's Guide to the 1H and 13C NMR Analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine: A Comparative Approach

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, a compound with po...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, a compound with potential applications in medicinal chemistry, presents a unique spectroscopic challenge.[1] This guide provides an in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. In the absence of direct experimental data in the public domain, this guide employs a comparative approach, leveraging spectral data from structurally related compounds to provide a robust predictive framework. This document will explain the underlying principles of NMR spectroscopy, detail experimental protocols, and offer a comparative analysis to aid in the characterization of this and similar molecules.

The Structural Significance of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

The benzisoxazole core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting neurological and oncological pathways.[1] The specific substitutions on the target molecule—a fluorine atom, a methyl group, and an amine group—are expected to significantly influence its biological activity and, consequently, its NMR spectrum. Understanding these influences is critical for confirming the successful synthesis of the target compound and for quality control in any subsequent applications.

Predicting the ¹H NMR Spectrum: A Positional Analysis

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. Based on the structure of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, we can predict the chemical shifts and multiplicities of the key protons.

Aromatic Protons: The benzene ring of the benzisoxazole core contains two aromatic protons. Their chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing fluorine atom. Aromatic protons in benzoxazole derivatives typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[2]

Methyl Protons: The methyl group at the 3-position is expected to produce a singlet in the upfield region of the spectrum.

Amine Protons: The protons of the amine group at the 5-position will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

The following diagram illustrates the logical workflow for predicting and validating the NMR spectrum of the target compound.

NMR_Analysis_Workflow cluster_prediction Spectral Prediction cluster_comparison Comparative Analysis cluster_validation Experimental Validation Start Define Structure: 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Analyze_Substituents Analyze Substituent Effects: - Fluoro (electron-withdrawing) - Amino (electron-donating) - Methyl (electron-donating) Start->Analyze_Substituents Predict_1H Predict ¹H NMR: - Chemical Shifts - Multiplicities Analyze_Substituents->Predict_1H Predict_13C Predict ¹³C NMR: - Chemical Shifts Analyze_Substituents->Predict_13C Compare_1H Compare Predicted ¹H Spectrum with Analog Data Predict_1H->Compare_1H Compare_13C Compare Predicted ¹³C Spectrum with Analog Data Predict_13C->Compare_13C Search_Analogs Search for NMR Data of Structural Analogs Search_Analogs->Compare_1H Search_Analogs->Compare_13C Protocol Define Experimental Protocol Compare_1H->Protocol Compare_13C->Protocol Acquire_Spectra Acquire Experimental Spectra Protocol->Acquire_Spectra Final_Analysis Final Structural Elucidation Acquire_Spectra->Final_Analysis

Caption: Workflow for the NMR analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Comparative ¹H NMR Data

To refine our predictions, we can compare them to the experimental data of similar compounds.

CompoundAromatic Proton Chemical Shifts (δ ppm)Methyl Proton Chemical Shift (δ ppm)Reference
2,1-Benzisoxazole7.0 - 8.0N/A[3]
1,2-Benzisoxazole7.2 - 8.3N/A[4]
5-Iodo-3-(p-tolyl)benzo[c]isoxazole7.44 - 8.562.42[5]
3-Methyl-4-(substituted-benzylidene)isoxazol-5(4H)-oneAromatic protons vary with substitution2.30[6][7]

The data from these related compounds support the general predicted regions for the aromatic and methyl protons of our target molecule. The electron-donating amine group in 6-fluoro-3-methylbenzo[d]isoxazol-5-amine is expected to shift the aromatic protons upfield compared to the unsubstituted benzisoxazoles.

Predicting the ¹³C NMR Spectrum: A Deeper Look

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.

Aromatic and Heterocyclic Carbons: The benzisoxazole core contains seven carbon atoms. Their chemical shifts will be influenced by the attached functional groups. The carbon attached to the fluorine atom will show a large C-F coupling constant.

Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum.

Comparative ¹³C NMR Data

CompoundAromatic/Heterocyclic Carbon Chemical Shifts (δ ppm)Methyl Carbon Chemical Shift (δ ppm)Reference
5-Iodo-3-(p-tolyl)benzo[c]isoxazole115.9 - 163.821.6[5]
3-Methyl-4-(substituted-benzylidene)isoxazol-5(4H)-oneVaries with substitution11.8[6][7]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole113.8 - 164.4 (d, J=246.87 Hz for C-F)N/A[8]

The ¹³C NMR data for 2-(4-Fluorophenyl)-1H-benzo[d]imidazole is particularly insightful, as it demonstrates the significant deshielding and the large coupling constant associated with a fluorine-substituted aromatic carbon.[8]

The Influence of Fluorine in NMR Spectroscopy

The presence of a fluorine atom (¹⁹F) has a profound effect on both ¹H and ¹³C NMR spectra. ¹⁹F is a spin-active nucleus with 100% natural abundance, and it couples with nearby protons and carbons, leading to splitting of their signals.[9][10] This coupling provides valuable structural information. The chemical shift of ¹⁹F itself is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for probing molecular structure and interactions.[11][12][13]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence chemical shifts, particularly for labile protons like those in the amine group.[14]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: A proton-decoupled experiment is standard. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The following diagram outlines the key steps in the experimental workflow for NMR data acquisition and processing.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Spectrometer Setup (≥400 MHz) Transfer->Setup Acquire_1H Acquire ¹H Spectrum Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Setup->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Correction Phase and Baseline Correction FT->Correction Calibration Chemical Shift Calibration Correction->Calibration Analysis Spectral Analysis Calibration->Analysis

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

The structural elucidation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine through ¹H and ¹³C NMR spectroscopy is a critical step in its development for potential applications. While direct experimental data is not yet widely available, a comparative analysis with structurally similar compounds provides a strong predictive foundation for interpreting its spectra. The key takeaways for researchers are:

  • Predictive Power: The chemical shifts and multiplicities of the protons and carbons in the target molecule can be reasonably predicted by considering the electronic effects of the fluoro, amino, and methyl substituents.

  • Comparative Analysis is Key: In the absence of a reference spectrum, comparing predicted data with experimental data from analogous structures is an invaluable tool for validation.

  • Fluorine's Influence: The presence of fluorine provides a unique spectroscopic handle, with characteristic C-F couplings and a highly sensitive ¹⁹F chemical shift that can be exploited for further structural and interaction studies.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers will be well-equipped to confidently characterize 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine and accelerate their research and development efforts.

References

  • Wang, J., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. Retrieved from [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for Amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Helmling, C., et al. (2020). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. Retrieved from [Link]

  • Nowak, M., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. Retrieved from [Link]

  • Dalvit, C., et al. (2015). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. Retrieved from [Link]

  • Villegas, J. A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]

  • Stalińska, J., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Retrieved from [Link]

  • Otake, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

Sources

Validation

mass spectrometry analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

An Expert's Comparative Guide to the Mass Spectrometric Analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Executive Summary 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a heterocyclic amine featuring a benzisoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Mass Spectrometric Analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Executive Summary

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a heterocyclic amine featuring a benzisoxazole core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds targeting diverse neurological and oncological pathways.[1][2] As this and structurally similar molecules advance through the drug development pipeline, robust and reliable analytical methods for their characterization and quantification are paramount. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for this endeavor, offering unparalleled sensitivity and specificity.[3][4]

This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. Moving beyond a simple listing of protocols, we will explore the causal relationships between the analyte's physicochemical properties and the selection of optimal analytical strategies. We will compare liquid chromatography-tandem mass spectrometry (LC-MS/MS) with gas chromatography-mass spectrometry (GC-MS), delving into the critical choice of ionization techniques and the resulting fragmentation patterns that are key to structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated, high-integrity analytical workflow for this important class of compounds.

Understanding the Analyte: Foundational Physicochemical Properties

Before designing any mass spectrometric method, a fundamental understanding of the analyte's properties is essential. These properties dictate the most logical choices for sample preparation, chromatography, and ionization, forming the basis of a scientifically sound method.

PropertyValue / PredictionImplication for MS Analysis
Molecular Formula C₈H₇FN₂OProvides the basis for calculating molecular weight.
Monoisotopic Mass 166.0546 g/mol The exact mass to be targeted in high-resolution mass spectrometry (HRMS).
Average Mass 166.15 g/mol Used for nominal mass instruments (e.g., single quadrupoles).
Key Functional Groups Primary Aromatic Amine, Benzisoxazole Ring, Fluoro Group, Methyl GroupThe basic amine group is an excellent protonation site, favoring positive-mode electrospray ionization (ESI). The aromatic system provides thermal stability but may require derivatization for GC analysis.
Predicted Polarity Moderately PolarSuggests good solubility in common reversed-phase LC solvents (e.g., methanol, acetonitrile) and suitability for ESI or Atmospheric Pressure Chemical Ionization (APCI).
Predicted Volatility Low to ModerateThe compound's heteroaromatic structure suggests it may not be sufficiently volatile for direct GC-MS analysis without derivatization or high inlet temperatures, which risk thermal degradation.

The First Critical Decision: A Comparative Analysis of Ionization Techniques

The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into gas-phase ions. The choice of technique is the single most important parameter influencing the outcome of the analysis. For a molecule like 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, three primary techniques warrant comparison.

Ionization TechniquePrincipleSuitability for AnalyteProsCons
Electrospray Ionization (ESI) A "soft" ionization method that uses a high voltage to create an aerosol, generating charged droplets from a liquid sample.[5][6]Excellent . The primary amine group is readily protonated in an acidic mobile phase to form a stable [M+H]⁺ ion.High sensitivity; minimal in-source fragmentation, preserving the molecular ion; ideal for coupling with LC.[4][7]Susceptible to matrix effects; inefficient for non-polar compounds.
Atmospheric Pressure Chemical Ionization (APCI) A "soft" technique that uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte.[5]Good . Suitable for moderately polar compounds and can be a good alternative if ESI proves inefficient.Tolerates higher flow rates and less sensitive to matrix effects than ESI; good for analyzing less polar small molecules.Can be less sensitive than ESI for highly polar/ionizable compounds; may induce some thermal degradation.
Electron Ionization (EI) A "hard" ionization method where high-energy electrons bombard the sample in a vacuum, causing ionization and extensive fragmentation.[8][9]Challenging . Requires the analyte to be volatile and thermally stable. Amines can exhibit poor peak shape in GC.[10]Produces rich, reproducible fragmentation patterns that are excellent for structural elucidation and library matching.Often fails to produce a visible molecular ion peak; requires derivatization for non-volatile compounds.[11]

Deciphering the Fragmentation Puzzle: Tandem Mass Spectrometry (MS/MS) Insights

Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of an analyte and for developing highly selective quantitative methods (e.g., Multiple Reaction Monitoring, MRM).[4] By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation "fingerprint."

Predicted ESI+ Fragmentation Pathway

In positive mode ESI, the protonated molecule ([M+H]⁺, m/z 167.06) is the precursor ion. The fragmentation is expected to proceed via cleavage of the weakest bonds and loss of stable neutral molecules. The benzisoxazole core is a primary site for fragmentation.[12][13]

G parent [M+H]⁺ m/z 167.06 frag1 Loss of CO m/z 139.07 parent->frag1 -CO frag2 Loss of CH₃CN m/z 126.04 parent->frag2 -CH₃CN frag3 Loss of HCN from frag1 m/z 112.06 frag1->frag3 -HCN

Predicted ESI+ fragmentation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Predicted EI Fragmentation Pathway

Electron Ionization is a high-energy process that will lead to more extensive fragmentation. The molecular ion (M⁺•, m/z 166.05) will be of low abundance, if detectable at all. The fragmentation will be dominated by cleavages that produce stable radical cations.

G parent M⁺• m/z 166.05 frag1 [M-H]⁺ m/z 165.05 parent->frag1 -H• frag2 [M-CH₃]⁺ m/z 151.04 parent->frag2 -CH₃• frag3 [M-CO]⁺• m/z 138.05 parent->frag3 -CO frag4 [M-NCO]⁺ m/z 124.06 parent->frag4 -NCO•

Predicted EI fragmentation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Table of Predicted Major Fragment Ions (ESI-MS/MS)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
167.06139.07CO (28.01 Da)Cleavage of the isoxazole ring
167.06126.04CH₃CN (41.03 Da)Rearrangement and loss of the methyl and nitrile group
139.07112.06HCN (27.01 Da)Subsequent fragmentation of the m/z 139 ion

A Tale of Two Workflows: Comparative Experimental Protocols

Here we present two distinct, self-validating workflows for the analysis of the target compound. The choice between them depends entirely on the analytical objective: quantitative performance versus detailed structural characterization.

Workflow 1: The High-Throughput Standard: LC-MS/MS Analysis

This workflow is the gold standard for quantifying small molecules in complex matrices, such as in pharmacokinetic or metabolism studies.[14][15] It prioritizes sensitivity, selectivity, and speed.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Sample Matrix (e.g., Plasma) B Protein Precipitation (Acetonitrile + IS) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject on C18 Column D->E F Gradient Elution (H₂O/ACN + 0.1% FA) E->F G ESI+ Ionization F->G H MRM Analysis (e.g., 167.1 -> 139.1) G->H I Quantification H->I

LC-MS/MS workflow for quantitative analysis.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

    • Causality: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase mobile phases. The use of an internal standard is critical for correcting for variations in sample preparation and instrument response.

  • Liquid Chromatography (LC):

    • A detailed table of starting parameters is provided below.

    • Causality: A C18 column is a robust choice for retaining moderately polar compounds. The gradient elution allows for efficient separation from matrix components. Formic acid is added to the mobile phase to maintain an acidic pH, which promotes protonation of the analyte's amine group, thereby enhancing ESI+ signal.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temp. 40°C
Injection Vol. 5 µL
  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition (Example): Q1: 167.1 m/z -> Q3: 139.1 m/z

    • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity for the specific instrument used.

Workflow 2: The Structural Elucidation Powerhouse: GC-MS Analysis

This workflow is best suited for identifying unknown impurities or for structural confirmation when LC-MS is not available. It requires more method development, particularly around sample volatility.[16][17]

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection A Analyte in Solvent B Derivatization (e.g., Silylation) A->B C Inject on DB-5ms Column B->C D Temperature Program C->D E Electron Ionization (70 eV) D->E F Full Scan Analysis E->F G Library Search F->G

GC-MS workflow for structural analysis.

Detailed Protocol:

  • Sample Preparation (Derivatization):

    • Evaporate 100 µL of the sample in a suitable solvent to dryness under a stream of nitrogen.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool to room temperature before injection.

    • Causality: The primary amine is an active site that can cause peak tailing on GC columns.[10] Derivatization with a silylating agent like MTBSTFA replaces the active hydrogen with a bulky, non-polar silyl group, which increases volatility and improves chromatographic peak shape.[17]

  • Gas Chromatography (GC):

    • A detailed table of starting parameters is provided below.

    • Causality: A DB-5ms or similar column provides a good general-purpose separation for a wide range of derivatized compounds. The temperature program is designed to first elute volatile solvent and reagent peaks before ramping to a higher temperature to elute the derivatized analyte.

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temp. 280°C
Injection Mode Splitless, 1 µL
Oven Program Hold at 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Type: Full Scan

    • Scan Range: 40 - 500 m/z

    • Source Temp: 230°C

    • Causality: 70 eV is the standard energy for EI, as it produces reproducible fragmentation patterns that can be compared against commercial or in-house spectral libraries for identification.

Final Recommendations: Selecting the Right Tool for the Job

The optimal mass spectrometric method for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is not a one-size-fits-all solution but is dictated by the analytical goal.

Analytical GoalRecommended TechniqueRationale
Quantitative Bioanalysis LC-MS/MS Offers the best combination of sensitivity, selectivity, and throughput. ESI+ is the ideal ionization mode. The MRM scan mode provides the necessary selectivity to quantify low levels of the analyte in complex biological matrices.[4][15]
Impurity Identification LC-HRMS (High-Resolution MS) Provides accurate mass measurements of the parent and fragment ions, enabling the confident determination of elemental compositions for unknown impurities.
Structural Confirmation GC-MS (with derivatization) Provides highly detailed and reproducible fragmentation patterns that serve as a structural fingerprint. While more labor-intensive, the resulting EI spectrum is invaluable for definitive structural proof.[16][18]

By carefully considering the analyte's properties and the specific research question, scientists can select and develop a robust, reliable, and scientifically sound mass spectrometry method for the analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine and related compounds, ensuring data integrity throughout the drug development process.

References

  • Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Li, D., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 27(4), 924-933. [Link]

  • Applications of LC-MS Methodology: In the Development of Pharmaceuticals. (2017). Pharma Times. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]

  • Gibis, M., & Baderschneider, B. (2005). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Food Chemistry, 91(1), 167-175. [Link]

  • Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3). [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). (2024). PharmaCores. [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. [Link]

  • Ionization Techniques. (2023). Chemistry LibreTexts. [Link]

  • Ionization Methods in Modern Mass Spectrometry. (n.d.). Pharma Focus Europe. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2009). PubMed. [Link]

  • Mass Spectra of Fluorocarbons. (1952). Journal of Research of the National Bureau of Standards. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]

  • Kumar, K., & Aggarwal, N. (2016). Benzisoxazole: a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 16(10), 834-854. [Link]

  • 6-fluoro-1,2-benzisoxazol-3-amine. (n.d.). ChemSynthesis. [Link]

  • Gundlach-Graham, A., & Ray, S. J. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4839-4846. [Link]

  • DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1141. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 28(15), 115569. [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.). [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Molecules, 27(19), 6667. [Link]

  • F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2009). Arkivoc, 2009(10), 121-131. [Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. (2020). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Benzisoxazole Derivatives for Neuropsychiatric Research

This guide provides a comprehensive comparison of the biological activities of key benzisoxazole derivatives, with a special focus on the structural motif of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. It is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of key benzisoxazole derivatives, with a special focus on the structural motif of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neuropsychiatric disorders. We will delve into the receptor binding affinities, functional activities, and the underlying experimental methodologies that form the basis of our understanding of these potent compounds.

Introduction: The Benzisoxazole Scaffold in Neuropharmacology

The benzisoxazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties have made it a cornerstone in the development of atypical antipsychotics. These agents have revolutionized the treatment of schizophrenia and other psychotic disorders by offering a broader spectrum of efficacy and a more favorable side-effect profile compared to first-generation antipsychotics.[3]

A key feature of many successful benzisoxazole antipsychotics is the 3-(piperidin-4-yl)-1,2-benzisoxazole moiety. The focus of this guide, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, represents a critical building block and pharmacophore within this class of compounds. While direct and extensive biological activity data for this specific amine is not widely published, its structural similarity to the core of established drugs allows us to infer its potential contributions to receptor interactions and overall pharmacological profile. This guide will compare the known biological activities of prominent benzisoxazole drugs—Risperidone, Paliperidone, Iloperidone, and Ocaperidone—to provide a framework for understanding the potential role of derivatives of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

The Central Hypothesis: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The therapeutic efficacy of atypical antipsychotics is largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder.[3] D2 receptor blockade is a key mechanism for alleviating these symptoms. However, indiscriminate D2 antagonism can lead to extrapyramidal symptoms (EPS), which are movement disorders resembling Parkinson's disease.

Atypical antipsychotics overcome this limitation through potent antagonism of the 5-HT2A receptor. Blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, thereby mitigating the risk of EPS.[3] This dual-receptor interaction is a hallmark of the benzisoxazole class of antipsychotics and will be a central theme in our comparison.

Figure 1: Simplified signaling pathway illustrating the dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors by benzisoxazole antipsychotics.

Comparative Analysis of Receptor Binding Affinities

The cornerstone of understanding the biological activity of these compounds lies in their receptor binding profiles. The affinity of a drug for its target receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for key benzisoxazole antipsychotics at various neurotransmitter receptors.

Receptor6-Fluoro-3-methylbenzo[d]isoxazol-5-amineRisperidonePaliperidone (9-hydroxyrisperidone)IloperidoneOcaperidone
Dopamine D2 Not Publicly Available3.0 nM[4]4.8 nM6.3 nM[5]0.75 nM[6]
Dopamine D3 Not Publicly Available11 nM8.6 nM7.1 nM[7][8]-
Dopamine D4 Not Publicly Available7.3 nM15 nM25 nM[7][8]-
Serotonin 5-HT2A Not Publicly Available0.12 nM[4]0.4 nM5.6 nM[7][8]0.14 nM[6]
Serotonin 5-HT1A Not Publicly Available420 nM580 nM168 nM[5]-
Serotonin 5-HT6 Not Publicly Available18 nM38 nM42.7 nM[7][8]-
Serotonin 5-HT7 Not Publicly Available3.0 nM2.6 nM21.6 nM[7][8]-
α1-Adrenergic Not Publicly Available0.81 nM[4]2.5 nM< 10 nM[9]0.46 nM[6]
α2-Adrenergic Not Publicly Available7.3 nM[4]11 nM< 100 nM[9]5.4 nM[6]
Histamine H1 Not Publicly Available2.1 nM[4]10 nM< 1000 nM[5]1.6 nM[6]

From this data, several key insights emerge:

  • High 5-HT2A Affinity: All the listed benzisoxazoles exhibit very high affinity for the 5-HT2A receptor, with Ki values in the low nanomolar or even sub-nanomolar range. This underscores the importance of 5-HT2A antagonism for this class of drugs.

  • Potent D2 Antagonism: With the exception of Iloperidone, which has a slightly lower affinity, all compounds are potent antagonists of the D2 receptor. Ocaperidone, in particular, shows very high D2 affinity.[6]

  • 5-HT2A/D2 Ratio: The ratio of D2 to 5-HT2A affinity is a critical determinant of a drug's "atypicality." A higher ratio (i.e., much stronger binding to 5-HT2A than D2) is generally associated with a lower risk of EPS.

  • Off-Target Activities: These compounds also interact with other receptors, such as adrenergic and histaminergic receptors, which can contribute to both their therapeutic effects and their side-effect profiles (e.g., sedation, orthostatic hypotension).

While we lack specific data for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, its structural contribution to these potent antipsychotics suggests that derivatives incorporating this moiety are likely to exhibit significant affinity for both D2 and 5-HT2A receptors. The fluorine and methyl substitutions on the benzisoxazole ring can influence factors such as metabolic stability and receptor interaction, making this a valuable scaffold for further drug discovery efforts.

Experimental Protocols: Ensuring Scientific Rigor

The data presented above is derived from rigorous experimental procedures. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize the biological activity of benzisoxazole derivatives.

In Vitro: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor of interest.

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Protocol for Dopamine D2 Receptor Binding Assay:

  • Receptor Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add:

    • Receptor membrane suspension.

    • [3H]Spiperone (a D2 receptor antagonist radioligand) at a concentration near its Kd (e.g., 0.1-0.3 nM).

    • Varying concentrations of the test compound (e.g., 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine derivative or other benzisoxazoles).

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) is used in place of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol for Serotonin 5-HT2A Receptor Binding Assay:

This assay follows the same principles as the D2 binding assay, with the following key differences:

  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor are used.

  • Radioligand: [3H]Ketanserin is a commonly used radioligand for the 5-HT2A receptor.[9]

  • Non-specific Binding: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM M100907) is used to define non-specific binding.

In Vivo: Behavioral Models of Antipsychotic Activity

In vivo models are essential for assessing the functional consequences of receptor binding and predicting clinical efficacy.

Amphetamine-Induced Hyperlocomotion:

This model is based on the principle that psychostimulants like amphetamine increase dopamine levels in the brain, leading to increased locomotor activity in rodents. Antipsychotic drugs are expected to attenuate this effect.

Protocol:

  • Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment (e.g., an open-field arena equipped with infrared beams to track movement) for a period before the experiment.

  • Habituation: On the test day, animals are placed in the open-field arena for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.

  • Drug Administration: The test compound or vehicle is administered (e.g., via intraperitoneal injection) at a predetermined time before the amphetamine challenge.

  • Amphetamine Challenge: Amphetamine (e.g., 1-2 mg/kg for rats) is administered to induce hyperlocomotion.

  • Data Collection: Locomotor activity is recorded for a set period (e.g., 60-90 minutes) after the amphetamine injection.

  • Analysis: The total distance traveled or the number of beam breaks is compared between the vehicle-treated and test compound-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.

Catalepsy Test:

This test is used to assess the potential of a compound to induce extrapyramidal side effects. Catalepsy is characterized by a failure to correct an externally imposed posture.

Protocol:

  • Drug Administration: The test compound is administered to the animals.

  • Testing: At various time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the floor.

  • Measurement: The time it takes for the animal to remove both forepaws from the bar (the descent latency) is recorded.

  • Analysis: A significant increase in the descent latency compared to vehicle-treated animals indicates a cataleptic effect, suggesting a higher risk of EPS.

Conclusion: A Promising Scaffold for Future Neurotherapeutics

The benzisoxazole scaffold, exemplified by established drugs like risperidone and paliperidone, has proven to be a highly successful platform for the development of atypical antipsychotics. Their efficacy stems from a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. While direct, quantitative biological data for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is not extensively available in the public domain, its structural significance as a core component of these potent drugs is undeniable.

The detailed comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies on novel benzisoxazole derivatives. Future investigations into compounds derived from the 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine scaffold are warranted to explore their potential as next-generation therapeutics for a range of neuropsychiatric disorders. The strategic modification of this core structure holds the promise of fine-tuning receptor affinity and functional activity to achieve even greater efficacy and an improved safety profile.

References

  • Ocaperidone - Grokipedia. (2026, January 17). Retrieved from [Link]

  • Scott, D., et al. (n.d.). Iloperidone binding to human and rat dopamine and 5-HT receptors. PubMed. Retrieved from [Link]

  • Leysen, J. E., et al. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone. Molecular Pharmacology, 41(3), 494-508.
  • Sanger, D. J., & Jackson, A. (2001). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology, 25(6), 904-914.
  • National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem. Retrieved from [Link]

  • Bentea, E., Calvo, M. S., & Baekelandt, V. (2024, February 12). Catalepsy test in rats. protocols.io. [Link]

  • White, I. M., & Carr, G. V. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus, 16(7), 609-617.
  • Archer, T., et al. (2011).
  • Bricker, B. A., et al. (2020).
  • Fink-Jensen, A., et al. (2010). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Journal of Neurochemistry, 113(3), 773-782.
  • Wójcikowski, J., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 22(16), 8847.
  • Ablordeppey, S. Y., et al. (2014). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods, 70(1), 57-63.
  • ResearchGate. (n.d.). Approximate receptor binding profiles and half-lives of selected... Retrieved from [Link]

  • Bentea, E., Calvo, M. S., & Baekelandt, V. (2025, June 24). Catalepsy test in rats. protocols.io. [Link]

  • Meck, W. H., & Church, R. M. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189.
  • Bricker, B. A., et al. (2020, March 9). An Open Source Automated Bar Test for Measuring Catalepsy in Rats.
  • Canal, C. E., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 7(8), 1100-1112.
  • ResearchGate. (n.d.). Approximate receptor binding profiles and half-lives of selected... Retrieved from [Link]

  • Chambers, J. J., et al. (2008). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 51(18), 5851-5855.
  • Cunningham, J. I., et al. (2024). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. RSC Medicinal Chemistry.
  • Kaczor, A. A., et al. (2023, May 20). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. International Journal of Molecular Sciences, 24(10), 8963.
  • Satała, G., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(4), 845-856.
  • Berg, K. A., et al. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacology & Therapeutics, 248, 108461.
  • Matos, M. J., et al. (2023, May 15). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828.
  • Borroto-Escuela, D. O., et al. (2021). The mGlu5 Receptor Protomer-Mediated Dopamine D2 Receptor Trans-Inhibition Is Dependent on the Adenosine A2A Receptor Protomer: Implications for Parkinson's Disease. Cells, 10(7), 1639.
  • Işık, M., et al. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 27(19), 6296.

Sources

Validation

A Comparative Guide to Purity Analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine: HPLC and Its Alternatives

Introduction: The Critical Role of Purity in a Privileged Scaffold 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a vital building block in modern medicinal chemistry. Its benzisoxazole core is recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Privileged Scaffold

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a vital building block in modern medicinal chemistry. Its benzisoxazole core is recognized as a "privileged structure," frequently appearing in compounds designed to target a variety of neurological and oncological pathways[1]. As a starting material for the synthesis of potential therapeutics, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream drug discovery and development processes. Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological activity, or unforeseen toxicity.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark method for purity assessment of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and objectively compare its performance against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

For a molecule like 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, which possesses both aromatic and amine functionalities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis[2]. The separation mechanism is predicated on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-bonded silica). A polar mobile phase is used to elute the components, with more polar compounds eluting earlier than less polar ones.

Rationale for Method Design

The development of a robust RP-HPLC method requires careful consideration of several parameters:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the logical first choice. Its dense hydrophobic character provides excellent retention for the aromatic benzisoxazole ring system, allowing for effective separation from potential polar and non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is essential. ACN is often preferred for its lower viscosity and favorable UV transparency[3]. A gradient is crucial because impurities from synthesis can span a wide polarity range; an isocratic method might fail to elute highly retained impurities or co-elute early-eluting ones with the solvent front.

  • Mobile Phase Additive: The presence of the basic amine group on the analyte can lead to peak tailing due to its interaction with residual silanol groups on the silica support. To mitigate this, a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is added to both mobile phase components. This protonates the amine, ensuring a consistent charge state, and competitively binds to the active silanol sites, resulting in sharper, more symmetrical peaks.

  • Detection: The conjugated aromatic system of the molecule makes it an excellent chromophore for UV detection. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This not only confirms the peak identity against a reference standard but also provides crucial information about peak purity by checking for co-eluting impurities.

Experimental Workflow for HPLC Purity Analysis

The entire process, from sample preparation to the final report, follows a systematic and validated workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (Accurate weighing, dissolution in diluent) SystemPrep System Equilibration (Pump initial mobile phase, stabilize baseline) SamplePrep->SystemPrep MobilePrep Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) MobilePrep->SystemPrep SST System Suitability Test (SST) (Inject standard, verify precision, resolution) SystemPrep->SST Injection Sample Injection Sequence (Blank, Standard, Sample, Bracket Standard) SST->Injection If Pass Integration Peak Integration (Set parameters, integrate all peaks) Injection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report (Chromatograms, Purity Results, SST Data) Calculation->Report

Caption: Workflow for HPLC Purity Analysis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis begins. The principles are grounded in the International Council for Harmonisation (ICH) guidelines for analytical method validation[4][5].

1. Instrumentation and Columns:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Materials:

  • 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine reference standard and sample lot.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Diluent: 50:50 (v/v) ACN:Water.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax determined from UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

4. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample lot in the same manner as the standard solution.

5. System Suitability Test (SST):

  • Inject the standard solution five times consecutively.

  • Acceptance Criteria (based on ICH Q2(R2)[6]):

    • Precision: Relative Standard Deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%[5].

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

6. Purity Calculation:

  • Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Technologies

While RP-HPLC is a robust and widely accessible technique, other methods offer distinct advantages in specific scenarios such as high-throughput screening or orthogonal verification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing columns packed with sub-2 µm particles and instrumentation capable of handling significantly higher backpressures (up to 15,000 psi)[7].

  • The Causality of UPLC's Advantage: The smaller particle size dramatically increases column efficiency. According to the van Deemter equation, this leads to narrower peaks, which translates directly to higher resolution and sensitivity[8]. The higher optimal linear velocity of these columns allows for much faster separations without sacrificing this resolution. For aromatic amines, this means a separation that takes 30 minutes on an HPLC can often be completed in under 10 minutes on a UPLC system, with superior peak separation[9][10].

Capillary Electrophoresis (CE)

CE is a powerful separation technique that operates on a fundamentally different principle than chromatography. Separation occurs in a narrow-bore capillary filled with an electrolyte, driven by an applied electric field. Analytes migrate based on their charge-to-size ratio[11].

  • Why Consider CE? CE offers extremely high separation efficiency, often exceeding that of HPLC/UPLC, and consumes minuscule amounts of sample and reagents[11][12]. For a compound like 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, which is readily protonated in an acidic buffer, CE provides an excellent orthogonal method. This means it separates impurities based on different chemical properties than RP-HPLC, providing a more comprehensive purity profile. It is particularly adept at separating closely related isomers or charged impurities that might co-elute in an RP-HPLC system[13].

Performance Comparison Table
ParameterReversed-Phase HPLC Ultra-Performance Liquid Chromatography (UPLC) Capillary Electrophoresis (CE)
Principle Partitioning based on hydrophobicityPartitioning based on hydrophobicityDifferential migration based on charge-to-size ratio
Speed Moderate (e.g., 20-40 min)Very Fast (e.g., 2-10 min)[8]Fast (e.g., 5-20 min)
Resolution Good to HighVery High[8]Extremely High
Sensitivity (UV) GoodExcellent (due to sharper peaks)[7]Moderate to Good (pathlength dependent)
Solvent Consumption High (~1 mL/min)[3]Low (~0.2-0.5 mL/min)[9]Extremely Low (nL/injection, µL/day)[12]
Robustness Very High (workhorse method)High (requires cleaner samples/solvents)Moderate (sensitive to buffer prep, capillary surface)
Cost (Instrument) StandardHigh[7]Moderate
Best For Routine QC, method development, general purityHigh-throughput screening, complex mixtures, trace impurity analysis[10]Orthogonal verification, chiral separations, charged/polar analytes[13]

Strategic Selection of Analytical Methods

The choice between these powerful techniques is driven by the specific goals of the analysis.

Method_Selection Start What is the Analytical Goal? RoutineQC Routine QC & Batch Release Start->RoutineQC HighThroughput High-Throughput Screening? RoutineQC->HighThroughput No UseHPLC Use RP-HPLC (Robust & Reliable) RoutineQC->UseHPLC Yes Orthogonal Need Orthogonal Verification? HighThroughput->Orthogonal No UseUPLC Use UPLC (Speed & Resolution) HighThroughput->UseUPLC Yes Orthogonal->UseHPLC No, Primary Method OK UseCE Use Capillary Electrophoresis (Different Selectivity) Orthogonal->UseCE Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the routine, high-confidence purity assessment of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, a well-validated RP-HPLC method remains the industry's cornerstone. Its robustness, reliability, and accessibility make it ideal for quality control and batch release testing.

However, for laboratories focused on accelerating discovery or dealing with complex impurity profiles, UPLC offers undeniable advantages in speed and resolving power, justifying the higher capital investment through increased throughput[7]. Finally, Capillary Electrophoresis should be a key tool in the analytical scientist's arsenal for orthogonal method development. Its unique separation mechanism provides an invaluable cross-validation of HPLC purity results, ensuring a more complete and trustworthy understanding of the analyte's purity profile, which is paramount in the rigorous landscape of drug development.

References

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • MDPI. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Waters Corporation. (n.d.). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines.
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
  • CONICET. (2013). Development and validation of a capillary electrophoresis method for determination of enantiomeric purity and related substances.
  • Vrije Universiteit Amsterdam. (n.d.). Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound.
  • CORESTA. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke.
  • NIH. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • MONAD. (2024). What is the Difference Between UPLC and HPLC?.
  • Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • MDPI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Benchchem. (n.d.). 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride.

Sources

Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-3-methylbenzo[d]isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a spectrum of neurological and oncological pathways.[1] Its derivatives have shown promise as multifunctional ligands for treating dementia-related symptoms and as potent inhibitors of bromodomains like BRD4, which are implicated in cancers such as acute myeloid leukemia.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount to understanding their interaction with biological targets and for guiding rational drug design.

This guide provides an in-depth exploration of X-ray crystallography as the gold standard for elucidating the solid-state structure of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivatives. It further offers a comparative analysis with alternative analytical techniques, furnishing researchers with the rationale behind experimental choices for comprehensive structural characterization.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for unambiguously determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state. This technique is indispensable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in a crystal lattice and can influence the physicochemical properties of the solid form.[2][3]

A Typical Experimental Workflow

The journey from a powdered sample to a refined crystal structure follows a well-defined path. The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivative.

xray_workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffraction mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Database Deposition cif_file->publication

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization and Structure Determination

1. Synthesis and Purification:

  • Synthesize the desired 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivative. A general approach for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from substituted methyl 2-nitrobenzoates.[4][5]

  • Purify the compound to >99% purity using techniques such as column chromatography or recrystallization. The purity is crucial for obtaining high-quality crystals.

2. Crystal Growth:

  • The key to a successful X-ray diffraction experiment is the growth of single crystals of suitable size and quality.

  • Method: Slow evaporation is a common and effective method. Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane) to near saturation.[1]

  • Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or in a refrigerator at 4-8 °C) in a loosely covered vial.

  • Other techniques like vapor diffusion (liquid-liquid or liquid-gas) or slow cooling of a saturated solution can also be employed.

3. Data Collection:

  • Select a well-formed, single crystal and mount it on a goniometer head.

  • Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The data is typically collected at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms.[6]

4. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • The quality of the final refined structure is assessed by parameters such as the R-factor. A lower R-factor indicates a better fit between the model and the experimental data. For small molecules, an R-factor of around 0.035 is considered good.[6]

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are routinely used for characterization and can offer complementary information. The following table compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivatives.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, ¹⁹F)Mass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration.Connectivity of atoms, chemical environment of nuclei, number of protons and carbons, presence of fluorine, dynamic processes in solution.[7][8][9]Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[7][8][9]
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Strengths Unambiguous determination of molecular structure and stereochemistry.[2][3]Provides detailed information about the structure in solution, which is often more biologically relevant. Non-destructive.High sensitivity, requires very small amounts of sample. Provides accurate molecular weight.
Limitations Requires a single crystal of suitable quality and size, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution conformation.Does not provide precise bond lengths and angles. Interpretation of complex spectra can be challenging.Does not provide information on the 3D arrangement of atoms or stereochemistry.
Typical Application Definitive structural proof, understanding solid-state packing, guiding structure-activity relationship (SAR) studies.Routine characterization, confirmation of synthesis, studying conformational dynamics in solution.[10]Confirmation of molecular weight, determination of molecular formula.

Synergistic Approach to Structural Characterization

A comprehensive understanding of a molecule's structure and behavior often necessitates a multi-technique approach. The following diagram illustrates the logical relationship and complementary nature of these analytical methods.

techniques_comparison Complementary Structural Analysis Techniques MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & Solution Structure) MS->NMR Confirms MW Full_Characterization Complete Structural Characterization MS->Full_Characterization Elemental composition Xray X-ray Crystallography (3D Solid-State Structure) NMR->Xray Confirms connectivity for model building NMR->Full_Characterization Solution conformation Xray->Full_Characterization Definitive 3D structure

Caption: Interplay of analytical techniques for complete structural elucidation.

Conclusion

For the definitive structural elucidation of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine derivatives, single-crystal X-ray crystallography is the unparalleled method of choice. It delivers a high-resolution three-dimensional view of the molecule, which is critical for understanding its biological activity and for the development of new therapeutic agents. While NMR and mass spectrometry are essential for routine characterization and for providing insights into the molecule's solution-state behavior and composition, they cannot replace the unequivocal structural information provided by X-ray crystallography. The judicious application of these complementary techniques provides a holistic understanding of the chemical entity, accelerating the drug discovery and development process.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis, crystal structures and properties of carbazole-based[11]helicenes fused with an azine ring. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu). (n.d.). IUCr. Retrieved January 22, 2026, from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved January 22, 2026, from [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.). Retrieved January 22, 2026, from [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025, February 20). Retrieved January 22, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Validation

comparative study of the efficacy of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine analogs

A Comparative Efficacy Analysis of Novel 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Analogs as Kinase Inhibitors Guide for Drug Development Professionals The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Novel 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Analogs as Kinase Inhibitors

Guide for Drug Development Professionals

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1] This core is integral to various therapeutics, from antipsychotics like risperidone to novel anticancer agents.[2][3] Within this class, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine serves as a versatile chemical building block for developing new enzyme inhibitors and receptor modulators.[4] This guide presents a comparative study of rationally designed analogs of this core, focusing on their efficacy as inhibitors of protein kinases, particularly within the frequently dysregulated PI3K/AKT/mTOR signaling pathway, a critical nexus in cancer cell growth and survival.[5][6][7]

Rationale for Analog Design and Synthesis

The parent compound, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, offers several sites for chemical modification to enhance biological activity. The primary 5-amino group is a key reaction handle for introducing diverse substituents to explore the chemical space and optimize interactions with the target kinase. The objective is to design analogs with improved potency (lower IC50), selectivity, and drug-like properties.

Strategic Modifications:

  • Analog A (Urea Derivative): Introduction of a urea moiety is a common strategy in kinase inhibitor design.[8] We hypothesize that derivatizing the 5-amino group with a substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate) will introduce additional hydrogen bonding opportunities within the kinase ATP-binding pocket.

  • Analog B (Amide Derivative): Acylation of the 5-amino group with a tailored carboxylic acid (e.g., cyclopropanecarboxamide) can probe specific hydrophobic and steric interactions. This modification is often used to enhance selectivity and metabolic stability.[9]

  • Analog C (Sulfonamide Derivative): The introduction of a sulfonamide group offers a distinct geometric and electronic profile compared to amides or ureas, potentially forming unique interactions with polar residues in the target's active site.

The synthesis of these analogs begins with the parent 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, which serves as a key intermediate.[4][10] The primary amine is then reacted with the corresponding isocyanate, acyl chloride, or sulfonyl chloride under standard conditions to yield the target analogs.

Comparative Efficacy Evaluation: In Vitro Kinase Inhibition

To objectively compare the efficacy of the synthesized analogs, a standardized in vitro kinase inhibition assay is essential. The half-maximal inhibitory concentration (IC50) is the primary metric for this comparison, representing the concentration of the compound required to inhibit 50% of the target kinase's activity.[11][12]

Target Kinase Selection: Given that benzoxazole and benzisoxazole derivatives have shown inhibitory activity against kinases like PI3K and AKT, we selected AKT1, a crucial node in the PI3K/AKT/mTOR pathway, as the primary target for this comparative study.[5][13]

Experimental Workflow: The following diagram outlines the workflow for determining the IC50 values for the parent compound and its analogs against AKT1.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (Parent + Analogs A, B, C) Assay_Plate Plate Compounds & Kinase/Substrate Mix Compound_Prep->Assay_Plate Dispense Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Dispense Incubation Initiate Reaction with ATP Incubate at 30°C Assay_Plate->Incubation Detection Measure Signal (e.g., Fluorescence) Incubation->Detection Data_Norm Normalize Data (vs. Controls) Detection->Data_Norm IC50_Calc IC50 Curve Fitting (Non-linear Regression) Data_Norm->IC50_Calc G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Inhibits Inhibitor Analog A (AKT Inhibitor) Inhibitor->AKT BLOCKS

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Analysis

The comparative data allows for the elucidation of preliminary structure-activity relationships:

  • Urea Moiety (Analog A): The significant increase in potency suggests the urea's N-H groups are acting as effective hydrogen bond donors, while the chlorophenyl group may be occupying a hydrophobic pocket.

  • Amide Moiety (Analog B): The cyclopropyl group likely confers a degree of conformational rigidity and favorable hydrophobic interactions, leading to good potency.

  • Sulfonamide Moiety (Analog C): The sulfonamide provides a different vector for hydrogen bonding compared to the urea or amide, resulting in a moderate increase in potency. The bulkier nature of this group might create some steric hindrance, explaining its lower efficacy relative to Analog A.

These insights are crucial for guiding the next round of inhibitor design and optimization. [14]

Experimental Protocols

Protocol 1: General Synthesis of Urea Analog (Analog A)

This protocol describes a representative synthesis for urea-based analogs.

  • Dissolution: Dissolve 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reactant Addition: Add 4-chlorophenyl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol 2: In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized procedure for determining kinase inhibitor IC50 values using a fluorescence-based assay format, such as LanthaScreen® or a similar technology. [14][15]

  • Compound Plating: Prepare serial dilutions of the test compounds (Parent, Analogs A, B, C) in DMSO. Dispense 1 µL of each dilution into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase (e.g., AKT1) and a suitable fluorescently labeled peptide substrate in the kinase reaction buffer. [16]Dispense 10 µL of this mix into each well of the assay plate.

  • Incubation (Pre-reaction): Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Reaction Initiation: Prepare a solution of ATP at a concentration equal to its Km for the kinase. [12]Add 10 µL of the ATP solution to all wells to start the kinase reaction.

  • Reaction Progression: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding a detection solution containing an antibody that specifically recognizes the phosphorylated substrate.

  • Signal Reading: After a final incubation period (typically 60 minutes), read the plate on a suitable fluorescence plate reader.

  • Data Analysis: Normalize the data against controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [12]

References

  • Vertex AI Search. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling.
  • Vertex AI Search. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. PubMed Central. [Link]

  • Sharath Chandra, S.P. & Sharada, A.C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research.
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]

  • LoRusso, P.M. (n.d.). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals.
  • Strupczewska, J., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. PubMed. [Link]

  • ResearchGate. (2015). (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. [Link]

  • Kaur, M., et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • ResearchGate. (n.d.).
  • Berg, K.A., et al. (n.d.). Serotonin 2A (5-HT2A)
  • ResearchGate. (n.d.). Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A....
  • Bertolino, A., et al. (n.d.). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. PubMed Central.
  • van der Mey, M., et al. (1997). Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. PubMed. [Link]

  • Mazelin, L., et al. (n.d.). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. MDPI.
  • Kumbhare, R.M., et al. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Zare, A., et al. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity. [Link]

  • Zhang, H., et al. (2019). N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[ d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure-Activity Relationships, and in Vivo Efficacy. PubMed. [Link]

  • Fan, Y., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. PubMed. [Link]

  • Pathak, P., et al. (n.d.).

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a valuable building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a valuable building block in pharmaceutical research, notably for its role in the development of novel therapeutics.[1] This guide provides an in-depth, objective comparison of two distinct synthetic routes for its preparation, offering detailed experimental protocols and supporting data to inform your selection of the most suitable method for your research and development needs.

Introduction: The Significance of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine makes it a particularly interesting starting material for the synthesis of potent and selective kinase inhibitors, central nervous system agents, and other therapeutic candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amine functionality provides a convenient handle for further chemical modification.

This guide will dissect two primary synthetic strategies for obtaining this key intermediate:

  • Route A: Multi-step Synthesis via Nitration and Cyclization

  • Route B: Condensation Approach with In-Situ Ring Formation

Each route will be evaluated based on yield, purity, scalability, safety, and overall efficiency.

Route A: A Classical Multi-step Approach via Nitration, Oximation, Cyclization, and Reduction

This synthetic pathway follows a well-established strategy in heterocyclic chemistry, beginning with a commercially available substituted phenol and proceeding through a series of robust transformations.

Experimental Workflow: Route A

Route A Workflow A 4-Fluoro-2-hydroxyacetophenone B Nitration (HNO3, H2SO4) A->B Step 1 C 4-Fluoro-2-hydroxy-5-nitroacetophenone B->C D Oximation (Hydroxylamine HCl) C->D Step 2 E 4-Fluoro-2-hydroxy-5-nitroacetophenone oxime D->E F Cyclization (Base) E->F Step 3 G 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole F->G H Reduction (e.g., Fe/HCl or H2/Pd-C) G->H Step 4 I 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine H->I

Caption: Workflow for the multi-step synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (Route A).

Detailed Experimental Protocol: Route A

Step 1: Nitration of 4-Fluoro-2-hydroxyacetophenone

  • Rationale: This initial step introduces the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group, a regioselectivity dictated by the directing effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the acetyl group and the ortho,para-directing hydroxyl group favor nitration at the 5-position.

  • Procedure:

    • To a stirred solution of 4-Fluoro-2-hydroxyacetophenone (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

    • The reaction mixture is stirred at 0-5°C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-3 hours.

    • The reaction is quenched by pouring it onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 4-Fluoro-2-hydroxy-5-nitroacetophenone.

Step 2: Oximation of 4-Fluoro-2-hydroxy-5-nitroacetophenone

  • Rationale: The ketone functionality is converted to an oxime, which is the direct precursor for the isoxazole ring formation. This is a standard condensation reaction.

  • Procedure:

    • A mixture of 4-Fluoro-2-hydroxy-5-nitroacetophenone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as sodium acetate or pyridine in a suitable solvent like ethanol is heated at reflux for 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-Fluoro-2-hydroxy-5-nitroacetophenone oxime, which can be used in the next step without further purification.

Step 3: Cyclization to form the Benzisoxazole Ring

  • Rationale: An intramolecular nucleophilic substitution, where the hydroxyl group of the oxime attacks the carbon of the phenolic hydroxyl group, leads to the formation of the benzisoxazole ring. This reaction is typically base-catalyzed.

  • Procedure:

    • The crude 4-Fluoro-2-hydroxy-5-nitroacetophenone oxime (1.0 eq) is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • A base, for instance, potassium carbonate or sodium hydroxide, is added, and the mixture is heated to reflux for 4-6 hours.

    • After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

    • The solid is washed with water and dried to yield 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step involves the reduction of the nitro group to the desired primary amine. Several reducing agents can be employed for this transformation, with the choice often depending on scalability and functional group tolerance.

  • Procedure (using Iron in acidic medium):

    • To a stirred suspension of 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole (1.0 eq) in a mixture of ethanol and water, iron powder (3-5 eq) and a catalytic amount of hydrochloric acid are added.

    • The mixture is heated at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • The hot reaction mixture is filtered through a pad of celite to remove the iron salts.

    • The filtrate is concentrated, and the residue is basified with a solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

    • Purification can be achieved by column chromatography or recrystallization.

Route B: A Convergent Condensation Strategy

This alternative approach aims for a more streamlined synthesis, potentially reducing the number of steps and improving overall efficiency. It relies on the construction of the benzisoxazole core from a suitable precursor in a single key step.

Experimental Workflow: Route B

Route B Workflow A Substituted Acrylonitrile Precursor (e.g., 3-methoxyacrylonitrile derivative) B Condensation with Hydroxylamine A->B Step 1 C Isoxazole Intermediate B->C D Functional Group Interconversion (Fluorination & Amination) C->D Step 2 E 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine D->E

Caption: Workflow for the condensation synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine (Route B).

Detailed Experimental Protocol: Route B
  • Rationale: This method utilizes a condensation reaction between a functionalized acrylonitrile and hydroxylamine to directly form a substituted isoxazole. The subsequent steps would then involve the introduction of the fluorine and amine functionalities onto the pre-formed heterocyclic core. A reported yield for a similar condensation approach is 29.9%.[1]

  • Procedure:

    • Step 1: Isoxazole Formation: A substituted acrylonitrile derivative is reacted with hydroxylamine hydrochloride in a suitable solvent, such as water or ethanol, often at elevated temperatures (e.g., 80°C).[1] The specific acrylonitrile precursor would need to be designed to allow for the subsequent introduction of the required substituents.

    • Step 2: Functional Group Interconversion: The resulting isoxazole intermediate would then undergo a series of reactions to introduce the fluorine and amine groups at the desired positions on the benzene ring. This could involve electrophilic fluorination followed by nitration and reduction, or other strategic functionalizations.

Note: The exact details of this route for the specific target molecule are less defined in the readily available literature, making it a more exploratory and potentially less validated approach compared to Route A.

Performance Comparison

ParameterRoute A: Multi-step SynthesisRoute B: Condensation Approach
Overall Yield 53-69% (reported for similar cyclization methods)[1]~29.9% (reported for a modified condensation)[1]
Purity Generally high after each step with standard purificationMay require more rigorous purification of the final product
Scalability Each step is generally scalable with established proceduresMay present challenges in scaling up the condensation and subsequent functionalization steps
Safety Considerations Use of strong acids (nitric, sulfuric) requires careful handling. Reduction with H2/Pd-C requires specialized equipment.Depends on the specific reagents used for fluorination and amination, which can be hazardous.
Number of Steps 4 distinct stepsPotentially fewer steps, but each may be more complex
Starting Material Availability Readily available substituted phenolsMay require synthesis of a specialized acrylonitrile precursor

Conclusion and Recommendation

Based on the available information and established synthetic methodologies, Route A presents a more validated and reliable pathway for the synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. While it involves multiple steps, each transformation is a well-understood and scalable chemical reaction. This provides a higher degree of confidence in achieving the target molecule with good yield and purity, which is crucial for research and development timelines.

Route B, the condensation approach, offers the potential for a more convergent and elegant synthesis. However, the lack of detailed, validated protocols for this specific target molecule makes it a higher-risk, more research-intensive option. The reported lower yield for a similar condensation reaction also suggests that significant optimization would be required to make it a competitive alternative.

For researchers and drug development professionals seeking a robust and reproducible method to obtain 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine, the multi-step synthesis outlined in Route A is the recommended and more thoroughly validated approach.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. As a valued research chemical, its unique structure—a fluorinated benzisoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. As a valued research chemical, its unique structure—a fluorinated benzisoxazole derivative—necessitates a disposal plan rooted in a thorough understanding of its chemical properties and potential hazards.[1] This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Primary aromatic amines (PAAs) are a class of compounds known for potential carcinogenicity and toxicity, demanding careful handling and robust disposal protocols to prevent environmental contamination.[2] Furthermore, heterocyclic compounds are recognized as emerging environmental contaminants, underscoring the need for disposal methods that ensure their complete destruction.[3]

Table 1: Inferred Hazard Profile of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

Structural ComponentAssociated Hazard ClassPotential RisksRationale & Causality
Fluoro Group Halogenated Organic CompoundEnvironmental Persistence; Formation of toxic by-products (e.g., hydrogen fluoride) upon incomplete combustion.[4]The high strength of the carbon-fluorine bond makes these compounds stable and resistant to natural degradation.
Aromatic Amine Group Primary Aromatic Amine (PAA)Potential carcinogen; Toxic to aquatic life.[2]The amine group can be metabolized to reactive intermediates that may interact with biological macromolecules.
Benzo[d]isoxazole Core Nitrogen-Oxygen HeterocycleSkin, eye, and respiratory irritation.[5][6]Heterocyclic structures can interact with various biological pathways; their environmental fate is a growing concern.[3]

Based on this assessment, 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine must be treated as a hazardous chemical waste, with a disposal strategy focused on irreversible decomposition.

The Core Principle: Segregation and Professional Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or via the sanitary sewer system.[7] The primary and most secure method for disposal is through a licensed environmental waste management company.[8] Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating waste pick-up and ensuring compliance with all local, state, and federal regulations.[9][10][11]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine waste for professional disposal.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as contaminated waste), ensure you are wearing the appropriate PPE to prevent exposure.[12]

  • Gloves: Nitrile gloves are required. Always double-check compatibility with any solvents used.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS guidelines.[5]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal stream.[7]

  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste." The original product container can be used if it is in good condition.[13]

  • Waste Classification: This compound must be classified as Halogenated Organic Solid Waste .[14] Do not mix it with non-halogenated waste streams.[7]

  • Labeling: The hazardous waste label must be filled out completely and accurately at the moment the first piece of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Fluoro-3-methylbenzo[d]isoxazol-5-amine"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.[11]

  • Container Integrity: Keep the waste container securely closed except when adding waste.[13] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment (e.g., a plastic tub).[13]

Step 3: Decontamination of Labware and Surfaces
  • Glassware: Any glassware (flasks, beakers, vials) contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as Halogenated Organic Liquid Waste . The third rinsate may also need to be collected, depending on your local EHS policy. After rinsing, the glassware can typically be washed normally. Glassware that cannot be decontaminated must be disposed of as hazardous solid waste.[15]

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container that is clearly labeled as containing chemically contaminated sharps.

  • Spill Cleanup Materials: Absorbents, wipes, and contaminated PPE from a spill cleanup must be collected in a sealed bag or container, labeled as hazardous waste with the chemical's name, and disposed of as solid waste.

Step 4: Final Disposal Pathway - High-Temperature Incineration

The recommended final disposal method for halogenated organic compounds is high-temperature incineration.[4][14]

  • Why Incineration? Incineration at temperatures typically above 1100°C is necessary to ensure the complete destruction of the stable halogenated and aromatic structures.[4] This process prevents the compound from persisting in the environment. The incinerators are equipped with advanced scrubbing systems to neutralize harmful combustion by-products like hydrogen fluoride and oxides of nitrogen.

  • Arranging Pickup: Once your waste container is nearly full (around 75%) or has reached your facility's storage time limit (often 6-12 months), submit a chemical waste pickup request to your EHS department.[9][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating waste generated from work with 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.

Caption: Disposal workflow for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine waste.

Emergency Spill Procedures

In the event of a small spill within a chemical fume hood:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Gently sweep the solid material and absorbent into a container.

  • Wipe the area with a cloth dampened with a suitable solvent, working from the outside in.

  • Place all cleanup materials into a sealed bag or container.

  • Label the container as "Hazardous Waste" with the chemical name and dispose of it as solid waste.

  • For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this scientifically grounded disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that valuable research does not come at the cost of personal or ecological well-being.

References

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. [Link]

  • ResearchGate. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Helmholtz-Zentrum für Umweltforschung (UFZ). A safety and chemical disposal guideline for Minilab users. [Link]

  • Society for Science. Hazardous chemicals, activities or devices. [Link]

  • TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. [Link]

  • Emory University. EHSO Manual 2025-2026: Hazardous Waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Harvard University Environmental Health and Safety. Chemical and Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • ResearchGate. Treatment options of nitrogen heterocyclic compounds in industrial wastewater. [Link]

  • ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Unknown. Hazardous Waste Segregation. [Link]

  • UMass Lowell. SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
Reactant of Route 2
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.